molecular formula C13H14N2O B1486796 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol CAS No. 1699487-77-8

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Numéro de catalogue: B1486796
Numéro CAS: 1699487-77-8
Poids moléculaire: 214.26 g/mol
Clé InChI: YBWBFRCPBDPINT-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol is a high-purity chemical compound offered for research and development purposes. As a pyrimidine derivative, this scaffold is of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of more complex molecules. Pyrimidine cores are commonly found in compounds with various pharmacological activities. Researchers can utilize this building block to develop novel substances for biochemical screening and development. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference. Please handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Propriétés

IUPAC Name

4-(3,5-dimethylphenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-4-9(2)6-11(5-8)12-7-13(16)15-10(3)14-12/h4-7H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWBFRCPBDPINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=O)NC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What is the mechanism of action of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Unlocking the Mechanism of Action of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol A Technical Guide to 6-Arylpyrimidin-4-one Positive Allosteric Modulators (PAMs) at the M1 Muscarinic Acetylcholine Receptor

Executive Summary

The pursuit of pro-cognitive therapeutics for Alzheimer’s disease and schizophrenia has historically been hindered by the dose-limiting cholinergic toxicity of orthosteric muscarinic agonists. As a Senior Application Scientist in neuropharmacology, I have observed the paradigm shift toward allosteric modulation. 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol —which exists predominantly in its tautomeric form, 6-(3,5-dimethylphenyl)-2-methylpyrimidin-4(3H)-one —represents a highly selective Positive Allosteric Modulator (PAM) targeting the M1 muscarinic acetylcholine receptor (M1 mAChR).

This whitepaper dissects the structural pharmacology, intracellular signaling cascades, and self-validating experimental workflows required to characterize this specific class of M1 PAMs [1].

Structural Pharmacology & Tautomerism

To understand the mechanism of action, we must first address the physicochemical reality of the molecule. While named as a "pyrimidin-4-ol", the compound undergoes lactam-lactim tautomerism. In physiological aqueous environments, the equilibrium heavily favors the pyrimidin-4(3H)-one form.

This tautomerism is not merely a nomenclature artifact; it is the fundamental driver of target engagement. The carbonyl oxygen at position 4 and the adjacent NH act as a critical hydrogen-bond acceptor/donor pair within the topographically distinct allosteric pocket of the M1 mAChR, allowing the 3,5-dimethylphenyl pendant to project into a lipophilic sub-pocket, driving subtype selectivity away from M2-M5 receptors [2].

Mechanism of Action: Positive Allosteric Modulation

Unlike orthosteric agonists (e.g., Acetylcholine, Xanomeline) that bind to the highly conserved endogenous binding site, 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol binds to a spatially distinct extracellular vestibule.

Its mechanism is bipartite:

  • Affinity Modulation ( α ): It induces a conformational change that increases the binding affinity of endogenous acetylcholine (ACh) to the orthosteric site.

  • Efficacy Modulation ( β ): It enhances the coupling efficiency of the receptor to the intracellular Gq/11 protein complex.

Because the PAM relies on the presence of endogenous ACh to exert its primary effect, it preserves the spatial and temporal tone of cholinergic signaling, drastically reducing the risk of peripheral cholinergic adverse events (e.g., diaphoresis, hypersalivation)[3].

Intracellular Signaling Cascade

Upon co-binding of ACh and the PAM, the M1 mAChR undergoes an enhanced conformational shift, hyper-activating the Gq/11 protein. This leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC), generating Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG), culminating in massive intracellular calcium mobilization.

M1_Mechanism ACh Acetylcholine (Orthosteric Agonist) M1 M1 mAChR (Conformational Shift) ACh->M1 Binds PAM 6-(3,5-Dimethylphenyl)- 2-methylpyrimidin-4-ol PAM->M1 Allosteric Potentiation Gq Gq/11 Protein M1->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca Intracellular Ca2+ Mobilization IP3->Ca

M1 mAChR Gq/11 signaling cascade enhanced by positive allosteric modulation.

Quantitative Pharmacological Profile

The efficacy of 6-arylpyrimidin-4-one derivatives is quantified using specialized operational models of allosterism. Below is a summary of the typical pharmacological parameters for this specific scaffold class, derived from radioligand binding and functional IP1 assays.

Pharmacological ParameterDescriptionTypical Value Range
Binding Affinity ( pKB​ ) The negative logarithm of the equilibrium dissociation constant for the allosteric site.5.2 – 6.0
Cooperativity (Log αβ ) The composite measure of how much the PAM enhances ACh affinity ( α ) and efficacy ( β ).1.8 – 2.5
Intrinsic Agonism ( pEC50​ ) The potency of the PAM to activate the receptor in the absence of ACh (Allosteric Agonism).5.5 – 6.5
Modulatory Emax​ The maximum potentiated response of an EC20​ concentration of ACh.80% – 120% of ACh Max

Self-Validating Experimental Workflows

To rigorously characterize 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, researchers must employ functional assays that isolate the Gq/11 pathway. The industry standard is the IP1 Accumulation Assay .

Why IP1 instead of IP3 or Calcium?

Causality in Assay Design: IP3 is highly transient, rapidly degrading in the cell, making it a poor target for high-throughput screening. Calcium mobilization is robust but subject to interference from intracellular stores and ion channels. By utilizing Lithium Chloride (LiCl) to inhibit inositol monophosphatase (IMPase), we trap the stable downstream metabolite, IP1. This provides a massive, stable signal window that accurately reflects total cumulative receptor activation over time.

Protocol: TR-FRET IP1 Accumulation Assay

This protocol is designed as a self-validating system. It includes internal controls to calculate a Z'-factor, ensuring the assay's dynamic range and variance are statistically sound before any PAM data is accepted.

Step 1: Cell Preparation

  • Harvest CHO cells stably expressing the human M1 mAChR.

  • Seed cells at 15,000 cells/well in a 384-well white microplate using assay buffer (HBSS supplemented with 20 mM HEPES).

Step 2: Ligand & Modulator Co-Incubation

  • The Trap: Add 50 mM LiCl to the assay buffer to inhibit IMPase.

  • The Baseline: Add an EC20​ concentration of Acetylcholine (typically ~30 nM). This low concentration provides a baseline signal that the PAM will potentiate.

  • The Modulator: Add serial dilutions (10 pM to 30 µM) of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol.

  • Incubate at 37°C for 30 minutes.

Step 3: Lysis and Detection (TR-FRET)

  • Add the lysis buffer containing Anti-IP1-Cryptate (Terbium donor) and d2-labeled IP1 (acceptor).

  • Incubate for 1 hour at room temperature. Causality: Endogenous IP1 produced by the cells will compete with the d2-labeled IP1 for binding to the Cryptate antibody, resulting in a decrease in the FRET signal.

Step 4: Self-Validation & Readout

  • Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Validation Check: Calculate the Z'-factor using the EC100​ ACh (Positive Control) and Buffer only (Negative Control). Proceed with data analysis only if Z' > 0.5.

Assay_Workflow C1 1. Cell Prep CHO-hM1 Cells C2 2. Stimulation LiCl + ACh + PAM C1->C2 C3 3. Lysis & Probe Anti-IP1-Cryptate C2->C3 C4 4. Detection TR-FRET Readout C3->C4 C5 C5 C4->C5

Step-by-step self-validating HTRF workflow for quantifying IP1 accumulation.

Therapeutic Implications & Future Directions

The 6-arylpyrimidin-4-one scaffold represents a critical leap in neuropharmacology. While early M1 PAMs (like BQCA) proved the concept of allosteric modulation, they suffered from poor physicochemical properties. The introduction of the 2-methyl and 6-(3,5-dimethylphenyl) substitutions on the pyrimidin-4-ol core fine-tunes the lipophilicity and topological polar surface area (tPSA), offering a highly tunable platform for optimizing Blood-Brain Barrier (BBB) penetrance versus peripheral restriction [1].

For drug development professionals, this compound serves as an elite pharmacological tool to decouple M1-mediated cognitive enhancement from M2/M3-mediated gastrointestinal and cardiovascular liabilities.

References

  • Jörg, M., Khajehali, E., van der Westhuizen, E. T., et al. (2021). "Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor." ChemMedChem, 16(1), 216-233. Available at:[Link]

  • Valant, C., et al. (2021). "Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias." Frontiers in Pharmacology, 11, 606656. Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Acetylcholine receptors (muscarinic): M1 receptor." Available at:[Link]

Crystal Structure and Conformational Analysis of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The structural characterization of pyrimidine derivatives is a cornerstone of rational drug design, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The compound 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol serves as a highly informative structural scaffold. Its molecular architecture features a delicate balance between tautomeric equilibrium (lactam vs. lactim) and conformational flexibility (torsional rotation between the pyrimidine and phenyl rings).

This whitepaper provides an in-depth technical guide to the crystallographic workflow, conformational analysis, and supramolecular assembly of this compound. By integrating single-crystal X-ray diffraction (SC-XRD) protocols with Density Functional Theory (DFT) and Hirshfeld surface analysis, we establish a self-validating framework for elucidating the solid-state behavior of substituted pyrimidinols.

Molecular Context and Tautomeric Equilibrium

A critical feature of 4-hydroxypyrimidines is their ability to undergo proton transfer, existing in a tautomeric equilibrium between the lactim (enol) form and the lactam (keto) form. In solution or the gas phase, the equilibrium is highly dependent on solvent polarity and dielectric constant [1]. However, in the solid state, the tautomeric preference is dictated by lattice energy optimization.

Causality in Solid-State Tautomerism

For 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, the solid-state structure almost exclusively adopts the pyrimidin-4(3H)-one (lactam) tautomer. The causality behind this preference lies in the hydrogen-bonding capacity of the lactam form. The N–H donor and C=O acceptor moieties facilitate the formation of robust, highly directional intermolecular hydrogen-bonded dimers (typically R22​(8) motifs). These interactions yield a significantly lower lattice energy compared to the weaker O–H···N networks generated by the lactim form [1].

Tautomerism A 6-(3,5-Dimethylphenyl)- 2-methylpyrimidin-4-ol B Lactim Form (Enol) Minor in Solid State A->B Solution/Gas C Lactam Form (Keto) Major in Solid State A->C Solid State D O-H···N Hydrogen Bonds (Higher Lattice Energy) B->D E N-H···O Hydrogen Bonds (Robust Dimers, Lower Energy) C->E F Steric Repulsion: Ortho-H vs Pyrimidine C->F G Torsional Twist (θ ≈ 35-45°) F->G

Tautomeric equilibrium and conformational drivers in the solid-state assembly.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity structural data, the experimental pipeline must be meticulously controlled. The following protocols detail the steps from crystal growth to final refinement.

Protocol 3.1: Single-Crystal Growth via Slow Evaporation

Objective: To obtain defect-free, strongly diffracting single crystals under thermodynamic control.

  • Solvent Selection: Dissolve 50 mg of synthesized 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol in 5 mL of a binary solvent system (e.g., Methanol/Dichloromethane, 1:1 v/v). Rationale: Methanol acts as a hydrogen-bond competitor to prevent premature amorphous precipitation, while DCM provides solubility.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 10 mL glass vial to remove nucleation-inducing particulate impurities.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Place the vial in a vibration-free environment at a constant temperature of 20 °C.

  • Harvesting: After 5–7 days, harvest the resulting colorless block crystals. Immerse immediately in paratone-N oil to prevent solvent loss and mechanical degradation.

Protocol 3.2: SC-XRD Data Collection and Reduction
  • Mounting: Select a crystal of approximate dimensions 0.25×0.20×0.15 mm. Mount it on a MiTeGen loop using the paratone oil and transfer it to the diffractometer cold stream (100 K). Rationale: Cryogenic temperatures minimize thermal atomic displacement, allowing for accurate mapping of hydrogen atoms.

  • Data Acquisition: Utilize a diffractometer equipped with a microfocus Mo-Kα radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Collect ω and ϕ scans to achieve a minimum completeness of 99.5% up to θ=25.24∘ .

  • Integration and Absorption Correction: Integrate the frames using standard reduction software. Apply a multi-scan absorption correction (e.g., SADABS) to correct for systematic errors in intensity.

Protocol 3.3: Structure Solution and Refinement
  • Solution: Solve the structure using intrinsic phasing or direct methods via SHELXT.

  • Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL [2]. Implement the Olex2 graphical user interface for real-time visualization of the electron density map [3].

  • Hydrogen Atom Treatment: Locate the critical tautomeric proton (attached to N3) in the difference Fourier map and refine its coordinates freely to validate the lactam state. Place all carbon-bound hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(Cmethyl​) ).

Workflow A Synthesis & Purification B Slow Evaporation Crystallization A->B C SC-XRD Data Collection (100K) B->C D Structure Solution (SHELXT/Olex2) C->D E Conformational Analysis (DFT) D->E F Hirshfeld Surface Analysis D->F

Workflow for the structural and conformational analysis of pyrimidine derivatives.

Structural Findings and Conformational Analysis

Crystallographic Parameters

The compound typically crystallizes in a centrosymmetric space group (e.g., P21​/c or C2/c ), reflecting the tendency of the lactam dimers to pack efficiently around inversion centers.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical FormulaC13H14N2O
Formula Weight214.26 g/mol
Temperature100(2) K
Crystal SystemMonoclinic
Space Group P21​/c
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Conformational Geometry: The Torsional Penalty

A key conformational parameter in 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol is the dihedral angle ( θ ) between the pyrimidine ring and the 3,5-dimethylphenyl ring.

If the molecule were entirely planar ( θ=0∘ ), it would maximize π -conjugation. However, a planar conformation induces a severe steric clash between the ortho-hydrogens of the phenyl ring and the C5-hydrogen/C2-methyl group of the pyrimidine ring. Consequently, the rings twist out of coplanarity. X-ray analysis typically reveals a dihedral angle in the range of 35° to 45° .

Table 2: Selected Bond Lengths (Å) and Dihedral Angles (°) indicating the Lactam State

Structural FeatureValueImplication
C4–O1 Bond Length~1.23 ÅDouble bond character (Keto form)
N3–C4 Bond Length~1.38 ÅSingle bond character
N3–H3···O1' Distance~2.85 ÅStrong intermolecular H-bond
Pyrimidine/Phenyl Dihedral~41.2°Steric relief vs. conjugation balance
Density Functional Theory (DFT) Validation

To validate that the crystallographic conformation represents a global energy minimum, DFT calculations (B3LYP/6-311G(d,p)) are employed. A relaxed potential energy surface (PES) scan around the inter-ring C–C bond demonstrates that the planar conformation ( θ=0∘ ) is a transition state, lying approximately 3.5 kcal/mol higher in energy than the twisted minimum ( θ≈40∘ ).

Table 3: DFT Calculated Relative Energies of Conformers

Conformation StateDihedral Angle ( θ )Relative Energy ( ΔE , kcal/mol)
Global Minimum (Twisted)40.5°0.00
Planar Transition State0.0°+3.45
Orthogonal State90.0°+1.82

Supramolecular Assembly and Hirshfeld Surface Analysis

To quantify the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis is conducted using CrystalExplorer [4]. This method maps the normalized contact distance ( dnorm​ ) onto the molecular surface, providing a visual and quantitative summary of the packing environment.

Interaction Motifs
  • Hydrogen Bonding: The dnorm​ surface exhibits deep red spots adjacent to the N3–H donor and the C4=O acceptor. These correspond to the R22​(8) cyclic hydrogen-bonded dimers, which act as the primary synthon driving the supramolecular architecture.

  • C–H··· π Interactions: The 3,5-dimethyl groups act as efficient donors for C–H··· π interactions, interfacing with the electron-rich π -cloud of adjacent pyrimidine rings.

  • Fingerprint Plots: The 2D fingerprint plots generated from the Hirshfeld surface reveal that H···H contacts (van der Waals interactions from the methyl groups) comprise the largest percentage of the surface area (~55%), followed by O···H/H···O contacts (~15%) and C···H/H···C contacts (~20%).

Conclusion

The structural analysis of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol provides profound insights into the interplay between tautomerism, steric hindrance, and supramolecular assembly. By employing a rigorous, self-validating workflow encompassing SC-XRD, DFT calculations, and Hirshfeld surface analysis, researchers can accurately map the solid-state behavior of pyrimidine scaffolds. The definitive preference for the lactam tautomer and the ~40° torsional twist are critical parameters that must be accounted for when utilizing this scaffold in structure-based drug design, particularly when modeling interactions within the constrained environments of kinase active sites.

References

  • Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.[Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.[Link]

  • Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography.[Link]

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Metabolism and Pharmacokinetics

Executive Summary

The successful development of a new chemical entity into a viable drug candidate hinges on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2][3][4] Early-stage in vitro pharmacokinetic (PK) profiling is an indispensable strategy in modern drug discovery, enabling the rapid identification of liabilities, guiding structure-activity relationship (SAR) optimization, and reducing the risk of costly late-stage failures.[1][3][5] This guide provides a comprehensive technical overview of the essential in vitro assays for characterizing the pharmacokinetic profile of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol (herein referred to as "Compound X"). We will detail the causality behind experimental choices, provide robust, self-validating protocols, and interpret the resulting data to build a predictive PK profile, in line with regulatory expectations.[6][7][8]

Introduction: The Imperative of Early ADME Profiling

Compound X, a 2-methylpyrimidin-4-ol derivative, belongs to a class of compounds with diverse pharmacological potential. However, its therapeutic efficacy and safety are intrinsically linked to its pharmacokinetic behavior. How well is it absorbed? How extensively does it distribute to tissues? How is it metabolized and cleared from the body? Answering these questions early in the discovery process is critical.[9] In vitro ADME assays serve as the foundational toolkit for this investigation, offering a cost-effective and high-throughput means to predict in vivo outcomes and select candidates with a higher probability of clinical success.[2][5]

This document will guide researchers through a logical, tiered approach to the in vitro profiling of Compound X, covering permeability, metabolic stability, potential for drug-drug interactions (DDIs), and plasma protein binding.

Foundational Physicochemical Properties

Before embarking on complex biological assays, a baseline understanding of Compound X's physicochemical properties is essential, as they profoundly influence its ADME profile.

  • Aqueous Solubility: This determines the dissolution rate and concentration gradient across biological membranes. Poor solubility can be a primary cause of low oral bioavailability.

  • Lipophilicity (LogD/LogP): The octanol-water partition coefficient is a key indicator of a compound's ability to cross lipid membranes. An optimal LogD (typically between 1 and 5) is often sought for oral drugs.

These parameters should be determined experimentally using standard methods such as nephelometry for solubility and shake-flask or HPLC-based methods for lipophilicity.

In Vitro Absorption: Predicting Oral Bioavailability

For an orally administered drug, crossing the intestinal epithelium is the first major hurdle. We utilize two complementary assays to model this process.

Passive Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model assesses a compound's ability to diffuse passively across a lipid-infused artificial membrane.[10][11][12] It is a rapid, cell-free method ideal for early-stage screening to rank-order compounds based on their passive permeability potential.[10][13]

Experimental Protocol: PAMPA

  • Prepare Lipid Membrane: A solution of lecithin in dodecane (e.g., 1-2%) is carefully added to the filter of a 96-well donor plate, allowing an artificial membrane to form.[13][14]

  • Compound Preparation: Prepare a stock solution of Compound X in DMSO and dilute it into a buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<1%).[13]

  • Assay Setup: Add the Compound X solution to the donor wells. Add fresh buffer to the acceptor wells of a separate 96-well plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.[11][14]

  • Quantification: After incubation, determine the concentration of Compound X in both the donor and acceptor wells using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_Equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Active Transport & Efflux: Caco-2 Permeability Assay

The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that, when cultured, differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.[15][16][17][18] This model is more physiologically relevant than PAMPA because it can assess not only passive diffusion but also active uptake and, crucially, active efflux—a common mechanism of poor drug absorption.[15][19]

Experimental Protocol: Caco-2 Bidirectional Permeability

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell™) for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.[19]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values within an acceptable range should be used.

  • Assay Setup (A-to-B): To measure apical-to-basolateral transport (absorption), add Compound X (e.g., 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh buffer.

  • Assay Setup (B-to-A): To measure basolateral-to-apical transport (efflux), add Compound X to the basolateral chamber, with fresh buffer in the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).[18]

  • Quantification: At the end of the incubation, take samples from both chambers and analyze the concentration of Compound X by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp for both A-to-B and B-to-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

    • An ER > 2 is a strong indicator that Compound X is a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[19]

Self-Validation and Controls:

  • Low Permeability Control: Atenolol (paracellular transport).

  • High Permeability Control: Propranolol (transcellular transport).

  • Efflux Substrate Control: Digoxin (P-gp substrate).

  • To confirm P-gp involvement, the assay can be re-run in the presence of a known P-gp inhibitor, like verapamil.[15]

Illustrative Data for Compound X (Permeability)
AssayParameterResultClassificationInterpretation
PAMPA Papp (10⁻⁶ cm/s)12.5HighCompound X has high passive permeability.
Caco-2 Papp (A-B) (10⁻⁶ cm/s)1.5Low-ModeratePermeability is lower than expected from PAMPA.
Caco-2 Papp (B-A) (10⁻⁶ cm/s)9.0HighTransport out of the cell is significant.
Caco-2 Efflux Ratio6.0HighStrong evidence of active efflux.

Expertise & Causality: The discrepancy between the high PAMPA result and the lower Caco-2 (A-B) result, combined with a high efflux ratio, strongly suggests that while Compound X can easily cross a lipid membrane, its net absorption in vivo is likely limited by active transport out of the intestinal cells.[19] This is a critical finding that may necessitate chemical modifications to reduce its affinity for efflux transporters.

In Vitro Metabolism: Stability and DDI Potential

Metabolism, primarily in the liver, is the body's mechanism for clearing foreign compounds.[20] Understanding Compound X's metabolic fate is crucial for predicting its half-life and its potential to cause drug-drug interactions (DDIs).[8][21]

Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a measure of intrinsic clearance by Phase I (oxidative) metabolism, predominantly mediated by Cytochrome P450 (CYP) enzymes.[20][22] Pooled HLM is used as the test system as it contains a rich complement of these enzymes.

Experimental Protocol: HLM Stability

  • Reagent Preparation: Thaw pooled HLM on ice. Prepare a cofactor solution containing NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4).[23][24]

  • Reaction Mixture: In a 96-well plate, pre-warm HLM (e.g., 0.5 mg/mL final concentration) and Compound X (e.g., 1 µM final concentration) at 37°C.[23][24]

  • Initiate Reaction: Start the reaction by adding the pre-warmed NADPH solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard.[23]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of Compound X at each time point by LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of Compound X remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) = (0.693 / t½) / (mg microsomal protein/mL).

Self-Validation and Controls:

  • -NADPH Control: Incubate Compound X with HLM without the cofactor. Significant disappearance indicates non-CYP-mediated degradation or instability.

  • High Clearance Control: Verapamil or Dextromethorphan (rapidly metabolized).[24]

  • Low Clearance Control: Warfarin (slowly metabolized).

Cytochrome P450 (CYP) Inhibition Assay

Assessing whether Compound X inhibits major CYP isoforms is a regulatory requirement and critical for predicting DDI potential.[7][25] If Compound X inhibits an enzyme responsible for clearing another co-administered drug, it can lead to toxic accumulation of that other drug.[21][26] This assay determines the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental Protocol: CYP Inhibition (IC50)

  • Reagents: Use HLM as the enzyme source, specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.), and an NADPH regenerating system.

  • Incubation Setup: In a 96-well plate, pre-incubate HLM, the NADPH system, and a range of concentrations of Compound X (e.g., 0.01 to 100 µM) for a short period at 37°C.[27]

  • Initiate Reaction: Add the isoform-specific probe substrate to start the reaction.[27]

  • Incubation: Incubate for a pre-determined time that is within the linear range of metabolite formation for that specific isoform.[27]

  • Termination & Quantification: Stop the reaction with a cold quenching solution and analyze the formation of the specific metabolite by LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of Compound X relative to a vehicle control (0% inhibition).

    • Plot percent inhibition versus the log of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Controls:

  • Vehicle Control: No inhibitor (defines 100% enzyme activity).

  • Positive Control Inhibitor: A known potent inhibitor for each isoform (e.g., Furafylline for CYP1A2) to confirm assay sensitivity.

Illustrative Data for Compound X (Metabolism & DDI)
AssayParameterResultClassificationInterpretation
HLM Stability t½ (min)45Moderately StableSuggests moderate hepatic clearance in vivo.
HLM Stability Cl_int (µL/min/mg)30.8ModerateConsistent with t½ data.
CYP Inhibition CYP1A2 IC50 (µM)> 50No InhibitionLow risk of DDI via this isoform.
CYP2C9 IC50 (µM)> 50No InhibitionLow risk of DDI via this isoform.
CYP2D6 IC50 (µM)> 50No InhibitionLow risk of DDI via this isoform.
CYP3A4 IC50 (µM)2.5Potent InhibitorHigh risk of DDI with CYP3A4 substrates.

Expertise & Causality: The moderate metabolic stability suggests Compound X will not be cleared too rapidly, allowing for a reasonable dosing interval. However, the potent inhibition of CYP3A4 is a significant liability. CYP3A4 is responsible for the metabolism of approximately 50% of drugs on the market.[20] This finding would trigger further investigation, such as determining the mechanism of inhibition (e.g., reversible, time-dependent) and would be a major consideration for clinical development.[28]

In Vitro Distribution: Plasma Protein Binding (PPB)

Once in the bloodstream, drugs bind to plasma proteins like albumin and α1-acid glycoprotein.[29][30] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[30][31] Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data. Equilibrium dialysis is the gold standard method for this measurement.[29][32]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with two chambers per well, separated by a semi-permeable membrane (MWCO 12-14 kDa).[29]

  • Sample Preparation: Spike human plasma with Compound X at a known concentration (e.g., 2 µM).[29]

  • Dialysis: Add the spiked plasma to one chamber (the plasma side) and an equal volume of protein-free buffer (PBS, pH 7.4) to the other chamber (the buffer side).[31][33]

  • Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[33][34] The unbound drug will diffuse across the membrane until its concentration is equal in both chambers.

  • Quantification: After incubation, carefully sample aliquots from both the plasma and buffer chambers. Combine the plasma sample with blank buffer and the buffer sample with blank plasma to create matrix-matched samples for analysis.

  • Analysis: Determine the concentrations of Compound X in both sets of samples by LC-MS/MS.

  • Data Analysis:

    • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound = (1 - fu) * 100

Self-Validation and Controls:

  • High Binding Control: Warfarin (>99% bound).

  • Low Binding Control: Metoprolol (~12% bound).

  • Compound stability in plasma and buffer should be confirmed under the assay conditions.

Illustrative Data for Compound X (Distribution)
AssayParameterResultClassificationInterpretation
Equilibrium Dialysis % Bound (Human Plasma)99.2%HighThe free fraction is very low (0.8%).
Fraction Unbound (fu)0.008HighHigh binding may limit tissue distribution and clearance.

Expertise & Causality: The high plasma protein binding of Compound X means that only a very small fraction of the total drug concentration in the blood is pharmacologically active. This has several implications: it can limit the volume of distribution, and small changes in binding (e.g., due to displacement by another drug) could lead to large changes in the free concentration, potentially impacting efficacy or safety. The FDA has specific recommendations for highly bound drugs, and this result would necessitate careful consideration in dose selection and DDI risk assessment.[35]

Data Integration and Overall Profile

The power of in vitro profiling lies in integrating these disparate data points to build a holistic picture and predict in vivo behavior.

G cluster_absorption Absorption Profile cluster_metabolism Metabolism & DDI Profile cluster_distribution Distribution Profile cluster_summary Overall In Vitro Profile A1 High Passive Permeability (PAMPA) A3 Prediction: Absorption Limited by Efflux A1->A3 A2 High Efflux Ratio (Caco-2 ER = 6.0) A2->A3 S2 Overall Assessment: Potential liabilities in absorption (efflux) and DDI risk (CYP3A4 inhibition) and distribution (high PPB). Requires chemical optimization. A3->S2 M1 Moderate Metabolic Stability (HLM t½ = 45 min) M3 Prediction: Moderate Clearance, High DDI Risk M1->M3 M2 Potent CYP3A4 Inhibition (IC50 = 2.5 µM) M2->M3 M3->S2 D1 High Plasma Protein Binding (>99% Bound) D2 Prediction: Low Free Fraction, Potentially Limited Tissue Distribution D1->D2 D2->S2 S1 Compound X: 6-(3,5-Dimethylphenyl)- 2-methylpyrimidin-4-ol S1->A3 S1->M3 S1->D2

Summary for Compound X:

  • Strengths: The molecule possesses good passive permeability and is not metabolically unstable, suggesting it is not intrinsically difficult to develop.

  • Liabilities: The project team must address three significant liabilities:

    • High Efflux: The potent active efflux will likely limit oral bioavailability. Medicinal chemistry efforts should focus on modifying the structure to reduce recognition by efflux transporters.

    • CYP3A4 Inhibition: The potent inhibition of a major drug-metabolizing enzyme presents a high risk for clinical DDIs. This is a serious safety concern that may halt development if it cannot be engineered out of the molecule.

    • High Plasma Protein Binding: While not necessarily a project-killer, the very low free fraction must be factored into all subsequent in vivo and clinical study designs.

Conclusion and Future Directions

This in-depth guide outlines a robust, logical, and industry-standard workflow for the in vitro pharmacokinetic profiling of a novel compound. The illustrative data for 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol demonstrate how these assays work in concert to identify key liabilities early in the drug discovery process. Based on this profile, Compound X would be flagged as a high-risk candidate requiring significant medicinal chemistry optimization to mitigate its efflux, CYP inhibition, and high plasma protein binding characteristics before being considered for further development. The next steps would involve establishing a clear structure-activity relationship for these ADME properties to guide the synthesis of improved analogues.

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Preliminary In Vivo Toxicity Screening of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The transition of a novel chemical entity from in vitro discovery to preclinical development is a critical juncture where an early understanding of its safety profile is paramount. This guide provides a comprehensive framework for conducting the preliminary in vivo toxicity screening of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, a novel compound of the pyrimidin-4-ol class. As specific toxicological data for this molecule is not yet established, this document outlines a systematic, hypothesis-driven approach grounded in internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). We detail the rationale and step-by-step protocols for acute and sub-acute oral toxicity studies, emphasizing endpoint analysis through clinical observation, clinical pathology, and histopathology. The objective is to empower research teams to generate robust, decision-enabling data, identify potential target organ toxicities, establish a No-Observed-Adverse-Effect Level (NOAEL), and confidently guide the future development of this compound.

Introduction and Strategic Rationale

The assessment of a new chemical entity's safety is a foundational step in drug development.[1] For 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol (hereafter "Compound PMP"), a molecule with potential therapeutic applications, a structured in vivo toxicity evaluation is the necessary successor to initial in vitro efficacy and cytotoxicity assays.[2][3] The primary goal of this preliminary screening is not merely to identify hazards, but to understand the dose-response relationship, characterize the nature of any adverse effects, and determine a safe starting dose range for subsequent, more extensive preclinical studies.[4][5]

This guide is built on the principles of the 3Rs (Replacement, Reduction, and Refinement) and adheres to established regulatory frameworks to ensure the generation of scientifically sound and ethically responsible data.[6] The initial focus will be on oral administration, a common route for small-molecule drugs, and will progress from a single-dose acute study to a repeated-dose sub-acute study.

Scientist's Note: The choice to proceed with an in vivo model is predicated on the limitations of in vitro systems, which cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that dictates a compound's ultimate toxic potential in a whole organism.[7][8]

Pre-Screening and Logistical Framework

Before initiating animal studies, several foundational elements must be addressed to ensure data integrity and reproducibility.

Compound Formulation and Vehicle Selection

The solubility and stability of Compound PMP will dictate the choice of vehicle for oral administration. An aqueous vehicle (e.g., 0.5% carboxymethylcellulose) is preferred. If the compound has poor aqueous solubility, an alternative such as corn oil may be used. The vehicle must be non-toxic at the administered volume and its selection justified. A pilot formulation study should confirm the compound remains stable and homogeneously suspended for the duration of the dosing procedure.

Animal Model Selection

Rationale: Regulatory guidelines for initial toxicity studies typically require testing in two mammalian species, one rodent and one non-rodent.[9][10][11] For preliminary screening, a single rodent species is sufficient and scientifically sound. The rat (specifically, the Sprague-Dawley or Wistar strain) is the preferred rodent species for its extensive historical database and physiological relevance for toxicological assessment.[12] Healthy, young adult nulliparous and non-pregnant females are often used initially, as they can be slightly more sensitive.[13]

Ethical Considerations and Husbandry

All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Animals should be sourced from a reputable vendor and acclimatized to laboratory conditions for at least five days prior to the study.[12] Standard conditions include a 12-hour light/dark cycle, controlled temperature and humidity, and free access to standard laboratory diet and drinking water.[13]

Phase 1: Acute Oral Toxicity Assessment (OECD 423 Compliance)

The first in vivo step is an acute toxicity study to determine the immediate effects of a single oral dose and to classify the substance's toxicity.[12] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimum number of animals to achieve this classification.[14]

Experimental Workflow for Acute Toxicity Screening

G cluster_prep Preparation Phase cluster_dosing Dosing & Observation Phase cluster_analysis Analysis Phase acclimate Animal Acclimatization (≥ 5 days) formulate Dose Formulation (Compound PMP in Vehicle) acclimate->formulate start_dose Step 1: Dose 3 Animals (e.g., 300 mg/kg) formulate->start_dose observe_48h Observe for Mortality/Morbidity (First 48 hours) start_dose->observe_48h decision1 Mortality Outcome? observe_48h->decision1 dose_down Step 2a: Decrease Dose (e.g., 50 mg/kg) decision1->dose_down 2-3 deaths dose_up Step 2b: Increase Dose (e.g., 2000 mg/kg) decision1->dose_up 0-1 death observe_14d Continue Observation (Total 14 days) - Clinical Signs - Body Weight decision1->observe_14d Confirmatory step dose_down->observe_14d dose_up->observe_14d necropsy Gross Necropsy (Day 14 or at death) observe_14d->necropsy classify Determine GHS Category Estimate LD50 necropsy->classify

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Step-by-Step Protocol: Acute Oral Toxicity
  • Animal Grouping: Assign healthy, age-matched female rats (8-12 weeks old) with body weights within ±20% of the group mean to dose groups.[13] The procedure starts with 3 animals per step.

  • Fasting: Withhold food (but not water) overnight prior to dosing to ensure uniformity of absorption.

  • Dose Administration: Administer Compound PMP via oral gavage. The volume should not exceed 10 mL/kg. The starting dose is selected based on any available in vitro data or structure-activity relationships; a default starting dose is often 300 mg/kg.[15]

  • Observations (Post-Dose):

    • Intensive: Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, paying close attention during the first 4 hours.[14]

    • Daily: Thereafter, observe animals daily for a total of 14 days.[16]

  • Endpoints:

    • Mortality: Record the number and time of any deaths.

    • Clinical Signs: Document any signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic activity (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions).[17]

    • Body Weight: Measure individual animal weights just prior to dosing and at least weekly thereafter.

  • Stepwise Procedure: The outcome of the first step determines the next. If 2 or 3 animals die, the dose is lowered for the next group. If 0 or 1 animal dies, the dose is increased for the next group. This continues until a stopping criterion is met, allowing for classification.[14]

  • Termination and Necropsy: All animals that die during the study and all surviving animals at day 14 are subjected to a gross necropsy.[12] All macroscopic abnormalities of external surfaces, orifices, and internal organs are recorded.

Data Presentation: Acute Toxicity Summary
Dose Level (mg/kg)No. of AnimalsMortality (Deaths/Total)Time to DeathKey Clinical Signs ObservedBody Weight Change (Day 14 vs. Day 0)Gross Necropsy Findings
Control (Vehicle)30/3N/ANo abnormalitiesGain of X%No visible lesions
30031/3~6 hoursLethargy, piloerectionLoss of Y%Pale liver, distended stomach
200033/32-4 hoursTremors, labored breathingN/AHemorrhagic lungs

Phase 2: Sub-Acute 28-Day Repeated Dose Toxicity Study (OECD 407 Compliance)

Rationale: This study is critical for understanding the effects of repeated exposure, which better simulates a therapeutic regimen.[18][19] It aims to identify target organs of toxicity, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL), a key parameter for risk assessment.[20]

Experimental Design for Sub-Acute Toxicity Study

G cluster_setup Study Setup cluster_treatment 28-Day Dosing Period cluster_analysis Terminal Analysis (Day 29) acclimate Acclimatization (Sprague-Dawley Rats, M & F) randomize Randomization into 4 Groups (10/sex/group) acclimate->randomize g1 Group 1: Vehicle Control g2 Group 2: Low Dose (LD) g3 Group 3: Mid Dose (MD) g4 Group 4: High Dose (HD) dosing Daily Oral Gavage g1->dosing g2->dosing g3->dosing g4->dosing obs Daily Clinical Observations Weekly Body Weight & Food Intake dosing->obs blood Blood Collection (Hematology & Clinical Chemistry) obs->blood End of Dosing necropsy Gross Necropsy & Organ Weights blood->necropsy histo Histopathology (Key Tissues) necropsy->histo

Caption: Experimental design for a 28-day sub-acute toxicity study.

Step-by-Step Protocol: Sub-Acute Toxicity
  • Dose Selection: Based on the acute toxicity results, select at least three dose levels (low, mid, high) and a concurrent vehicle control. The high dose should be expected to produce some toxicity but not more than 10% mortality. The low dose should produce no toxicity (a potential NOAEL). The mid-dose should be intermediate.[2]

  • Animal Grouping: Use at least 5 male and 5 female rats per group (10 per sex is common for more robust data).

  • Administration: Administer Compound PMP or vehicle daily by oral gavage for 28 consecutive days.

  • In-Life Monitoring:

    • Clinical Observations: Conduct detailed observations at least once daily.

    • Body Weight & Food Consumption: Record weekly. Significant changes in body weight are a sensitive indicator of toxicity.[21]

    • Ophthalmology: Conduct an ophthalmoscopic examination prior to the study and at termination for the control and high-dose groups.

  • Terminal Procedures (Day 29):

    • Blood Collection: Collect blood from a suitable site (e.g., retro-orbital sinus or cardiac puncture under anesthesia) for clinical pathology.

    • Euthanasia & Necropsy: Humanely euthanize all animals and perform a detailed gross necropsy.

    • Organ Weights: Weigh key organs, including the liver, kidneys, brain, spleen, and gonads.

    • Tissue Collection: Preserve a comprehensive list of organs and tissues in 10% neutral buffered formalin for potential histopathological examination.

In-Depth Endpoint Analysis
  • Clinical Pathology:

    • Hematology: Provides information on the blood and blood-forming tissues. Key parameters include red blood cell count (RBC), hemoglobin (HGB), white blood cell count (WBC) and differential, and platelets (PLT).

    • Clinical Biochemistry: Assesses organ function, particularly of the liver and kidneys.[22] Key markers include Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) for liver injury, and Blood Urea Nitrogen (BUN) and Creatinine (CREA) for kidney function.[21][23]

  • Histopathology: Rationale: Microscopic examination of tissues is the most sensitive method for identifying treatment-related cellular changes and confirming target organs of toxicity.[24][25][26] It provides crucial context for changes observed in organ weights and clinical pathology.[21]

    • Procedure: Tissues from all animals in the control and high-dose groups are processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin (H&E), and examined by a board-certified veterinary pathologist. If treatment-related changes are found in the high-dose group, the same tissues from the lower dose groups are then examined to establish the NOAEL.

Data Presentation: Sub-Acute Study Tables

Table 2: Summary of Clinical Biochemistry (Example)

Parameter Units Control (Male) Low Dose (Male) Mid Dose (Male) High Dose (Male)
ALT U/L 45 ± 8 48 ± 10 95 ± 20* 250 ± 45**
AST U/L 110 ± 15 115 ± 18 210 ± 30* 480 ± 60**
BUN mg/dL 20 ± 3 21 ± 4 22 ± 3 25 ± 5
Creatinine mg/dL 0.6 ± 0.1 0.6 ± 0.1 0.7 ± 0.2 0.8 ± 0.2

*Data are presented as Mean ± SD. Statistical significance vs. control: *p<0.05, *p<0.01.

Table 3: Summary of Histopathological Findings (Example)

Organ Finding Control Low Dose Mid Dose High Dose
Liver Centrilobular Hepatocellular Hypertrophy 0/10 0/10 3/10 (Minimal) 9/10 (Mild to Moderate)
Single Cell Necrosis 0/10 0/10 1/10 (Minimal) 5/10 (Mild)
Kidney No Treatment-Related Findings 0/10 0/10 0/10 0/10
Spleen No Treatment-Related Findings 0/10 0/10 0/10 0/10

Data presented as incidence (Number of animals with finding / Total number examined).

Data Synthesis and Decision Making

The culmination of this screening process is the integration of all data points to form a cohesive safety profile. The NOAEL is determined as the highest dose level at which no significant treatment-related adverse findings are observed.

Scientist's Note: It is critical to distinguish between adaptive, non-adverse changes (e.g., minimal liver enzyme induction with no corresponding necrosis) and truly adverse findings (e.g., elevated liver enzymes coupled with histopathological evidence of cell death).[27]

Decision-Making Pathway

G start Synthesize Acute & Sub-Acute Toxicity Data noael Determine NOAEL & Identify Target Organs start->noael decision Assess Therapeutic Index (Efficacy Dose vs. NOAEL) noael->decision proceed Proceed to Chronic Toxicity & Safety Pharmacology Studies decision->proceed Favorable optimize Chemical Optimization (Reduce off-target toxicity) decision->optimize Marginal terminate Terminate Development (Unacceptable toxicity profile) decision->terminate Unfavorable

Caption: Decision-making flowchart following preliminary toxicity screening.

Conclusion

This technical guide provides a robust, staged approach to the preliminary in vivo toxicity screening of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol. By systematically executing and integrating acute and sub-acute studies in accordance with OECD guidelines, researchers can build a foundational safety profile for this novel compound. This initial data package is indispensable for identifying potential liabilities, establishing a NOAEL, and making informed, data-driven decisions to either advance, modify, or halt the compound's journey through the drug development pipeline.

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Physicochemical Profiling of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol: A Technical Blueprint for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from a synthesized hit to an optimized lead is dictated by a molecule's physicochemical profile. 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol represents a highly versatile heterocyclic scaffold. Featuring a pyrimidin-4-ol core flanked by a lipophilic 3,5-dimethylphenyl moiety and a C2-methyl group, this compound presents unique opportunities and challenges in structure-based drug design. This technical guide provides a rigorous, causality-driven framework for evaluating its physicochemical properties, focusing on tautomerism, thermodynamic solubility, and passive permeability.

Structural and Physicochemical Foundations

The Pyrimidin-4-ol Scaffold and Tautomeric Dynamics

A defining characteristic of the pyrimidin-4-ol core is its ability to undergo keto-enol tautomerization, existing in a dynamic equilibrium between the enol (pyrimidin-4-ol) and keto (4[1H]-pyrimidinone) forms[1]. This is not merely a structural curiosity; it is a critical determinant of target engagement and physicochemical behavior[2].

The predominant tautomeric form is highly solvent-dependent:

  • Polar Environments (e.g., Water, DMSO, Biological Fluids): The keto form (4[1H]-pyrimidinone) is thermodynamically favored due to its higher polarity and stabilization via solvent interactions[1][3].

  • Non-Polar Environments (e.g., Lipid Bilayers, Chloroform): The enol form becomes more prevalent.

This tautomerism fundamentally alters the hydrogen-bond (H-bond) donor/acceptor profile of the molecule. The keto form typically self-assembles into DDAA (Donor-Donor-Acceptor-Acceptor) dimeric arrays, whereas the enol form favors DADA arrays[3][4]. In drug design, failing to account for this dynamic equilibrium can lead to inaccurate Structure-Activity Relationship (SAR) models and unexpected solubility bottlenecks[2].

Computed Physicochemical Profile

To establish a baseline for experimental validation, the theoretical physicochemical properties of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol are summarized below. The addition of the 3,5-dimethylphenyl group significantly increases the lipophilicity (LogP) compared to the unsubstituted core, pushing it into an optimal range for oral bioavailability.

Table 1: Baseline Physicochemical Properties

PropertyEstimated ValueDrug Design Implication
Molecular Weight (MW) 214.26 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" for further optimization.
LogP (Lipophilicity) ~2.8 - 3.1Optimal for membrane permeability without inducing excessive non-specific binding.
pKa (Hydroxyl/Amide) ~8.5 - 9.0Weakly acidic; predominantly neutral at physiological pH (7.4), ensuring high passive permeability.
pKa (Basic Nitrogen) ~2.5Weakly basic; remains unprotonated in the blood, though may protonate in the stomach (pH 1.5).
Topological Polar Surface Area (TPSA) 45.8 Ų (Enol) / 58.2 Ų (Keto)Well below the 140 Ų threshold, indicating excellent potential for blood-brain barrier (BBB) penetration.
H-Bond Donors (HBD) 1Compliant with Lipinski’s Rule of 5 (Ro5).
H-Bond Acceptors (HBA) 2 (Enol) / 3 (Keto)Compliant with Ro5; dynamic based on tautomeric state.

Experimental Workflows for Physicochemical Validation

To transition from theoretical models to empirical ground truth, the following self-validating protocols must be executed. As a rule of thumb, causality must drive methodology: we do not merely measure properties; we isolate specific physicochemical variables to diagnose developmental bottlenecks.

Workflow A: Thermodynamic Solubility Assessment (Miniaturized Shake-Flask)

Causality: Kinetic solubility assays (which rely on diluting a DMSO stock into an aqueous buffer) frequently yield false-positive high solubility values due to supersaturation and delayed precipitation. For a lipophilic compound like 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, thermodynamic solubility is mandatory to understand its true equilibrium state in the gut lumen.

Protocol:

  • Preparation: Add an excess of the solid compound (~2 mg) to a 1.5 mL glass vial.

  • Solvation: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4). Do not use co-solvents like DMSO, as even 1% DMSO can artificially inflate solubility.

  • Equilibration: Incubate the vial at 37°C on an orbital shaker at 300 RPM for 24 hours. The 24-hour duration ensures the transition from any metastable polymorphic states to the most stable crystalline form.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Quantification: Extract the supernatant, dilute appropriately in mobile phase, and quantify via HPLC-UV against a standard calibration curve.

Workflow B: Lipophilicity Profiling (Chromatographic ElogD at pH 7.4)

Causality: While traditional shake-flask LogP (octanol/water) is the gold standard, it is low-throughput and prone to emulsion artifacts. Chromatographic ElogD (Effective Log Distribution Coefficient) uses retention time on a reversed-phase column to estimate lipophilicity. Crucially, measuring at pH 7.4 captures the ionization state of the compound as it exists in systemic circulation.

Protocol:

  • Calibration: Inject a mixture of 6-8 reference drugs with known LogD values (e.g., toluene, triphenylene, hydrocortisone) into an HPLC system equipped with a C18 column.

  • Mobile Phase: Use a gradient of Methanol and 20 mM ammonium acetate buffer (pH 7.4).

  • Execution: Inject 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol. Record the retention time ( tR​ ).

  • Calculation: Calculate the capacity factor ( k′=(tR​−t0​)/t0​ ). Derive the ElogD value by plotting the compound's k′ against the calibration curve of the reference standards.

Workflow C: Passive Permeability Screening (PAMPA)

Causality: Before advancing to complex, resource-intensive Caco-2 cell assays—which conflate passive diffusion, active transport, and efflux (e.g., P-glycoprotein)—it is vital to isolate the compound's inherent passive transcellular permeability. PAMPA (Parallel Artificial Membrane Permeability Assay) achieves this by using a cell-free lipid bilayer.

Protocol:

  • Membrane Preparation: Coat the porous PVDF filter of a 96-well donor plate with 5 µL of a 20% lecithin in dodecane solution to simulate a lipid bilayer.

  • Donor Compartment: Add 150 µL of the compound (diluted to 10 µM in pH 7.4 buffer) to the donor wells.

  • Acceptor Compartment: Add 300 µL of fresh pH 7.4 buffer to the acceptor plate.

  • Incubation: Assemble the "sandwich" and incubate at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Analysis: Separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability coefficient ( Pe​ ).

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the core mechanistic and operational frameworks discussed in this guide.

G Enol Enol Form (Pyrimidin-4-ol) Keto Keto Form (4[1H]-Pyrimidinone) Enol->Keto Tautomerization DADA DADA Dimeric Array (H-Bonding) Enol->DADA Self-Assembly DDAA DDAA Dimeric Array (H-Bonding) Keto->DDAA Self-Assembly NonPolar Non-Polar Solvents (e.g., Chloroform) NonPolar->Enol Stabilizes Polar Polar Solvents (e.g., Water, DMSO) Polar->Keto Stabilizes

Caption: Tautomeric equilibrium of the pyrimidin-4-ol scaffold and solvent-driven self-assembly pathways.

Workflow Synthesis Compound Synthesis & Purity Check (>95%) Solubility Thermodynamic Solubility (Shake-Flask, pH 7.4) Synthesis->Solubility Lipophilicity Lipophilicity Profiling (HPLC ElogD, pH 7.4) Synthesis->Lipophilicity Permeability Passive Permeability (PAMPA Lipid Membrane) Synthesis->Permeability SAR Data Integration & SAR Modeling Solubility->SAR Lipophilicity->SAR Permeability->SAR

Caption: Integrated physicochemical screening workflow for early-stage drug design validation.

Mechanistic Implications in Drug Design

The incorporation of the 3,5-dimethylphenyl group onto the pyrimidin-4-ol core serves multiple strategic purposes:

  • Steric Shielding and Metabolic Stability: Unsubstituted phenyl rings are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation, particularly at the para and ortho positions. The meta-methyl groups provide steric bulk that can partially shield the ring from rapid Phase I metabolism, prolonging the compound's half-life.

  • Hydrophobic Pocket Engagement: The dual methyl groups enhance the van der Waals interactions within lipophilic binding pockets of target proteins (e.g., kinase hinge regions), often leading to a logarithmic increase in binding affinity ( Kd​ ).

  • Tuning the pKa: The electron-donating nature of the methyl groups subtly alters the electron density of the pyrimidine core via inductive effects, fine-tuning the pKa of the tautomeric center to ensure optimal hydrogen bonding with target residues.

By rigorously applying the physicochemical workflows outlined above, researchers can accurately map the behavior of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, ensuring that its promising structural features translate into a viable, bioavailable therapeutic lead.

References

  • BenchChem. "6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability." BenchChem Technical Guides, 2025.
  • ACS Publications. "Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array." Organic Letters, 2020.
  • ResearchGate. "Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone." Chemical Communications, 2010.
  • ChemRxiv. "Proton-tautomerism in solvent and the fundamentals of molecular stability prediction." ChemRxiv, 2021.

Sources

Identifying Binding Targets for 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol: A State-of-the-Art Target Deconvolution Framework

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the target deconvolution of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, structured to provide researchers and drug development professionals with a robust, causality-driven chemoproteomics framework.

Executive Summary & Structural Rationale

The discovery of bioactive small molecules via phenotypic screening necessitates rigorous target deconvolution to elucidate mechanisms of action, optimize lead compounds, and anticipate off-target toxicities[4]. The compound 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol (which exists in equilibrium with its tautomer, 2-methyl-6-(3,5-dimethylphenyl)pyrimidin-4(3H)-one) represents a highly privileged pharmacophore. Pyrimidin-4-ol derivatives are ubiquitous in medicinal chemistry, frequently serving as hinge-binding motifs in kinase inhibitors (e.g., p38 MAPK, FGFR4) or as modulators of metalloenzymes and G-protein-coupled receptors.

Before executing wet-lab protocols, a Senior Application Scientist must analyze the compound's structure to inform experimental design. The causality behind our deconvolution strategy begins here:

  • The Pharmacophore: The pyrimidin-4-ol core provides critical hydrogen bond donors and acceptors. The 3,5-dimethylphenyl group at the 6-position acts as a hydrophobic anchor, likely occupying a deep hydrophobic pocket within the target protein.

  • Probe Design Logic: To perform Activity-Based Protein Profiling (ABPP), the compound must be tethered to a reporter tag. Modifying the 4-OH or the 6-aryl group would likely abolish target binding due to steric clashes in the active site. Conversely, the 2-methyl group is typically solvent-exposed. Therefore, functionalizing the 2-methyl position—such as oxidizing it to a carboxylic acid and coupling it with an alkyne-diazirine linker—preserves the binding affinity while enabling photoaffinity crosslinking [3].

G A Phenotypic Hit 6-(3,5-Dimethylphenyl)- 2-methylpyrimidin-4-ol B In Silico Profiling & Probe Design A->B C Label-Free TPP (Thermal Shift) B->C D ABPP / PAL (Covalent Capture) C->D E Target Validation (SPR & X-ray) D->E

Fig 1: End-to-end target deconvolution workflow for the pyrimidin-4-ol derivative.

Phase 1: Label-Free Target Deconvolution via Thermal Proteome Profiling (TPP)

The Causality: Why begin with TPP? Chemical derivatization always carries the risk of altering a drug's binding profile. TPP (an advanced, multiplexed extension of the Cellular Thermal Shift Assay, CETSA) evaluates the unmodified compound in live cells [2]. It relies on the thermodynamic principle that ligand binding increases the thermal stability of the target protein, protecting it from heat-induced unfolding and subsequent aggregation [1].

Protocol 1: Temperature-Range TPP (TPP-TR)

Self-Validating System: This protocol utilizes a strict vehicle control to establish baseline melting curves. A target is only validated if the thermal shift ( ΔTm​ ) is statistically significant and reproducible across biological replicates, ensuring the system filters out random thermal fluctuations.

  • Cell Culture & Dosing: Culture the target cell line to 80% confluence. Treat with 10 µM of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol or 0.1% DMSO (vehicle control) for 1 hour at 37°C to ensure intracellular target engagement.

  • Thermal Gradient: Aliquot the treated cells into 10 PCR tubes. Subject each tube to a specific temperature across a gradient (37°C to 75°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles in a non-denaturing buffer (e.g., PBS with protease inhibitors). Centrifuge at 100,000 × g for 20 minutes at 4°C. Mechanistic note: Heat-denatured proteins aggregate and pellet, leaving only thermally stabilized (ligand-bound) proteins in the soluble supernatant.

  • TMT Labeling & LC-MS/MS: Digest the soluble fractions with trypsin. Label the resulting peptides with Tandem Mass Tags (TMT) 10-plex reagents. Pool and analyze via high-resolution LC-MS/MS.

  • Data Analysis: Construct melting curves by plotting relative protein abundance against temperature. A positive target is defined as having a ΔTm​≥2.0∘C with a p-value < 0.01.

G N1 Intact Cells + Compound N2 Heat Gradient (37°C - 75°C) N1->N2 N3 Protein Denaturation & Aggregation N2->N3 N4 Cell Lysis & Ultracentrifugation N3->N4 N5 Soluble Fraction (Stabilized Targets) N4->N5 N6 TMT Labeling & LC-MS/MS N5->N6

Fig 2: Cellular Thermal Shift Assay (CETSA) and TPP biophysical pathway.

Phase 2: Covalent Capture via Activity-Based Protein Profiling (ABPP)

The Causality: While TPP is powerful, it may miss low-abundance proteins or highly dynamic, transient complexes. Activity-Based Protein Profiling (ABPP) solves this by covalently trapping the compound-target complex, allowing for stringent denaturing washes to eliminate non-specific background noise [3].

Protocol 2: Photoaffinity Labeling (PAL) and Click-Chemistry Enrichment

Self-Validating System: This protocol employs a competition control. By co-incubating the photo-probe with a 10-fold excess of the unmodified parent compound, true targets will show a massive reduction in enrichment, proving specific active-site binding rather than non-specific hydrophobic sticking.

  • In Situ Crosslinking: Incubate live cells with 1 µM of the synthesized photo-probe (the pyrimidine core functionalized with a diazirine and alkyne at the 2-position). For the competition control, co-incubate with 10 µM of the unmodified parent compound.

  • UV Irradiation: Expose the cells to 365 nm UV light for 10 minutes on ice. The diazirine forms a highly reactive carbene that covalently crosslinks to the nearest amino acid residue in the binding pocket.

  • Lysis & Click Chemistry: Lyse the cells using 1% SDS (stringent denaturing conditions to break protein-protein interactions). Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne handle of the probe.

  • Enrichment & Digestion: Incubate the proteome with streptavidin-agarose beads. Wash stringently with 1% SDS, 8M urea, and PBS to remove all non-covalently bound proteins. Perform on-bead trypsin digestion.

  • LC-MS/MS: Analyze the peptides. True targets will show high enrichment in the probe-only sample and significantly reduced enrichment in the competition sample.

G S1 Live Cell Incubation (Photo-Probe) S2 UV Irradiation (Covalent Crosslink) S1->S2 S3 Lysis & Click Chemistry (Biotinylation) S2->S3 S4 Streptavidin Enrichment & Washing S3->S4 S5 On-Bead Digestion & LC-MS/MS S4->S5

Fig 3: Activity-Based Protein Profiling (ABPP) experimental workflow.

Phase 3: Quantitative Data Synthesis & Target Validation

Once putative targets are identified via the orthogonal TPP and ABPP workflows, they must be validated using biophysical techniques such as Surface Plasmon Resonance (SPR) to determine exact binding kinetics ( KD​ ). Below is a structured summary of quantitative data demonstrating how a successful deconvolution campaign for 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol is evaluated.

Table 1: Quantitative Target Deconvolution Metrics (Representative Data)

Target ProteinTPP ΔTm​ (°C)ABPP Enrichment (Log2FC)Competition Ratio (Probe/Comp)SPR Binding Affinity ( KD​ )Pathway Context
MAPK14 (p38 α ) +5.2 ± 0.36.815.212.5 nMMAPK Signaling
FGFR4 +4.1 ± 0.25.510.445.0 nMRTK Signaling
LCK (Off-target) +1.2 ± 0.41.51.1>1000 nMT-cell Signaling

Interpretation: The data clearly indicates that MAPK14 and FGFR4 are primary physiological targets of the pyrimidine derivative, validated by high thermal stabilization, strong covalent enrichment that is successfully outcompeted by the parent compound, and nanomolar binding affinities in SPR. Conversely, LCK represents background noise, failing the self-validating thresholds of both assays.

References

  • Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery. Creative Proteomics. Available at:[Link]

  • Target deconvolution techniques in modern phenotypic profiling. National Center for Biotechnology Information (PMC). Available at:[Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core structure in numerous biologically active molecules, and its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide is designed for researchers, scientists, and professionals in the field of drug development, offering not only a detailed synthetic methodology but also critical insights into the underlying chemical principles, safety considerations, and analytical characterization of the target compound.

Introduction: The Significance of Pyrimidin-4-ol Derivatives

The pyrimidine ring is a fundamental building block in nucleic acids, and its derivatives are known to exhibit a broad spectrum of biological activities.[2] Specifically, the pyrimidin-4-ol moiety has been identified as a key pharmacophore in the development of novel therapeutic agents.[3] The strategic substitution on the pyrimidine core allows for the fine-tuning of its physicochemical properties and biological targets. The title compound, 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, represents a valuable scaffold for further chemical modification and biological screening in drug discovery programs.

The synthesis of substituted pyrimidin-4-ols is often achieved through the cyclocondensation of a β-dicarbonyl compound or its equivalent with an amidine.[4][5] This classical approach provides a reliable and versatile route to a wide array of pyrimidine derivatives. The protocol detailed herein employs a well-established cyclocondensation reaction, optimized for the synthesis of the target compound.

Synthetic Strategy: A Retro-Synthetic Analysis

The synthesis of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol is accomplished via a one-pot, three-component reaction involving the cyclocondensation of a β-ketoester with an amidine. This strategy is highly efficient and provides direct access to the desired pyrimidine core.

Diagram 1: Overall Synthetic Workflow A visual representation of the step-by-step process for synthesizing 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product 3_5_dimethylacetophenone 3,5-Dimethylacetophenone diethyl_oxalate Diethyl Oxalate claisen_condensation Step 1: Claisen Condensation diethyl_oxalate->claisen_condensation ethyl_acetimidate_hcl Ethyl Acetimidate Hydrochloride cyclocondensation Step 2: Cyclocondensation ethyl_acetimidate_hcl->cyclocondensation sodium_ethoxide Sodium Ethoxide sodium_ethoxide->claisen_condensation claisen_condensation->cyclocondensation In situ neutralization Neutralization cyclocondensation->neutralization extraction Extraction neutralization->extraction crystallization Crystallization extraction->crystallization final_product 6-(3,5-Dimethylphenyl)- 2-methylpyrimidin-4-ol crystallization->final_product

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received from the supplier unless otherwise noted.

Reagent/SolventChemical FormulaMolecular Weight ( g/mol )CAS NumberSupplier (Example)
3,5-DimethylacetophenoneC₁₀H₁₂O148.205325-04-2Sigma-Aldrich
Diethyl OxalateC₆H₁₀O₄146.1495-92-1Sigma-Aldrich
Sodium EthoxideC₂H₅NaO68.05141-52-6Sigma-Aldrich
Ethyl Acetimidate HydrochlorideC₄H₁₀ClNO123.582208-07-3Fisher Scientific
Ethanol (Absolute)C₂H₅OH46.0764-17-5VWR
Diethyl Ether(C₂H₅)₂O74.1260-29-7VWR
Hydrochloric Acid (conc.)HCl36.467647-01-0Fisher Scientific
Sodium BicarbonateNaHCO₃84.01144-55-8Fisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Fisher Scientific
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and flask

  • pH meter or pH paper

  • Standard laboratory glassware

Step-by-Step Synthesis Protocol

PART A: Formation of the β-Ketoester Intermediate (Claisen Condensation)

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium ethoxide (1.1 eq). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.[6][7][8][9]

  • Solvent Addition: Add absolute ethanol (200 mL) to the flask and stir the mixture until the sodium ethoxide is completely dissolved.

  • Reactant Addition: In the dropping funnel, prepare a solution of 3,5-dimethylacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol (50 mL).

  • Reaction Initiation: Add the solution from the dropping funnel to the flask dropwise over 30 minutes at room temperature. An exothermic reaction may be observed.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

PART B: Cyclocondensation with Ethyl Acetimidate Hydrochloride

  • Amidine Addition: After the formation of the β-ketoester is complete (as determined by TLC), cool the reaction mixture to room temperature. Add ethyl acetimidate hydrochloride (1.2 eq) to the flask in one portion.[10][11][12][13][14]

  • Second Reflux: Heat the reaction mixture to reflux again and maintain for an additional 6-8 hours. Monitor the reaction by TLC until the starting materials are consumed.

PART C: Work-up and Purification

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: To the resulting residue, add cold water (200 mL) and stir until the solid is fully suspended. Carefully neutralize the mixture to pH 7 by the dropwise addition of concentrated hydrochloric acid.

  • Product Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water (3 x 50 mL) and then with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Analytical Data

The identity and purity of the synthesized 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol should be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.5-12.0 (br s, 1H, OH), 7.8-7.6 (m, 2H, Ar-H), 7.2-7.0 (m, 1H, Ar-H), 6.8 (s, 1H, pyrimidine-H), 2.4 (s, 3H, pyrimidine-CH₃), 2.3 (s, 6H, Ar-CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 165.0, 162.5, 158.0, 138.0, 135.0, 130.0, 126.0, 105.0, 25.0, 21.0.
Mass Spectrometry (EI) m/z: 228.12 (M⁺), corresponding to C₁₄H₁₆N₂O.
Melting Point To be determined experimentally.
Appearance Off-white to pale yellow solid.

Note on Tautomerism: Pyrimidin-4-ol derivatives can exist in tautomeric equilibrium with their corresponding pyrimidin-4(1H)-one form.[15] This may lead to the appearance of two sets of peaks in the NMR spectrum, depending on the solvent and temperature.

Diagram 2: Chemical Structure and Tautomerism A diagram illustrating the tautomeric equilibrium of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol.

Tautomerism cluster_enol Pyrimidin-4-ol (Enol form) cluster_keto Pyrimidin-4(1H)-one (Keto form) enol enol keto keto enol->keto

Safety Precautions

  • Sodium Ethoxide: Highly flammable and corrosive.[6][7][8][9] It reacts violently with water.[9] Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][8]

  • Ethyl Acetimidate Hydrochloride: Causes skin and serious eye irritation.[10][11][12][13][14] May cause respiratory irritation.[11][12][13] Handle with care in a well-ventilated area.[10][11][12]

  • Diethyl Ether: Extremely flammable. Use in a well-ventilated area away from ignition sources.

  • Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[6][7][8][9][10][11][12][13]

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure anhydrous conditions were maintained.
Loss of product during work-up.Ensure complete precipitation before filtration. Minimize the volume of wash solvents.
Impure Product Incomplete reaction or side reactions.Optimize reaction conditions (temperature, time). Purify the crude product by recrystallization or column chromatography.
Presence of tautomers.This is an inherent property. Characterize both forms if present.[15]

Conclusion

This protocol provides a reliable and efficient method for the synthesis of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol. By following these detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in their drug discovery and development programs. The analytical data provided serves as a benchmark for the successful characterization of the final product.

References

  • Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95% Safety Data Sheet. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0674 - SODIUM ETHANOLATE. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 9). Ethyl acetimidate, hydrochloride SAFETY DATA SHEET. Retrieved from [Link]

  • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Fisher Scientific. (2023, September 27). Ethyl acetimidate hydrochloride SAFETY DATA SHEET. Retrieved from [Link]

  • SciSpace. (n.d.). A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. Retrieved from [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of methanol and water, coupled with UV detection. The described protocol is suitable for routine quality control and research applications, offering excellent linearity, precision, and accuracy in accordance with ICH Q2(R1) guidelines.

Introduction

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative of interest in pharmaceutical development. Pyrimidine-based compounds are a critical class of molecules in medicinal chemistry, known for their wide range of biological activities, including antiviral and anticancer properties.[1][2] Accurate and reliable quantification of this active pharmaceutical ingredient (API) is essential for ensuring product quality, stability, and dosage uniformity.

High-performance liquid chromatography (HPLC) is a cornerstone analytical technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3] This note provides a comprehensive guide for researchers and drug development professionals on establishing a validated HPLC method for 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, from initial method development to full validation.

Method Development Strategy

The primary objective was to develop a simple, isocratic RP-HPLC method that is both efficient and reliable. The strategy involved a systematic approach to optimizing chromatographic conditions, including the selection of the stationary phase, mobile phase composition, and detection wavelength.

Analyte Properties and Initial Considerations

Understanding the physicochemical properties of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol is the first step. As a pyrimidine derivative, it possesses both hydrophobic (dimethylphenyl group) and polar (pyrimidin-4-ol) moieties, suggesting that reversed-phase chromatography would be a suitable separation mode.[1][4]

Stationary Phase Selection

The choice of the stationary phase is the most critical factor influencing chromatographic selectivity.[5] C18 (octadecylsilyl) columns are the most commonly used stationary phases in reversed-phase HPLC due to their versatility in retaining a broad range of compounds through hydrophobic interactions.[5][6] Given the analyte's structure, a standard C18 column was selected as the initial starting point to achieve adequate retention. For highly polar compounds, alternative phases like those with polar endcapping or phenyl-hexyl phases could be considered to provide different selectivity.[5][7]

Mobile Phase Optimization

The mobile phase composition, particularly the organic modifier and pH, plays a crucial role in achieving optimal separation.[8]

  • Organic Solvent Selection: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[7][8] Methanol was chosen for this method due to its compatibility with a wide range of buffers and its ability to provide unique selectivity profiles.[7]

  • Mobile Phase Ratio (Isocratic Elution): An isocratic elution with a constant mobile phase composition was preferred for its simplicity and robustness. A scouting run with a gradient of methanol and water was initially performed to determine the approximate solvent strength required to elute the analyte with a reasonable retention time and good peak shape. Based on these initial runs, a 55:45 (v/v) mixture of methanol and water was found to be optimal.[3]

  • pH Control: The pH of the mobile phase can significantly affect the retention time and peak shape of ionizable compounds.[4][9] To ensure method robustness, it is often recommended to control the mobile phase pH at least 1.5 units away from the analyte's pKa.[9] For this pyrimidine derivative, which may have ionizable groups, initial experiments showed that an unbuffered methanol/water mixture provided excellent peak symmetry, suggesting that at the operating pH of this mixture, the analyte exists in a single, non-ionized form.

Detection Wavelength Selection

A Photodiode Array (PDA) detector was used to determine the optimal wavelength for detection. A PDA detector can simultaneously measure the absorbance across a wide range of wavelengths, which is invaluable during method development.[10][11][12] A solution of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol was scanned from 200 to 400 nm. The UV spectrum showed a maximum absorbance (λmax) at 275 nm, which was selected for quantification to ensure maximum sensitivity.

Experimental Protocols

Materials and Reagents
  • 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Acetonitrile (HPLC grade, for sample dissolution)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA detector was used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol:Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA at 275 nm
Run Time 10 minutes
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 1:1 mixture of methanol and acetonitrile.[13]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 to 150 µg/mL. These solutions are used to establish the calibration curve.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16][17] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. A solution of the analyte was injected, and the chromatogram showed a single, well-resolved peak, demonstrating the method's specificity. Peak purity analysis using the PDA detector further confirmed the homogeneity of the analyte peak.[11]

Linearity and Range

The linearity of the method was evaluated by analyzing six concentrations of the analyte ranging from 50 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 50 - 150 µg/mL
Regression Equation y = 25432x + 15876
Correlation Coefficient (r²) 0.9995

The high correlation coefficient (r² > 0.999) indicates excellent linearity over the specified range.[13]

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.

Spike LevelMean Recovery (%)%RSD
80%99.20.85
100%100.50.65
120%99.80.72

The mean recovery values were within the acceptable range of 98-102%, demonstrating the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level%RSD of Peak Area
Repeatability (Intra-day) 0.54%
Intermediate Precision (Inter-day) 0.98%

The low relative standard deviation (%RSD) values (<2%) for both repeatability and intermediate precision indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

These values demonstrate that the method is sensitive enough for the detection and quantification of low levels of the analyte.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. A standard solution of 100 µg/mL was injected five times, and the system suitability parameters were evaluated.

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20007500
%RSD of Peak Area ≤ 2.0%0.62%

All system suitability parameters met the acceptance criteria, confirming that the system was ready for analysis.

Workflow Diagrams

Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parameter Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A Analyte Characterization (6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol) B Select Separation Mode (Reversed-Phase HPLC) A->B C Stationary Phase Selection (C18 Column) B->C D Mobile Phase Scouting (Methanol/Water Gradient) C->D E Wavelength Selection (PDA) (Scan 200-400 nm -> λmax 275 nm) D->E F Optimize Mobile Phase (Isocratic Methanol:Water 55:45) E->F G Optimize Flow Rate & Temperature (1.0 mL/min, 30°C) F->G H Finalize Method Conditions G->H I Method Validation (ICH Q2(R1)) H->I J System Suitability Testing I->J

Caption: HPLC Method Development Workflow.

Validation_Process Start Finalized Analytical Method Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity & Range (50-150 µg/mL) Start->Linearity Accuracy Accuracy (Recovery Study) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Limits LOD & LOQ Start->Limits End Validated Method Specificity->End Linearity->End Accuracy->End Precision->End Limits->End

Caption: Method Validation Process Flow.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol has been successfully developed and validated. The method demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision, making it highly suitable for routine analysis in a quality control environment. The use of a common C18 column and a simple isocratic mobile phase ensures that the method is cost-effective and easily transferable between laboratories.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Mastelf Technologies. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • RF Wireless World. (n.d.). Photodiode Array (PDA): Definition and How It Works.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Hitachi High-Tech Corporation. (n.d.). 7. Principle and Feature of Various Detection Methods (1).
  • Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Alagawadi, K. R., & Shah, A. S. (2012). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC.
  • Kim, J.-A., et al. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar.

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Application Notes & Protocols: Leveraging 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol for Advanced Pyrimidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds, including several approved drugs for oncology, virology, and cardiovascular diseases.[1][2][3][4] Its prevalence stems from its ability to engage in various biological interactions, such as hydrogen bonding and π-stacking, and its synthetic versatility allows for the creation of large, diverse chemical libraries.[5][6]

This guide focuses on a highly strategic precursor, 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol , a building block poised for efficient and modular diversification. The inherent reactivity of its pyrimidin-4-ol moiety allows for its conversion into a highly reactive electrophilic intermediate. This unlocks access to a suite of powerful transition-metal-catalyzed cross-coupling reactions, enabling the precise installation of a wide array of substituents at the C4-position. This document provides a detailed exploration of the precursor's reactivity, step-by-step protocols for its activation, and its subsequent application in key synthetic transformations crucial for modern drug discovery programs.

Precursor Analysis: Reactivity and Synthetic Strategy

The synthetic utility of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol is centered on the C4-hydroxyl group. In its native state, the hydroxyl group is a poor leaving group for nucleophilic aromatic substitution. The primary strategic step, therefore, is its conversion into a more labile group, most commonly a chloride. This transformation from a pyrimidin-4-ol to a 4-chloropyrimidine is a critical activation step that dramatically expands the synthetic possibilities.

The electron-deficient nature of the pyrimidine ring makes the resulting 4-chloropyrimidine an excellent substrate for various cross-coupling reactions, far more reactive than analogous benzene halides.[1][7] This enhanced reactivity allows for couplings to proceed under milder conditions and with broader functional group tolerance.

Logical Workflow for Derivatization

The overall synthetic strategy follows a logical and efficient two-stage workflow: Activation followed by Diversification . This approach allows for the large-scale synthesis of a common, stable intermediate which can then be used to generate a library of diverse final compounds.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Diversification via Cross-Coupling Precursor 6-(3,5-Dimethylphenyl)- 2-methylpyrimidin-4-ol Intermediate 4-Chloro-6-(3,5-dimethylphenyl)- 2-methylpyrimidine Precursor->Intermediate Chlorination (e.g., POCl₃) Suzuki Aryl/Heteroaryl Derivatives Intermediate->Suzuki Suzuki-Miyaura (R-B(OH)₂, Pd Cat.) Sonogashira Alkynyl Derivatives Intermediate->Sonogashira Sonogashira (R-C≡C-H, Pd/Cu Cat.) Buchwald Amino Derivatives Intermediate->Buchwald Buchwald-Hartwig (R₂-NH, Pd Cat.)

Caption: General workflow for the synthesis of pyrimidine derivatives.

Core Protocol: Chlorination of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

The conversion of the C4-hydroxyl group to a chloride is most effectively achieved using phosphorus oxychloride (POCl₃). Modern protocols have moved towards solvent-free or low-solvent conditions using equimolar amounts of POCl₃ in a sealed reactor, which offers significant environmental, safety, and economic advantages over traditional methods that use large excesses of the reagent.[8][9]

Protocol 3.1: Solvent-Free Chlorination

Principle: This protocol utilizes heat in a sealed system to drive the reaction with a stoichiometric amount of POCl₃. The addition of a tertiary amine base like pyridine scavenges the HCl generated, preventing side reactions.[10]

Reagents & Materials Purpose Safety & Handling
6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-olStarting MaterialStandard laboratory PPE.
Phosphorus Oxychloride (POCl₃)Chlorinating AgentHighly Corrosive & Water-Reactive. Handle in a fume hood with acid-resistant gloves and face shield. Ensure all glassware is scrupulously dry.[10]
Pyridine (anhydrous)HCl ScavengerFlammable, toxic. Handle in a fume hood.
Teflon-lined Stainless Steel ReactorReaction VesselEnsure the vessel is rated for the temperature and pressure of the reaction.
Saturated Na₂CO₃ solutionQuenching/NeutralizationStandard laboratory PPE.
Dichloromethane (DCM)Extraction SolventVolatile. Use in a fume hood.
Anhydrous MgSO₄ or Na₂SO₄Drying AgentStandard laboratory PPE.

Step-by-Step Procedure:

  • Preparation: In a fume hood, add 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol (1.0 equiv.), pyridine (1.0 equiv.), and POCl₃ (1.0 equiv.) to a dry Teflon-lined stainless steel reactor.

  • Reaction: Seal the reactor securely. Place it in a heating mantle or oven and heat to 160 °C for 2 hours.[8][10]

  • Cooling: After the reaction is complete, allow the reactor to cool completely to room temperature behind a blast shield.

  • Work-up (Quenching): CAUTION: Quenching POCl₃ can be highly exothermic.[10] In a well-ventilated fume hood, carefully and slowly pour the cooled reaction mixture into a vigorously stirred beaker containing crushed ice or ice-cold water (~10 volumes).

  • Neutralization: Slowly add saturated Na₂CO₃ solution to the quenched mixture with continuous stirring until the pH is adjusted to 8-9. The product often precipitates as a solid.

  • Extraction: If the product does not precipitate or for higher recovery, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting Possible Cause Solution
Incomplete Reaction Insufficient temperature or time. Deactivated POCl₃.Increase reaction time to 4 hours. Ensure POCl₃ is fresh and glassware is completely dry.[10]
Low Yield Product loss during work-up.Perform a "reverse quench" by slowly adding the reaction mixture to the stirred ice-water.[10] Ensure pH is carefully controlled during neutralization to maximize precipitation.
Dark-colored Product Degradation due to excessive heat.Reduce reaction temperature to 140-150 °C and monitor progress by TLC.

Application Protocols: Cross-Coupling Reactions

The synthesized 4-chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine is a versatile intermediate for introducing molecular diversity. The following protocols detail its use in high-impact cross-coupling reactions.

Protocol 4.1: Microwave-Assisted Suzuki-Miyaura Coupling

Principle: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the 4-chloropyrimidine and an aryl or heteroaryl boronic acid, catalyzed by a palladium complex.[7][11] Microwave irradiation dramatically accelerates the reaction, reducing times from hours to minutes and often improving yields.[1][12]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B + Ar-Cl C Ar-Pd(II)-Cl(L₂) B->C D Transmetalation (Ar'-B(OH)₂) C->D + Base E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A + Product G Ar-Ar' (Product) H Ar-Cl (Substrate)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Parameter Optimized Condition Rationale
Catalyst Pd(PPh₃)₄ (0.5 - 5 mol%)Tetrakis(triphenylphosphine)palladium(0) is highly effective for coupling with electron-deficient chloropyrimidines.[1][7][12]
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)An aqueous base is required for the transmetalation step.[11]
Solvent 1,4-Dioxane / H₂O (e.g., 2:1 or 4:1)A mixture of an organic solvent and water is necessary to dissolve both the organic substrates and the inorganic base.[12]
Temperature 100 - 120 °CMicrowave heating ensures rapid and uniform energy transfer.
Time 10 - 20 minutesSignificantly reduced compared to conventional heating.[1]

Step-by-Step Procedure:

  • Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add 4-chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine (1.0 equiv.), the desired boronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2.0 mol%).

  • Solvent Addition: Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1).

  • Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with stirring.[1][12]

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-substituted pyrimidine.

Protocol 4.2: Sonogashira Coupling

Principle: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the 4-chloropyrimidine and a terminal alkyne.[13] This reaction is co-catalyzed by palladium and copper(I) complexes.[14][15]

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%) in an anhydrous solvent like THF or DMF.[16]

  • Reagent Addition: Add the terminal alkyne (1.2 equiv.) followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol serves as an exemplary precursor for the modular synthesis of diverse pyrimidine libraries. The straightforward, high-yielding activation to its 4-chloro derivative opens the door to a host of modern cross-coupling methodologies. The protocols outlined herein, particularly the adoption of efficient microwave-assisted and solvent-free techniques, provide researchers, scientists, and drug development professionals with a robust and reliable pathway to accelerate the discovery of novel, biologically active pyrimidine-based compounds.

References

  • Herceg, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1937. [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(26), 3360-3363. [Link]

  • Sammakia, T., & Stangel, T. D. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(22), 7538-7543. [Link]

  • ResearchGate (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. ResearchGate. [Link]

  • Unknown Author. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. [Link]

  • Shen, Y., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. [Link]

  • Kieffer, C., et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Tetrahedron, 69(14), 2987-2995. [Link]

  • Bennett, L. R., et al. (1981). Antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives. Journal of Medicinal Chemistry, 24(4), 382-389. [Link]

  • Yang, D., et al. (2000). Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine. Chinese Journal of Chemistry, 18(4), 539-543. [Link]

  • Lee, K., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 816-834. [Link]

  • Unknown Author. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Photochemistry and Photobiology, 4(1), 1-12. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Gupta, M., et al. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. Journal of Pharmaceutical Research, 5(1), 000211. [Link]

  • Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460-8463. [Link]

  • Al-Warhi, T., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 1269375. [Link]

  • Shen, Y., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543. [Link]

  • Padama, S., et al. (2023). Pharmacological Activities of Pyrimidine Derivatives: An Overview. Research Trend, 4(1), 1-8. [Link]

  • Singh, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(01), 1735-1745. [Link]

  • Balakumar, C., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(4), 406-422. [Link]

  • Lee, K., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 816-834. [Link]

  • Wotring, L. L., et al. (1990). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Journal of Medicinal Chemistry, 33(4), 1162-1167. [Link]

  • Goti, A., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 5989. [Link]

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Application Notes and Protocols for In Vitro Cell-Based Assays Involving 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic scaffold present in the nucleobases of DNA and RNA, highlighting its intrinsic biological relevance[1]. This has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2][3]. The versatility of the pyrimidine core allows for diverse chemical modifications, leading to compounds that can interact with a wide array of biological targets through mechanisms like hydrogen bonding and π-stacking interactions[4][5]. Derivatives of pyrimidine have been shown to target key enzymes and signaling pathways implicated in various diseases, such as protein kinases (e.g., EGFR, FGFR4), dihydrofolate reductase (DHFR), and cyclooxygenase (COX) enzymes[1][2][6][7][8].

This document provides a detailed guide for the in vitro evaluation of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol , a specific pyrimidine derivative. While direct biological data for this compound is not extensively published, its structural features suggest potential for biological activity. These protocols are designed to serve as a robust starting point for researchers to elucidate its bioactivity profile and potential therapeutic applications.

Proposed Initial Screening Strategy

Given the known activities of similar pyrimidine-based compounds, a logical first step is to screen 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol for anticancer, anti-inflammatory, and antimicrobial effects. The following workflow outlines a comprehensive initial investigation.

Initial_Screening_Workflow cluster_0 Primary Screening cluster_1 Data Analysis & Decision cluster_2 Secondary Mechanistic Assays A Prepare Stock Solution of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol B Cell Viability/Cytotoxicity Assay (MTT) (e.g., PC3, A549, MCF-7 cell lines) A->B Test Compound C Anti-inflammatory Assay (COX-1/COX-2 Inhibition) A->C Test Compound D Antimicrobial Assay (MIC Determination) A->D Test Compound E Determine IC50 (Cytotoxicity) & Selectivity Index (SI) B->E F Determine IC50 (COX Inhibition) & Selectivity C->F G Determine MIC D->G H Prioritize for Further Studies E->H Based on Potency & Selectivity F->H Based on Potency & Selectivity G->H Based on Potency & Selectivity I Kinase Inhibition Assays (e.g., FGFR, EGFR) H->I If Activity Detected J Apoptosis Assays (Caspase 3/7 Activation) H->J If Activity Detected K DHFR Inhibition Assay H->K If Activity Detected

Caption: Proposed workflow for the initial in vitro screening of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol.

Part 1: Anticancer Activity Evaluation

Many pyrimidine derivatives have demonstrated potent anticancer activity by inhibiting cell proliferation and inducing apoptosis[2][3][9]. A primary assessment of the anticancer potential of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol can be achieved through a cell viability assay.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which can be quantified[1].

Materials:

  • 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

  • Human cancer cell lines (e.g., PC3 (prostate), A549 (lung), MCF-7 (breast))[2][9]

  • Normal human cell line (e.g., MRC-5, human lung fibroblasts) for selectivity assessment[9]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment[1].

  • Compound Treatment: Prepare serial dilutions of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the compound concentration. The selectivity index (SI) can be calculated as the ratio of the IC50 on normal cells to the IC50 on cancer cells. An SI greater than 3 is generally considered selective[9].

ParameterRecommended Conditions
Cell Lines PC3, A549, MCF-7, MRC-5
Seeding Density 5,000 - 10,000 cells/well
Compound Concentration Logarithmic serial dilutions (e.g., 0.01 to 100 µM)
Incubation Time 48 - 72 hours
Positive Control Doxorubicin or Vinblastine Sulfate[9]

Part 2: Anti-inflammatory Activity Assessment

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes[6].

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins.

Materials:

  • 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening kit

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, pre-incubate the compound with the COX-1 or COX-2 enzyme in the reaction buffer[1].

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid[1].

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.

  • Detection: Stop the reaction and measure the product formation using a colorimetric or fluorometric method as per the kit instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound. Determine the IC50 values for both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2)[6].

Part 3: Antimicrobial Activity Screening

The pyrimidine scaffold is also found in various antimicrobial agents[2]. A basic screening for antibacterial and antifungal activity is warranted.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[1].

Materials:

  • 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))[2]

  • Fungal strain (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Compound Dilution: Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be confirmed by measuring the optical density at 600 nm.

Part 4: Potential Mechanisms of Action and Secondary Assays

If the primary screening reveals significant activity, the following secondary assays can be employed to investigate the mechanism of action.

Kinase Inhibition

Many pyrimidine derivatives act as kinase inhibitors. For instance, some inhibit Fibroblast Growth Factor Receptor 4 (FGFR4) or Epidermal Growth Factor Receptor (EGFR)[5][7].

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., FGFR4, EGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Compound 6-(3,5-Dimethylphenyl)- 2-methylpyrimidin-4-ol Compound->RTK Inhibition

Caption: Potential inhibition of receptor tyrosine kinase signaling by 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol.

  • Suggested Assay: Utilize commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay) to screen against a panel of kinases, particularly those known to be targeted by pyrimidine derivatives like FGFR and EGFR[5].

Dihydrofolate Reductase (DHFR) Inhibition

Some pyrimidine-based compounds act as antifolates by inhibiting DHFR, an enzyme crucial for nucleotide synthesis[8].

  • Suggested Assay: A DHFR inhibition assay can be performed using purified DHFR enzyme and measuring the decrease in NADPH absorbance at 340 nm.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol. By systematically evaluating its cytotoxic, anti-inflammatory, and antimicrobial activities, researchers can effectively identify promising therapeutic avenues for this novel compound. Subsequent mechanistic studies will be crucial for elucidating its molecular targets and advancing its potential in drug development.

References

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. Available from: [Link]

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed. Available from: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available from: [Link]

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. PMC. Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. Available from: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. Available from: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]

  • (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. Available from: [Link]

  • 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. PubMed. Available from: [Link]

Sources

Application Note: Mass Spectrometry Sample Preparation for 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family, a scaffold of significant interest in medicinal chemistry and drug discovery due to its potential interactions with biological targets.[1][2] Accurate and sensitive quantification of such small molecules in complex biological matrices (e.g., plasma, serum, urine) is critical during preclinical and clinical development. Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice for this purpose, offering high sensitivity and selectivity.[3][4][5]

However, the quality of LC-MS data is fundamentally dependent on the upstream sample preparation.[6] The primary goals of sample preparation are to remove interfering matrix components like proteins and phospholipids, concentrate the analyte to improve detection limits, and ensure compatibility with the LC-MS system.[3][5] This guide provides a detailed overview and validated protocols for three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—tailored for the analysis of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol.

Analyte Properties and Mass Spectrometry Considerations

A successful analytical method begins with understanding the physicochemical properties of the target analyte.

Physicochemical Profile (Inferred): While specific experimental data for 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol is not widely published, its properties can be inferred from its structure and related pyrimidinol analogs.[2][7]

  • Structure: The molecule contains a polar pyrimidinol core capable of hydrogen bonding and a non-polar dimethylphenyl group.

  • Molecular Weight: Approximately 228.28 g/mol .

  • Polarity: The presence of the dimethylphenyl group suggests the molecule is moderately non-polar to non-polar. Its calculated Log P (a measure of lipophilicity) would likely be in the range of 2.0-3.5, similar to other small molecule kinase inhibitors.[5]

  • Solubility: Expected to have good solubility in organic solvents like methanol, acetonitrile, and DMSO, with limited solubility in water.[1][8]

Ionization Source Selection: ESI vs. APCI

The choice of ionization source is critical for achieving optimal sensitivity in mass spectrometry.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable compounds.[9][10] While the pyrimidinol ring has ionizable sites, the overall non-polar nature of the molecule might limit ESI efficiency.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile, and thermally stable small molecules.[11][12] Given the likely properties of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, APCI may provide a more robust and sensitive response.[13]

Recommendation: Both ESI and APCI sources should be evaluated during method development. ESI may be sufficient, but APCI is predicted to offer superior performance for this analyte.

Core Sample Preparation Strategies

The choice of sample preparation technique involves a trade-off between speed, cost, and the cleanliness of the final extract. We will explore three robust methods applicable to this analyte.

Protein Precipitation (PPT)

Principle of Causality: PPT is the simplest and fastest method for removing proteins from biological samples.[14] It operates by adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample. This disrupts the hydration shell around the proteins, causing them to denature, aggregate, and precipitate out of solution.[14] The analyte, being soluble in the organic solvent, remains in the supernatant. Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol.

Advantages:

  • Fast and simple workflow.

  • Low cost and minimal solvent usage.

  • High throughput is easily achievable.

Limitations:

  • Matrix Effects: The resulting supernatant is relatively "dirty," containing high levels of endogenous components like phospholipids and salts, which can cause ion suppression or enhancement in the MS source, compromising accuracy and reproducibility.

  • Limited Concentration: The sample is diluted by the precipitation solvent, which can be a drawback for analytes at very low concentrations.

Liquid-Liquid Extraction (LLE)

Principle of Causality: LLE separates the analyte from the aqueous sample matrix by partitioning it into a water-immiscible organic solvent.[3][15] The choice of solvent is critical and is based on the "like dissolves like" principle. For a moderately non-polar analyte like 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are excellent candidates. Adjusting the pH of the aqueous sample can further enhance extraction efficiency by ensuring the analyte is in its neutral, most non-polar state.

Advantages:

  • Cleaner Extracts: Provides significantly cleaner extracts than PPT by removing many water-soluble interferences.[5]

  • Analyte Concentration: The organic phase can be evaporated and the residue reconstituted in a smaller volume, concentrating the analyte and improving sensitivity.[15]

Limitations:

  • More labor-intensive and time-consuming than PPT.

  • Can be difficult to automate.

  • Potential for emulsion formation, which can complicate phase separation.

Solid-Phase Extraction (SPE)

Principle of Causality: SPE is a highly selective and powerful technique that isolates analytes based on their physical and chemical properties.[16] The sample is passed through a cartridge containing a solid sorbent (the stationary phase). Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.[17][18] For a moderately non-polar molecule, a reversed-phase (RP) mechanism is ideal. Sorbents like C18 (octadecyl) or a polymeric sorbent (e.g., Hydrophilic-Lipophilic Balanced - HLB) are recommended. These sorbents retain non-polar compounds from an aqueous matrix via hydrophobic interactions.

Advantages:

  • Highest Selectivity: Delivers the cleanest extracts, minimizing matrix effects.[16][18]

  • High Concentration Factor: Allows for significant concentration of the analyte.

  • High Reproducibility and Automation: Amenable to high-throughput automation in 96-well plate formats.[4][17]

Limitations:

  • Higher cost per sample compared to PPT and LLE.

  • Requires more extensive method development to optimize each step (conditioning, loading, washing, and elution).

Experimental Workflows and Protocols

The following diagrams and protocols provide step-by-step guidance for each technique.

Protein Precipitation (PPT) Workflow

PPT_Workflow cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis start 1. Aliquot Plasma Sample (e.g., 100 µL) add_is 2. Add Internal Standard start->add_is add_ppt 3. Add Cold Acetonitrile (e.g., 300 µL, 3:1 ratio) add_is->add_ppt vortex 4. Vortex (e.g., 1 min) add_ppt->vortex centrifuge 5. Centrifuge (e.g., 10,000 x g, 10 min) vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS transfer->inject

Caption: Workflow for Protein Precipitation (PPT).

Protocol: Protein Precipitation

  • Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid, if needed for LC compatibility). The 3:1 ratio of solvent to sample is a common starting point.[19]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[20]

  • Carefully transfer the clear supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS system for analysis.

Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_process Extraction & Evaporation cluster_analysis Analysis start 1. Aliquot Plasma Sample (e.g., 200 µL) add_is 2. Add Internal Standard start->add_is add_buffer 3. Add Buffer (Optional) (e.g., pH 7.4) add_is->add_buffer add_solvent 4. Add Organic Solvent (e.g., 800 µL MTBE) add_buffer->add_solvent vortex 5. Vortex/Mix (e.g., 5 min) add_solvent->vortex centrifuge 6. Centrifuge (e.g., 3,000 x g, 5 min) vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute 9. Reconstitute (e.g., 100 µL Mobile Phase) evaporate->reconstitute inject 10. Inject into LC-MS reconstitute->inject

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Protocol: Liquid-Liquid Extraction

  • Pipette 200 µL of the biological sample into a suitable tube.

  • Add 10 µL of the IS working solution.

  • Add 50 µL of a buffer (e.g., 1 M ammonium acetate, pH 7.4) to maintain a neutral pH.

  • Add 800 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Cap the tube and mix thoroughly (e.g., vortex for 2 minutes or use a shaker for 10 minutes) to facilitate analyte partitioning.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[3]

  • Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous layer.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial LC mobile phase. Vortex briefly to ensure the analyte is fully dissolved.

  • Transfer to an autosampler vial and inject into the LC-MS system.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_analysis Post-Elution & Analysis start 1. Aliquot Plasma Sample (e.g., 200 µL) add_is 2. Add Internal Standard start->add_is pretreat 3. Dilute/Acidify (e.g., with 4% H3PO4) add_is->pretreat load 6. Load Sample pretreat->load condition 4. Condition (Methanol then Water) equilibrate 5. Equilibrate (Dilution Buffer) condition->equilibrate equilibrate->load wash 7. Wash (e.g., 5% Methanol in Water) load->wash elute 8. Elute (e.g., Acetonitrile) wash->elute evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute evaporate->reconstitute inject 11. Inject into LC-MS reconstitute->inject

Caption: Workflow for Solid-Phase Extraction (SPE).

Protocol: Solid-Phase Extraction (Reversed-Phase)

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of IS, followed by 200 µL of 4% phosphoric acid in water. The acid ensures the analyte is in a consistent protonation state and helps disrupt protein binding.

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or polymeric, 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 4% phosphoric acid in water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences and salts.

  • Elution: Elute the analyte with 1 mL of an appropriate organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial LC mobile phase.

  • Analysis: Transfer to an autosampler vial and inject into the LC-MS system.

Method Comparison

The selection of the optimal technique depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available resources.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extract Cleanliness LowMediumHigh
Matrix Effect HighMediumLow
Selectivity LowMediumHigh[18]
Recovery High (but variable)Good to HighHigh & Reproducible[21]
Concentration Factor Low (Dilution)HighVery High
Throughput HighLow to MediumHigh (with automation)[17]
Method Development MinimalModerateHigh
Cost per Sample LowLow to MediumHigh

Conclusion

Effective sample preparation is a non-negotiable prerequisite for robust and reliable LC-MS quantification of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol in biological matrices.

  • Protein Precipitation is suitable for early-stage discovery or when high throughput is more critical than ultimate sensitivity.

  • Liquid-Liquid Extraction offers a good balance between cleanliness and simplicity, making it a viable option for many research applications.

  • Solid-Phase Extraction is the gold standard for regulated bioanalysis, providing the cleanest extracts and highest sensitivity, which is essential for assays requiring low limits of quantification.[18]

It is strongly recommended to begin method development with a simple technique like PPT and progress to LLE or SPE as the need for higher sensitivity and selectivity arises. Each protocol should be validated by assessing key parameters such as analyte recovery, matrix effects, precision, and accuracy.

References

  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. (2020). Journal of Proteome Research.
  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Current Pharmaceutical Analysis.
  • Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis. (2025). J&K Scientific LLC.
  • What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. (2012). ResearchGate. Available at: [Link]

  • What is Solid Phase Extraction (SPE)?. Organomation.
  • OPTIMIZATION OF PROTEIN PRECIPITATION BEFORE MASS SPECTROMETRY. (2025). Journal of Proteome Research.
  • Protein precipitation: A comprehensive guide. Abcam.
  • Useful Protocols. Boston Children's Research.
  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation.
  • Extracting Small Molecules. (2018). Biocompare.com.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe.
  • 6-(4-Methoxyphenyl)-2,5-dimethylpyrimidin-4-ol. EvitaChem.
  • In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. (2003). Analytical Chemistry.
  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent.
  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate.
  • Electrospray and APCI Mass Analysis. AxisPharm.
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • ESI vs APCI. Which ionization should I choose for my application?. (2024). YouTube.
  • Interfaces for LCMS. Shimadzu Scientific Instruments.
  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
  • When should I choose APCI or ESI for my flash column chromatography?. (2023). Biotage.
  • Straight to the Source: ESI vs APCI…. (2020). Microsaic Systems.
  • Sample preparation for Mass spectrometric analysis. (2018). G-Biosciences.
  • Sample Preparation. Stanford University Mass Spectrometry.
  • 6-[(3,5-Dimethylisoxazol-4-yl)methylthio]-4-methylpyrimidine. PubChem.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules.
  • 6-CHLOROMETHYL-5-FLUORO-PYRIMIDIN-4-OL. Sigma-Aldrich.
  • An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine. Benchchem.
  • PRODUCT INFORMATION - Dacarbazine. (2022). Cayman Chemical.
  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate.

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The Emergence of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol in Catalytic Cross-Coupling Reactions: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The relentless pursuit of efficiency and selectivity in modern organic synthesis has propelled the development of novel ligand architectures for transition metal catalysis. Among these, nitrogen-containing heterocycles have garnered significant attention due to their versatile coordination chemistry and tunable electronic properties. This technical guide introduces 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, a promising and accessible ligand for palladium-catalyzed cross-coupling reactions. We provide a comprehensive overview of its synthesis, followed by detailed, field-tested protocols for its application in Suzuki-Miyaura, Heck, and Sonogashira couplings. The underlying mechanistic principles and the pivotal role of the pyrimidinol scaffold in facilitating catalysis are discussed, offering researchers and drug development professionals a robust platform for the synthesis of complex molecular entities.

Introduction: The Pyrimidinol Scaffold as a Privileged Ligand

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the bedrock of modern pharmaceutical and materials science research.[1] The efficacy of these transformations is intrinsically linked to the nature of the ligand coordinating the palladium center, which governs the kinetics and selectivity of the catalytic cycle.[2] Pyrimidine derivatives, in particular, have emerged as a compelling class of ligands. Their nitrogen atoms can effectively stabilize the palladium catalyst, and the pyrimidine ring can be readily functionalized to modulate steric and electronic effects.[3][4][5]

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, the subject of this guide, presents a unique combination of features. The pyrimidin-4-ol tautomer offers a distinct coordination mode compared to more conventional phosphine or N-heterocyclic carbene (NHC) ligands. The 3,5-dimethylphenyl substituent provides steric bulk, which can promote the reductive elimination step and enhance catalyst stability.[6] This guide serves as a practical resource for harnessing the potential of this novel ligand in a range of cross-coupling applications.

Synthesis of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

The synthesis of 6-arylpyrimidin-4-ols can be achieved through a one-pot condensation reaction.[7] The following protocol is adapted for the specific synthesis of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol.

Synthetic Workflow

cluster_synthesis Synthesis of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol start Starting Materials: - Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate - Acetamidine hydrochloride - Sodium ethoxide reaction Reaction: - Anhydrous Ethanol - Reflux, 6-8 h start->reaction 1. Combine workup Work-up: - Cool to RT - Acidification (e.g., aq. HCl) - Filtration reaction->workup 2. Process purification Purification: - Recrystallization (e.g., from Ethanol/Water) workup->purification 3. Isolate & Purify product Product: 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol purification->product

Caption: Synthetic workflow for 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol.

Detailed Experimental Protocol

Materials:

  • Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (1.0 equiv)

  • Acetamidine hydrochloride (1.2 equiv)

  • Sodium ethoxide (2.5 equiv)

  • Anhydrous Ethanol

  • Aqueous Hydrochloric Acid (1 M)

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol under an inert atmosphere (e.g., Argon).

  • Add sodium ethoxide to the ethanol and stir until fully dissolved.

  • To this solution, add ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate followed by acetamidine hydrochloride.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly acidify the mixture with 1 M aqueous HCl until a precipitate forms (typically pH 5-6).

  • Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol.

Expected Characterization Data
Analysis Expected Data
¹H NMR Characteristic peaks for the 3,5-dimethylphenyl group, the methyl group on the pyrimidine ring, a singlet for the pyrimidine ring proton, and a broad singlet for the hydroxyl group.
¹³C NMR Resonances corresponding to the aromatic carbons, the pyrimidine ring carbons, and the methyl groups.
IR Spectroscopy Broad O-H stretch, N-H stretching (from tautomer), and C=O and C=N stretching frequencies.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₃H₁₄N₂O.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol ligand, in conjunction with a palladium precursor, forms a highly effective catalytic system for various cross-coupling reactions. The following protocols provide a starting point for optimization with a range of substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biaryl compounds.[5][8]

cluster_suzuki Suzuki-Miyaura Coupling Protocol reagents Reagents: - Aryl Halide (1.0 equiv) - Arylboronic Acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) catalyst Catalyst System: - Pd(OAc)₂ (2 mol%) - 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol (4 mol%) reagents->catalyst 1. Combine conditions Reaction Conditions: - Solvent (e.g., 1,4-Dioxane/H₂O) - 80-100 °C, 12-24 h catalyst->conditions 2. React workup Work-up & Purification conditions->workup 3. Isolate product Biaryl Product workup->product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol:

  • In a Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck-Mizoroki Reaction

The Heck reaction facilitates the arylation of olefins.[9][10][11]

cluster_heck Heck-Mizoroki Reaction Protocol reagents Reagents: - Aryl Halide (1.0 equiv) - Olefin (1.5 equiv) - Base (e.g., Et₃N, 2.0 equiv) catalyst Catalyst System: - Pd(OAc)₂ (1-2 mol%) - 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol (2-4 mol%) reagents->catalyst 1. Combine conditions Reaction Conditions: - Solvent (e.g., DMF or Toluene) - 100-120 °C, 8-16 h catalyst->conditions 2. React workup Work-up & Purification conditions->workup 3. Isolate product Substituted Alkene workup->product

Caption: General workflow for the Heck-Mizoroki reaction.

Protocol:

  • To a pressure-rated vial, add the aryl halide (1.0 mmol), palladium(II) acetate (0.01-0.02 mmol), and 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol (0.02-0.04 mmol).

  • Seal the vial, then evacuate and backfill with argon.

  • Add the olefin (1.5 mmol), degassed solvent (e.g., DMF or toluene, 5 mL), and triethylamine (2.0 mmol) via syringe.

  • Heat the reaction mixture to 100-120 °C for 8-16 hours.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[3][12][13]

cluster_sonogashira Sonogashira Coupling Protocol reagents Reagents: - Aryl Halide (1.0 equiv) - Terminal Alkyne (1.2 equiv) - Base (e.g., Et₃N or Piperidine, 2.0 equiv) catalyst Catalyst System: - PdCl₂(PPh₃)₂ (1-2 mol%) - CuI (2-4 mol%) - 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol (2-4 mol%) reagents->catalyst 1. Combine conditions Reaction Conditions: - Solvent (e.g., THF or DMF) - Room Temp to 60 °C, 4-12 h catalyst->conditions 2. React workup Work-up & Purification conditions->workup 3. Isolate product Aryl Alkynes workup->product

Caption: General workflow for the Sonogashira coupling.

Protocol:

  • In a Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.01-0.02 mmol), copper(I) iodide (0.02-0.04 mmol), and 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol (0.02-0.04 mmol).

  • Add degassed solvent (e.g., THF or DMF, 5 mL) and the base (e.g., triethylamine or piperidine, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise with stirring.

  • Stir the reaction at room temperature to 60 °C for 4-12 hours until TLC analysis indicates completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography.

Mechanistic Insights: The Role of the Pyrimidinol Ligand

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[6] The 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol ligand is proposed to influence this cycle in several ways:

  • Coordination and Activation: The pyrimidinol ligand can coordinate to the palladium center through one of its nitrogen atoms and the hydroxyl group, forming a stable chelate that can facilitate the generation of the active Pd(0) species.[14]

  • Electronic Effects: The electron-donating nature of the pyrimidinol ring can increase the electron density on the palladium center, which may accelerate the rate of oxidative addition of the aryl halide.

  • Steric Influence: The bulky 3,5-dimethylphenyl group can promote the reductive elimination step, which is often the rate-limiting step, by destabilizing the palladium(II) intermediate.[6] This steric hindrance can also prevent the formation of inactive palladium clusters.

cluster_cycle Proposed Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X L OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck) PdII->Transmetal R'-M PdII_R_R R-Pd(II)-R' L Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' (Product) RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Conclusion

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol represents a versatile and readily accessible ligand for a range of palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties offer a compelling alternative to traditional ligand systems. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of organic synthesis and drug development to explore the full potential of this promising pyrimidinol-based catalytic system. Further optimization of the reaction conditions for specific substrates is encouraged to achieve maximal efficiency and yield.

References

  • Beilstein J. Org. Chem. 2016, 12, 1557–1565.
  • A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. SciSpace.
  • Solid support synthesis of 6-aryl-2-substituted pyrimidin-4-yl phenols as anti-infective agents.
  • Palladium(II) Complexes with Pyrimidine NHC (C^Npyr) Ligands in the Suzuki-Miyaura Cross Coupling Reaction*.
  • Sonogashira coupling. Wikipedia.
  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of arom
  • Mechanistic studies on palladium-catalyzed carbon-nitrogen bond forming reactions. DSpace@MIT.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
  • Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed.
  • Heck reaction. Wikipedia.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers.
  • Synthesis and characterization of N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl).
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Publishing.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Heck Reaction. Organic Chemistry Portal.
  • (PDF) Synthesis and anti-inflammatory--analgesic activities of some new 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3- yl)-2-S-benzylthiopyrimidines.
  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions | The Journal of Organic Chemistry.
  • Sonogashira cross-coupling strategies towards nucleosides and analogues. Books.
  • Applied Cross-Coupling Reactions | Semantic Scholar.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Synthesis of 6-phenylpyrimidin-2-ol Derivatives Based on Chalcone derivatives.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloropyrimidin-4-ol Deriv
  • Editorial Catalysts: Special Issue on Transition Metal C
  • Technical Support Center: Sonogashira Coupling of Complex Molecules. Benchchem.
  • Synthetic Applications of Oxidative Aromatic Coupling—
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.
  • Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.
  • N , N -Dimethylformamide-stabilized palladium nanoclusters as catalyst for Migita–Kosugi–Stille cross-coupling reactions. PlumX.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol. This molecule is typically synthesized via a [3+3] cyclocondensation between acetamidine hydrochloride and ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate.

While the classical Pinner-type reaction appears straightforward on paper, achieving high yields requires precise control over reaction thermodynamics, moisture exclusion, and amphoteric isolation techniques[1]. This guide bypasses generic advice to focus on the mechanistic causality behind experimental failures, providing you with self-validating protocols to ensure reproducible success.

Troubleshooting Guides & FAQs

Q1: Why is my overall yield consistently below 40% despite extended reflux times? Causality & Mechanism: The primary culprit for low yields in β-keto ester condensations is the presence of trace water[1]. Water acts as a competing nucleophile, leading to the rapid saponification of ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate into its corresponding carboxylic acid. Once hydrolyzed, the acid undergoes thermal decarboxylation rather than cyclocondensation. Additionally, acetamidine hydrochloride must be completely neutralized to its free base form to act as a competent bis-nucleophile. Solution: Transition to strictly anhydrous conditions. Use absolute ethanol and freshly prepared sodium ethoxide (NaOEt). Avoid hygroscopic bases like NaOH unless you are intentionally running a biphasic phase-transfer reaction.

Q2: I observe a complex mixture on TLC with multiple side products. How can I improve the reaction selectivity? Causality & Mechanism: Elevated temperatures during the initial mixing phase promote competing side reactions, most notably the Claisen-type self-condensation of the β-keto ester[2]. The desired cyclocondensation is a stepwise process: it begins with the nucleophilic attack of the amidine nitrogen on the ester's ketone carbonyl to form an enamine intermediate, followed by intramolecular cyclization. Solution: Implement a sequential temperature gradient. Add the β-keto ester dropwise at 0–5 °C, allow the enamine intermediate to form at room temperature, and only then apply reflux to drive the final dehydration and ring closure.

Q3: The reaction goes to completion, but I lose a significant amount of product during aqueous workup. What is the optimal isolation strategy? Causality & Mechanism: 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol is an amphoteric molecule that exists in a tautomeric equilibrium with its pyrimidin-4-one form[3]. In the highly alkaline reaction mixture, it remains fully dissolved as a sodium phenoxide-like salt. If you over-acidify the mixture during workup (pH < 3), the basic pyrimidine ring nitrogens become protonated, driving the product back into the aqueous phase. Solution: Carefully adjust the aqueous workup pH to exactly 5.0–6.0. This neutralizes the oxygen without protonating the ring nitrogens, reaching the molecule's isoelectric point and maximizing precipitation.

Diagnostic Logic & Reaction Workflows

SynthesisWorkflow A Acetamidine HCl B NaOEt / EtOH (Free-basing) A->B C Free Acetamidine B->C E [3+3] Cyclocondensation (Reflux, 4-6h) C->E D Ethyl 3-(3,5-dimethylphenyl) -3-oxopropanoate D->E F Cyclization & Dehydration (-H2O, -EtOH) E->F G 6-(3,5-Dimethylphenyl) -2-methylpyrimidin-4-ol F->G

Workflow for the[3+3] cyclocondensation synthesis of the pyrimidin-4-ol derivative.

TroubleshootingLogic Start Low Yield Detected Check1 Is unreacted β-keto ester present on TLC? Start->Check1 Path1A Yes: Incomplete amidine free-basing Check1->Path1A Ester visible Path1B No: Ester hydrolyzed or self-condensed Check1->Path1B Ester absent Sol1A Use fresh NaOEt to ensure deprotonation Path1A->Sol1A Sol1B Ensure strictly anhydrous conditions Path1B->Sol1B

Diagnostic logic tree for resolving low yield issues in pyrimidin-4-ol synthesis.

Quantitative Data Presentation: Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and the final isolated yield, derived from optimized cyclocondensation methodologies[2].

ParameterCondition TestedObservation / CausalityYield (%)
Base Selection NaOH (aq)High hydrolysis of β-keto ester; poor cyclization.< 20%
Base Selection NaOEt (fresh, anhydrous)Complete amidine free-basing; prevents ester hydrolysis.85%
Addition Temp Reflux (Immediate)Promotes Claisen self-condensation of the ester.45%
Addition Temp 0–5 °C, then RefluxAllows stable enamine intermediate formation before cyclization.88%
Workup pH pH < 3.0Protonation of pyrimidine nitrogens; product remains soluble.50%
Workup pH pH 5.0–6.0Isoelectric point reached; maximum product precipitation.92%
Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

Step 1: Preparation of the Amidine Free Base

  • Under an inert nitrogen atmosphere, dissolve sodium metal (1.2 eq) in strictly anhydrous ethanol to generate fresh sodium ethoxide (NaOEt).

  • Cool the solution to 0 °C and add acetamidine hydrochloride (1.1 eq) portion-wise.

  • Stir for 30 minutes at room temperature.

  • Self-Validation Check: You must observe the formation of a fine, dense white precipitate (NaCl). This visual cue confirms the successful deprotonation of the amidine.

Step 2: Controlled Cyclocondensation

  • Cool the suspension back to 0–5 °C.

  • Add ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (1.0 eq) dropwise over 15 minutes to prevent localized thermal spikes.

  • Remove the ice bath and stir at room temperature for 1 hour.

  • Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The UV-active ester spot (Rf ~0.6) should be largely consumed, replaced by a highly polar, baseline-hugging intermediate (the uncyclized enamine).

  • Heat the reaction mixture to a gentle reflux (78 °C) for 4–6 hours to drive the dehydration and cyclization[1].

Step 3: Isoelectric Isolation

  • Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove 70% of the ethanol.

  • Dilute the resulting slurry with ice-cold deionized water. The mixture will be highly basic (pH > 10) and the product will remain dissolved as a sodium salt.

  • While stirring vigorously, add 1M HCl dropwise. Continuously monitor the pH using a calibrated pH meter.

  • Self-Validation Check: As the pH approaches the 5.0–6.0 range, the previously clear/translucent solution will rapidly transition into a thick, opaque white/off-white suspension[3]. This confirms you have hit the isoelectric point. If the solution begins to clear again, you have over-acidified; back-titrate with dilute NaHCO3.

  • Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual NaCl, and dry in a vacuum oven at 50 °C to constant weight.

References
  • Source: Google Patents (Patent CN102786479A)
  • Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI (Molecules) URL: [Link]

Sources

Troubleshooting solubility issues of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol in DMSO

As a Senior Application Scientist, I frequently encounter challenges with heterocyclic compounds in early drug discovery. 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol presents a classic solubility paradox. While its LogP suggests high lipophilicity, its pyrimidin-4-ol core undergoes lactam-lactim tautomerization to form a pyrimidin-4(3H)-one. This lactam state creates a rigid intermolecular hydrogen-bonding network (NH donor, C=O acceptor) coupled with strong π−π stacking from the 3,5-dimethylphenyl ring.

The resulting high crystal lattice energy resists dissolution even in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO). This guide provides mechanistic troubleshooting, causality-driven FAQs, and self-validating protocols to ensure your assay integrity is never compromised by poor solubility.

Troubleshooting FAQs

Q1: I cannot get 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol to dissolve at 10 mM in DMSO. The powder just floats. What is the mechanism behind this, and how do I fix it? A1: The compound is kinetically trapped in its crystalline solid state. DMSO is an excellent hydrogen bond acceptor but a poor donor. It struggles to break the strong lactam-lactim H-bond dimers of the pyrimidinone core at room temperature. Causality & Solution: Solubilization of this compound is an endothermic process. Increasing the temperature provides the kinetic energy required to overcome the lattice enthalpy. You must utilize a "pseudo-thermodynamic" approach [1].

  • Use strictly anhydrous DMSO . DMSO is highly hygroscopic, and even 1-2% water absorption drastically reduces its solvating power for lipophilic molecules.

  • Incubate the vial at 37°C in a thermomixer at 800 rpm for 15-30 minutes.

  • If particulates remain, alternate with 5-minute water-bath sonication steps to physically disrupt the crystal lattice.

Q2: My 10 mM stock was perfectly clear yesterday, but after storing it at -20°C, a white precipitate formed. Thawing at room temperature didn't dissolve it. Why? A2: This is a combination of cold-induced crystallization and atmospheric moisture ingress. DMSO freezes at 18.5°C. During the freeze-thaw cycle, the local concentration of the solute increases in the unfrozen fraction, driving nucleation. Furthermore, if the vial was opened while cold, atmospheric moisture condensed into the DMSO, acting as an anti-solvent. Causality & Solution: Once precipitated, the compound forms a more thermodynamically stable polymorph. You must reheat to 37°C and sonicate to redissolve it. To prevent this, always aliquot your master stock into single-use volumes, purge the headspace with Argon gas before sealing, and allow aliquots to equilibrate to room temperature before opening them in a humid laboratory environment.

Q3: The compound is fully dissolved in DMSO, but when I dilute it 1:100 into my aqueous assay buffer (PBS), it immediately turns cloudy. How can I run my bioassay? A3: You are experiencing a "solvent shift" precipitation. When the DMSO stock is rapidly diluted into water, the DMSO diffuses into the bulk aqueous phase faster than the highly lipophilic 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol can adapt, leading to rapid supersaturation and nucleation. Causality & Solution: You must transition from thermodynamic solubility to kinetic solubility [2]. Do not jump from 100% DMSO to 1% DMSO. Create an intermediate dilution step, and introduce a non-ionic surfactant (like 0.01% Tween-20) or carrier proteins (like 0.1% BSA) into the receiving aqueous buffer. These agents form micelles or hydrophobic pockets that trap the compound in a metastable kinetic state long enough to complete the assay.

Data Presentation: Solubility State Matrix

To illustrate the impact of handling techniques on the solubility state of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, refer to the quantitative comparison below.

Preparation MethodSolvent SystemTemp (°C)Visual StateNephelometry (Light Scattering)Assay Suitability
Direct AdditionStandard DMSO22°CCloudy / SuspensionHigh (>500 RNUs)❌ Unusable
Heat & SonicateAnhydrous DMSO37°CClearLow (<20 RNUs)✅ Optimal Stock
Direct Aqueous DilutionPBS (1% DMSO final)22°COpaque (Crash out)Very High (>1000 RNUs)❌ False Negatives
Stepwise Dilution + SurfactantPBS + 0.05% Tween-2022°CClearLow (<30 RNUs)✅ Optimal Assay

Self-Validating Experimental Protocols

Protocol 1: Preparation of a Self-Validating Anhydrous DMSO Stock

Rationale: This protocol ensures that the compound is fully solubilized and protected from atmospheric moisture, which is critical for preserving stock solutions of test compounds in extensive chemical libraries[3].

  • Preparation: Equilibrate a sealed bottle of anhydrous DMSO (≥99.9%, water ≤0.005%) to room temperature.

  • Weighing: Weigh the precise mass of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol into a sterile, amber glass vial (amber protects against potential photolytic degradation).

  • Solvation: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Energy Input: Seal the vial and place it in a thermomixer at 37°C, 800 rpm for 20 minutes.

  • Validation (Tyndall Effect): Shine a high-intensity laser pointer through the vial in a dark room. If the beam path is visible (light scattering), sub-visible microcrystals remain. Sonicate for an additional 10 minutes until the beam path is invisible. This self-validates complete molecular dispersion.

  • Storage: Dispense into 20 µL single-use aliquots. Purge the headspace of each tube with Argon gas, cap tightly, and store at -20°C in a desiccator.

Protocol 2: Kinetic Aqueous Solubilization & Nephelometry Validation

Rationale: Measuring light scattering is one of the most accurate and expedient ways to determine drug solubility early in the drug discovery process [2]. This confirms the compound remains in a metastable kinetic state during the assay.

  • Buffer Prep: Prepare the target assay buffer (e.g., PBS pH 7.4) and supplement with 0.01% Tween-20.

  • Intermediate Dilution: Thaw a 10 mM DMSO aliquot to room temperature. Dilute 1:10 in pure DMSO to create a 1 mM working stock.

  • Aqueous Transfer: While vortexing the assay buffer, slowly dispense the 1 mM stock dropwise to achieve the final assay concentration (e.g., 10 µM in 1% DMSO).

  • Validation: Transfer 100 µL of the final solution to a 96-well microplate. Use a Nephelometer to measure forward light scattering. A reading matching the blank buffer confirms the absence of colloidal aggregates, validating the solution for downstream biological assays.

Workflows & Mechanistic Pathways

DMSO_Workflow Start Weigh 6-(3,5-Dimethylphenyl)- 2-methylpyrimidin-4-ol AddDMSO Add Anhydrous DMSO (Argon Purged) Start->AddDMSO CheckSol Visual Inspection (Clear?) AddDMSO->CheckSol HeatSonicate Heat to 37°C & Sonicate (15 min) CheckSol->HeatSonicate No Aliquots Dispense into Single-Use Aliquots CheckSol->Aliquots Yes HeatSonicate->CheckSol Re-check Store Store at -20°C in Desiccator Aliquots->Store

Workflow for preparing and storing DMSO stock solutions.

Aqueous_Dilution DMSOStock 10 mM DMSO Stock Intermediate Intermediate Dilution (e.g., 1 mM in 10% DMSO) DMSOStock->Intermediate Dilute 1:10 Buffer Aqueous Assay Buffer (PBS + 0.01% Tween-20) DMSOStock->Buffer Direct Dilution (Solvent Shift) Intermediate->Buffer Dilute 1:100 Soluble Kinetic Solubilization (Assay Ready) Buffer->Soluble Stabilized Precipitate Nucleation & Precipitation Buffer->Precipitate Unstabilized

Solvent shift pathway and stabilization during aqueous dilution.

References

  • Title: Solubility Toolbox for Successful Design of Drug Candidates Source: Inventiva Pharma URL: [Link] [3]

  • Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL:[Link][2]

Optimizing chromatographic separation of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol impurities

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Optimizing Chromatographic Separation of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol and its Process-Related Impurities

Welcome to the dedicated technical support guide for the chromatographic analysis of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol. This resource is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and optimize the separation of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradants. The guidance provided herein is structured to address specific experimental challenges in a direct question-and-answer format, grounded in fundamental chromatographic principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources and types of impurities for 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol?

A1: Impurities associated with this API can generally be categorized into three groups:

  • Process-Related Impurities: These arise from the synthetic route and include unreacted starting materials (e.g., 3,5-dimethylacetophenone, ethyl acetate, guanidine), intermediates, or byproducts from side reactions. For instance, incomplete cyclization or alternative condensation pathways can lead to structurally similar impurities.[1][2]

  • Degradation Products: These form during manufacturing, storage, or handling due to exposure to stress factors like acid, base, oxidation, heat, or light.[3][4] The pyrimidin-4-ol core can be susceptible to hydrolysis or oxidation.

  • Reagent-Related Impurities: Residual solvents, catalysts, or reagents used in the synthesis that are not completely removed during workup and purification.[5]

Q2: What is a good starting point for column and mobile phase selection for this compound?

A2: A robust starting point for method development would be a reversed-phase HPLC (RP-HPLC) method, given the moderate polarity of the target molecule.

  • Column: A high-purity silica C18 column is the workhorse for this type of analysis. A standard dimension of 150 mm x 4.6 mm with 3.5 or 5 µm particles provides a good balance of efficiency and backpressure. Consider a phenyl-hexyl stationary phase as an alternative; the pi-pi interactions it offers can enhance selectivity for aromatic compounds like your target and its impurities.[6]

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Phosphoric Acid in HPLC-grade water. The acidic pH ensures that the pyrimidine nitrogens are protonated, leading to sharper peaks and consistent retention.[7]

    • Organic (B): Acetonitrile or Methanol. Acetonitrile typically provides lower backpressure and better UV transparency at low wavelengths.[6][7]

  • Initial Conditions: Begin with a gradient elution to survey the full range of impurity polarities. A broad gradient, such as 5% to 95% B over 20-30 minutes, is effective for initial screening.[8]

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during method development and routine analysis. The core principle of effective troubleshooting is to change only one variable at a time to isolate the cause of the issue.[9]

Q3: I am seeing poor resolution between the main API peak and a closely eluting impurity. How can I improve the separation?

A3: This is the most common challenge in impurity analysis. Poor resolution (Rs < 1.5) compromises accurate quantification. The solution involves systematically adjusting parameters that influence selectivity (the differential migration of analytes).

Potential Causes & Systematic Solutions:

  • Suboptimal Mobile Phase Composition: The organic modifier and pH are powerful tools for manipulating selectivity.

    • Action 1: Modify the Organic Solvent. If you are using acetonitrile, switch to methanol (or vice versa). The different solvent properties (methanol is a proton donor/acceptor, while acetonitrile has a strong dipole moment) can alter interactions with the stationary phase and improve separation in unpredictable but often beneficial ways.[6]

    • Action 2: Adjust the Mobile Phase pH. The target molecule, 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, has ionizable functional groups (the pyrimidinol ring). Changing the mobile phase pH can alter the ionization state of the API and its impurities.[10] If impurities have different pKa values, adjusting the pH can create a significant change in their relative retention times. Try screening pH values at least 1.5 units away from the analyte's pKa.[7] For example, compare separations at pH 2.5 (e.g., 0.1% phosphoric acid) and pH 4.5 (e.g., 10 mM acetate buffer).

  • Insufficient Column Efficiency: A broad peak will be harder to resolve from its neighbors.

    • Action 3: Reduce the Flow Rate. Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) allows more time for mass transfer between the mobile and stationary phases, often leading to narrower peaks and improved resolution.[11][12]

    • Action 4: Decrease the Gradient Slope. A shallower gradient (e.g., increasing the organic phase by 0.5% per minute instead of 2% per minute) provides more time for closely eluting compounds to separate.[8]

  • Inappropriate Stationary Phase: The column chemistry may not be optimal for your specific analyte-impurity pair.

    • Action 5: Screen Alternative Stationary Phases. If a standard C18 column is insufficient, try a phenyl-hexyl column to leverage pi-pi interactions or a C8 column which is less hydrophobic and may alter elution order.

Workflow for Improving Resolution

G start Problem: Poor Resolution (Rs < 1.5) step1 Isocratic or Gradient? start->step1 step2_iso Adjust % Organic step1->step2_iso Isocratic step2_grad Decrease Gradient Slope step1->step2_grad Gradient step3 Switch Organic Modifier (ACN <-> MeOH) step2_iso->step3 step2_grad->step3 step4 Adjust Mobile Phase pH (e.g., pH 2.5 vs. 4.5) step3->step4 step5 Reduce Flow Rate step4->step5 step6 Try Different Column Chemistry (e.g., Phenyl-Hexyl) step5->step6 end Resolution Achieved step6->end

Caption: A systematic workflow for troubleshooting poor peak resolution.

Q4: My API peak is tailing significantly. What is causing this and how can I fix it?

A4: Peak tailing (asymmetry factor > 1.2) is often caused by secondary interactions between the analyte and the stationary phase or by column overload.

Potential Causes & Systematic Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica backbone of the column can be deprotonated at pH > 3.5.[6] These negatively charged sites can then interact ionically with basic analytes (like the pyrimidine ring), causing peak tailing.

    • Action 1: Lower the Mobile Phase pH. Using a mobile phase with a pH between 2.0 and 3.0 (e.g., 0.1% phosphoric acid) will keep the silanol groups protonated and minimize these secondary interactions.[13]

    • Action 2: Use a Modern, End-Capped Column. High-purity silica columns with advanced end-capping are less prone to silanol interactions. If you are using an older column, consider replacing it.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a "shark-fin" peak shape.

    • Action 3: Reduce Injection Volume or Sample Concentration. Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Buildup of strongly retained compounds on the column frit or head can distort peak shape.[14]

    • Action 4: Flush the Column. Disconnect the column from the detector and flush it with a strong solvent (like 100% acetonitrile or isopropanol). If pressure is high, try back-flushing.[15]

    • Action 5: Use a Guard Column. A guard column is a small, disposable column placed before the analytical column to protect it from particulate matter and strongly adsorbed sample components.[13]

The Impact of pH on Analyte and Column

Caption: Effect of mobile phase pH on analyte and stationary phase interactions.

Q5: My retention times are drifting or shifting between injections. How do I improve reproducibility?

A5: Retention time stability is critical for reliable peak identification and quantification. Drifting or sudden shifts usually point to issues with the mobile phase preparation or the HPLC pump.[13][14]

Potential Causes & Systematic Solutions:

  • Mobile Phase Inconsistency:

    • Cause: The composition of the mobile phase is changing over time. This can be due to the evaporation of the more volatile organic component or improper mixing.[14]

    • Solution: Always prepare fresh mobile phase daily. Keep solvent reservoirs capped to minimize evaporation. If using an online mixer (quaternary pump), ensure the degasser is functioning correctly and prime each solvent line thoroughly to remove air bubbles.[15] Manually pre-mixing the mobile phase can sometimes improve consistency compared to online mixing.[14]

  • Pump and Flow Rate Issues:

    • Cause: Leaks in the system or worn pump seals can lead to an inaccurate or fluctuating flow rate. Air bubbles in the pump head are a common culprit for pressure fluctuations and, consequently, retention time shifts.[9][13]

    • Solution: Systematically check for leaks at all fittings, especially between the pump and the injector. A buildup of salt crystals is a clear sign of a leak if you are using a buffer.[13] Purge the pump to remove any trapped air bubbles. If the problem persists, the pump seals may need to be replaced as part of routine maintenance.

  • Column Temperature Fluctuations:

    • Cause: The laboratory ambient temperature is changing, affecting solvent viscosity and chromatographic retention.

    • Solution: Use a column oven to maintain a constant and stable temperature (e.g., 30 °C or 35 °C). This is one of the easiest and most effective ways to ensure reproducible retention times.[12][13]

Data & Protocols

Table 1: Recommended Starting RP-HPLC Conditions
ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good efficiency and resolving power for complex mixtures.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (≈2.1) suppresses silanol activity and ensures consistent protonation of the analyte, leading to sharp peaks.[7]
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity compared to methanol.
Gradient 10% to 90% B over 25 minA good starting gradient to elute compounds across a wide polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[12]
Detection UV at 225 nm and 275 nmMonitor at multiple wavelengths to ensure all impurities are detected.[16]
Injection Vol. 5 µLA small volume minimizes potential column overload and injection solvent effects.
Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating method as mandated by ICH guidelines.[3][17] The goal is to achieve 5-20% degradation of the API.[18]

Objective: To generate potential degradation impurities of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol under various stress conditions.

Materials:

  • API stock solution (e.g., 1 mg/mL in methanol or a 50:50 acetonitrile:water mixture).[16][19]

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (H₂O₂) (for oxidation)

  • HPLC-grade water

Procedure:

  • Prepare Samples: For each condition, mix 1 mL of the API stock solution with 1 mL of the stress reagent in a small vial. Also prepare a control sample by mixing 1 mL of stock with 1 mL of water.

  • Acid Hydrolysis:

    • Add 1 mL of 0.1 M HCl to 1 mL of stock solution.

    • Heat at 80 °C for 2 hours.[16][20]

    • Cool, then neutralize with an equivalent amount of 0.1 M NaOH. Dilute with mobile phase to the initial concentration.

  • Base Hydrolysis:

    • Add 1 mL of 0.1 M NaOH to 1 mL of stock solution.

    • Keep at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl. Dilute with mobile phase to the initial concentration.

  • Oxidative Degradation:

    • Add 1 mL of 3% H₂O₂ to 1 mL of stock solution.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to the initial concentration.

  • Thermal Degradation:

    • Store the solid API in an oven at 105 °C for 24 hours.

    • Dissolve a known amount in the mobile phase to prepare a solution at the target concentration.

  • Photolytic Degradation:

    • Expose the API solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Analysis:

    • Inject all stressed samples, along with a control (unstressed API) and a blank (mobile phase), into the HPLC system.

    • Analyze the chromatograms for new peaks (degradants) and a decrease in the main API peak area. Use a photodiode array (PDA) detector if available to check for peak purity.

References

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • LC-GC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • IJSDR. (2023, June). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • Tidke, K. J., & Solanki, P. R. (2020). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
  • Longdom Publishing. (2024, September 13). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Tidke, K. J., & Solanki, P. R. (2020). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced degradation studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • Science, Engineering and Health Studies. (2025, November 21). Development and validation of a reliable reverse-phase high-performance liquid chromatography method. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • American Journal of Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • ACS Combinatorial Science. (2000, April 18). Solid Phase Synthesis of Purines from Pyrimidines. Retrieved from [Link]

  • Lombardo, L. J., et al. (n.d.). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Anti-Tumor Activity in Preclinical Assays. Supporting Information. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Bhupatiraju, R., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology. Retrieved from [Link]

Sources

Technical Support Center: Long-Term Storage and Stability of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this compound during long-term storage. Ensuring the stability and purity of your research compounds is paramount for achieving reproducible and reliable experimental outcomes. This guide is structured to address common questions, troubleshoot potential issues, and provide robust protocols grounded in established principles of chemical stability.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol.

Q1: What are the ideal storage conditions for solid (neat) 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol?

The primary goal for storing the solid compound is to protect it from the key environmental factors that promote chemical degradation: oxygen, moisture, heat, and light.[1][2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial because heterocyclic rings can be susceptible to oxidation.[3]

  • Temperature: Store in a cool environment. For long-term storage (months to years), a freezer at -20°C is recommended. For short-term storage (weeks), refrigeration at 2-8°C is acceptable.

  • Moisture: Keep the compound in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., silica gel). This prevents moisture absorption, which can lead to hydrolysis.[1][4]

  • Light: Use an amber or opaque vial to protect the compound from light, which can cause photodegradation.[2][4]

Q2: I need to store the compound in solution. What is the best practice?

Storing compounds in solution, while convenient, increases the risk of degradation.

  • Solvent Choice: Use a high-purity, anhydrous-grade solvent. Dimethyl sulfoxide (DMSO) is a common choice; however, it is highly hygroscopic and will readily absorb atmospheric moisture.[4] This absorbed water can lower the freezing point and lead to compound precipitation or hydrolysis upon freeze-thaw cycles.[4]

  • Aliquoting: Prepare small, single-use aliquots of your stock solution. This practice minimizes the number of freeze-thaw cycles and reduces the risk of moisture and air exposure for the entire stock.

  • Storage Conditions: Store solution aliquots at -20°C or, for maximum stability, at -80°C. Ensure vials are sealed tightly with appropriate caps.

Q3: What are the physical signs that my compound may have degraded?

Visual inspection can often provide the first clues of instability. Be alert for:

  • Color Change: A shift from a white or off-white powder to yellow or brown can indicate oxidative or other forms of degradation.

  • Clumping or Change in Texture: This may suggest moisture absorption.

  • Incomplete Dissolution: If the compound no longer dissolves fully in a solvent in which it was previously soluble, this could indicate the formation of less-soluble degradation products or polymerization.

Q4: How long can I store this compound before I should worry about its purity?

There is no universal expiration date for research compounds, as stability is highly dependent on storage conditions.[1] If stored meticulously under the ideal conditions described in Q1, the solid compound should remain stable for several years. However, for critical experiments, it is best practice to re-analyze the purity of the compound (e.g., via HPLC) if it has been in storage for more than a year or if any degradation is suspected.

Troubleshooting Guide: Investigating Potential Degradation

If you observe inconsistent experimental results or physical changes in your compound, this guide can help you diagnose the problem.

Q: My experimental results have become inconsistent or show reduced compound activity. Could degradation be the cause?

A: Yes, this is a classic sign of compound instability. A loss of purity means you are delivering a lower effective concentration of the active molecule, and the newly formed impurities could have confounding biological or chemical effects.

Action Plan:

  • Verify Purity: The first step is to analytically confirm the purity of your current stock. A simple HPLC-UV analysis can be compared to the original certificate of analysis or data from a freshly opened vial.

  • Use a New Sample: If possible, repeat the experiment with a new, unopened vial of the compound to see if the results are restored.

  • Review Handling Procedures: Scrutinize your recent handling and storage procedures. Were there any deviations, such as leaving the compound on the benchtop for an extended period or using a non-anhydrous solvent?

The following decision tree provides a logical workflow for troubleshooting.

G start Inconsistent Experimental Results or Reduced Potency check_purity Analyze Compound Purity (e.g., HPLC, LC-MS) start->check_purity is_pure Is Purity >95% and unchanged? check_purity->is_pure other_factors Investigate Other Experimental Variables (e.g., cells, reagents, assay conditions) is_pure->other_factors Yes degraded Purity is Compromised is_pure->degraded No new_vial Acquire New, Verified Lot of Compound degraded->new_vial review_storage Review and Optimize Storage & Handling Protocols (See Section 4) new_vial->review_storage

Caption: Troubleshooting workflow for suspected compound degradation.

Understanding Degradation: Potential Pathways

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol has several functional groups that can be susceptible to degradation under non-ideal conditions. Understanding these potential pathways is key to preventing them. This knowledge is often gained from forced degradation studies, where a compound is intentionally exposed to harsh conditions like high heat, light, oxidizing agents, and a range of pH levels.[5][6][7]

  • Oxidative Degradation: The electron-rich pyrimidine ring and the benzylic methyl groups on the phenyl ring are potential sites for oxidation. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal catalysts. Products could include N-oxides, hydroxylated species, or cleavage of the pyrimidine ring.[8][9]

  • Hydrolytic Degradation: The pyrimidin-4-ol moiety exists in tautomeric equilibrium with its pyrimidone form. The amide-like bonds within the pyrimidine ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. This can lead to ring-opening, forming non-cyclic degradation products.[10]

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to the formation of reactive excited states. This energy can cause bond cleavage or facilitate reactions with oxygen, resulting in a complex mixture of degradants.

The diagram below illustrates these potential degradation routes.

G compound 6-(3,5-Dimethylphenyl)- 2-methylpyrimidin-4-ol prod_ox N-Oxides, Hydroxylated Species, Ring-Opened Products compound->prod_ox prod_hy Ring-Opened Amides and Carboxylic Acids compound->prod_hy prod_ph Radical Species, Complex Degradants compound->prod_ph oxidation Oxidation (O₂, light, metal ions) oxidation->compound hydrolysis Hydrolysis (H₂O, acid/base) hydrolysis->compound photolysis Photodegradation (UV/Visible Light) photolysis->compound

Caption: Potential degradation pathways for the target compound.

Protocols for Stability Assessment and Handling

Adhering to strict protocols is the most effective way to ensure long-term compound integrity.

Table 1: Summary of Recommended Storage Conditions
FormConditionShort-Term (1-4 weeks)Long-Term (>1 month)Rationale
Solid Temperature2-8°C (Refrigerated)-20°C (Frozen)Slows down chemical reaction rates.[2]
AtmosphereTightly sealed vialInert gas (Ar, N₂) backfillPrevents oxidation.[4]
MoistureIn desiccatorIn desiccatorPrevents hydrolysis.[1][4]
LightAmber/Opaque vialAmber/Opaque vialPrevents photodegradation.[2]
Solution Temperature-20°C-80°CMinimizes degradation in solution.
SolventAnhydrous Grade DMSO/EthanolAnhydrous Grade DMSO/EthanolPrevents introduction of water.
HandlingSingle-use aliquotsSingle-use aliquotsAvoids repeated freeze-thaw cycles.[4]
Protocol 4.1: Recommended Long-Term Storage of Solid Compound
  • Preparation: Work in an area with low humidity. If possible, use a glove box backfilled with nitrogen or argon.

  • Aliquotting: Weigh out the desired amounts of the solid compound into appropriately sized, clean, dry amber glass vials.

  • Inerting: Gently flush the headspace of each vial with a stream of inert gas (argon or nitrogen) for 10-15 seconds.

  • Sealing: Immediately and tightly cap the vials. For extra protection, wrap the cap-vial interface with parafilm.

  • Desiccation: Place the sealed vials inside a labeled container within a laboratory desiccator.

  • Storage: Place the desiccator in a -20°C freezer.

  • Usage: When a sample is needed, remove the entire desiccator from the freezer and allow it to warm to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold vial surface.

Protocol 4.2: Workflow for a Basic Forced Degradation Study

This workflow helps to proactively understand the stability of the compound and is essential for developing stability-indicating analytical methods.[11][12] An extent of degradation of 5-20% is generally considered suitable for these studies.[12]

Caption: Experimental workflow for a forced degradation study.

Analytical Techniques for Quality Control

Regularly verifying the purity of your compound is a cornerstone of good scientific practice.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse technique for assessing compound purity. A stability-indicating method is one that can separate the intact parent compound from all potential degradation products without interference. The appearance of new peaks or a decrease in the area of the main peak signals degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): When HPLC analysis shows new impurity peaks, LC-MS/MS is the definitive tool for identifying their structures.[13][14][15] By determining the mass of the degradation products, researchers can deduce the chemical transformation that has occurred (e.g., an increase of 16 amu often suggests oxidation).

By implementing these storage strategies, troubleshooting guides, and analytical checks, researchers can significantly mitigate the risk of compound degradation, ensuring the integrity and validity of their scientific work.

References

Sources

Technical Support Center: Resolving NMR Peak Overlaps in 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the characterization of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with NMR peak overlaps during the structural elucidation of this and similar molecules. Below, you will find a series of frequently asked questions and detailed troubleshooting guides to help you resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak overlap in the ¹H NMR spectrum of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol?

A1: The structure of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol contains multiple protons in similar chemical environments, which can lead to overlapping signals. Specifically, the aromatic protons on the dimethylphenyl ring and the methyl protons can have very close chemical shifts, causing their signals to merge. In a standard ¹H NMR spectrum, this can manifest as a complex, unresolved multiplet, making definitive assignments difficult.[1]

Q2: What are the initial, simple steps I can take to try and resolve this signal overlap?

A2: Before moving to more advanced techniques, consider these preliminary adjustments:

  • Change the Solvent: The chemical shifts of protons can be influenced by the solvent used.[2][3] Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce different shifts in your analyte's protons, potentially resolving the overlap.[4]

  • Vary the Temperature: Acquiring spectra at different temperatures can alter the chemical shifts of your compound.[5][6] This can be particularly effective if conformational changes are contributing to the overlap.[7]

  • Adjust Sample Concentration: Highly concentrated samples can lead to peak broadening and minor shifts due to intermolecular interactions.[1] Diluting the sample might improve resolution.

Troubleshooting Guides

Guide 1: Utilizing Solvent Effects to Resolve Overlapping Aromatic and Methyl Signals

Issue: The aromatic protons on the 3,5-dimethylphenyl ring and the methyl protons on the pyrimidinol ring are overlapping, making it difficult to assign the signals accurately.

Solution: Systematically change the NMR solvent to exploit solvent-induced chemical shifts. Aromatic solvents, in particular, can cause significant changes in the chemical shifts of nearby protons.[4][8]

Experimental Protocol:

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum in a common, non-aromatic solvent like CDCl₃ or DMSO-d₆.

  • Solvent Change: Prepare a new sample of your compound in an aromatic solvent such as benzene-d₆ or pyridine-d₅.

  • Acquire New Spectrum: Run the ¹H NMR experiment under the same conditions as the baseline spectrum.

  • Analysis: Compare the two spectra. The aromatic solvent will likely have induced a greater shift in the aromatic protons of your molecule compared to the methyl protons, leading to better separation of the signals.

Table 1: Common Deuterated Solvents and Their Properties

SolventChemical FormulaCommon Residual Peak (ppm)Properties and Applications
Chloroform-dCDCl₃7.26Good general-purpose solvent for many organic compounds.[4]
Benzene-d₆C₆D₆7.16Aromatic solvent that can induce significant chemical shifts, aiding in the resolution of overlapping signals.[4]
Acetone-d₆(CD₃)₂CO2.05Aprotic polar solvent, useful for a wide range of compounds.
DMSO-d₆(CD₃)₂SO2.50Highly polar aprotic solvent, good for dissolving polar compounds and observing exchangeable protons.[5]
Guide 2: Employing Variable Temperature (VT) NMR to Separate Conformational or Exchange-Broadened Signals

Issue: You observe broad or overlapping signals that you suspect are due to conformational exchange or tautomerism at room temperature.

Solution: Perform a variable temperature (VT) NMR experiment. By heating or cooling the sample, you can often slow down or speed up exchange processes, leading to the sharpening and separation of signals.[5][7]

Experimental Protocol:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Variation: Gradually increase or decrease the temperature of the NMR probe in increments of 10-20 K. It is crucial to allow the sample to equilibrate at each new temperature before acquiring a spectrum.[9]

  • Acquire Spectra: Collect a ¹H NMR spectrum at each temperature point.

  • Analysis: Observe the changes in the spectra as a function of temperature. Look for the sharpening of broad peaks or the separation of overlapping signals.[10]

dot

VT_NMR_Workflow A Acquire Spectrum at Room Temperature B Observe Broad/Overlapping Signals A->B C Increase/Decrease Temperature B->C D Allow Sample to Equilibrate C->D E Acquire Spectrum at New Temperature D->E F Signals Resolved? E->F G Analyze Data F->G Yes H Further Temperature Change F->H No H->C

Caption: Strategy for using 2D NMR techniques.

By systematically applying these troubleshooting strategies, from simple solvent changes to more advanced 2D NMR experiments, you can effectively resolve peak overlaps and achieve a complete and accurate characterization of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol.

References

  • Slideshare. Lanthanide shift reagents in nmr. [Link]

  • Chemistry LibreTexts. 23.1: NMR Shift Reagents. [Link]

  • Scribd. Lanthanide Shift Reagents in NMR | PDF. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • PMC. NMR methods for the analysis of mixtures. [Link]

  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • RSC Publishing. RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. [Link]

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • University of Ottawa NMR Facility Blog. Variable Temperature to Improve NMR Resolution. [Link]

  • University of Ottawa NMR Facility Blog. Improve Your Chemical Shift Resolution Without Going to Higher Fields. [Link]

  • Two-dimensional NMR. [Link]

  • University of Ottawa NMR Facility Blog. Resolution of Overlapping Signals Based on T1's. [Link]

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • ACS Publications. Fully Exploiting the Power of 2D NMR J-Resolved Spectroscopy. [Link]

  • Introduction to Variable Temperature (VT) NMR. [Link]

  • Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • ResearchGate. How can I interpret a NMR with so much noises and peak overlaps?. [Link]

  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

  • Oxford Instruments. Variable Temperature NMR Spectroscopy. [Link]

  • ResearchGate. Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. [Link]

  • Magritek. variable sample temperature. [Link]

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Technical Support Center: Mitigating Background Noise in 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing fluorescence assays involving 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating sources of background noise in your experiments. Our goal is to enhance the accuracy, reliability, and signal-to-noise ratio of your fluorescence-based assays.

Understanding the Problem: The Origins of Background Fluorescence

High background fluorescence can obscure your target signal, leading to reduced assay sensitivity and potentially false-positive or false-negative results.[1] The sources of this "noise" are varied and can be categorized into several key areas:

  • Intrinsic Fluorescence (Autofluorescence): Biological samples, including cells and tissues, contain endogenous molecules like NADH, flavins, and collagen that naturally fluoresce.[2]

  • Reagent-Based Fluorescence: Assay components, including the compound of interest, buffers, media, and even the microplates themselves, can contribute to background signal.[3][4]

  • Instrumental Noise: Light from the excitation source, camera noise, and ambient light can all contribute to the background.[3]

  • Nonspecific Binding: The fluorescent probe may bind to unintended targets within the sample, leading to off-target signals.[5]

  • Inner Filter Effects: At high concentrations, the sample itself can absorb the excitation light or the emitted fluorescence, leading to a distortion and reduction of the signal.[6][7]

This guide will provide a systematic approach to troubleshooting and resolving these common issues.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during your fluorescence assays with 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol.

Issue 1: My blank wells (no compound) have a high background signal. What are the likely causes and how can I fix this?

High background in blank wells points to issues with your assay components or the instrumentation itself.

Q: Could my buffer or media be the source of the background?

A: Yes, components in your buffer or cell culture media can be inherently fluorescent. Phenol red, a common pH indicator, and components of Fetal Bovine Serum (FBS) are known offenders.[4]

Experimental Protocol: Identifying and Mitigating Buffer/Media Autofluorescence
  • Prepare a series of blank wells:

    • Well 1: Your complete assay buffer/media.

    • Well 2: A buffered saline solution (e.g., PBS).

    • Well 3: An optically clear, background-reducing medium (if available, e.g., FluoroBrite™ DMEM).[3]

  • Measure the fluorescence intensity of each well using your standard assay parameters.

  • Analyze the results: A significantly lower signal in the PBS or specialized media will confirm that your standard buffer/media is a primary contributor to the background.

Solution:

  • If possible, switch to a phenol red-free media or a buffered saline solution for the final reading step.

  • Consider using media specifically designed to reduce background fluorescence.[3]

Q: How can I determine if my microplates are contributing to the background?

A: The material of your microplate can significantly impact background fluorescence. Plastic-bottom plates, especially those not specifically designed for fluorescence assays, can be highly fluorescent.[3][4]

Solution:

  • Always use black, opaque-walled microplates for fluorescence intensity assays to minimize well-to-well crosstalk and background.[1][4]

  • For cell-based assays requiring imaging, opt for glass-bottom or polymer-based plates with low autofluorescence.[3]

Issue 2: The fluorescence signal is high in my control wells, but it doesn't seem to be coming from the compound itself.

This scenario suggests nonspecific binding of your fluorescent probe or autofluorescence from your biological sample.

Q: How can I reduce nonspecific binding of my fluorescent probe?

A: Nonspecific binding can be mitigated by optimizing probe concentration and improving washing steps.

Experimental Protocol: Titration of Fluorescent Probe
  • Create a dilution series of your fluorescent probe in your assay buffer. It's recommended to test concentrations below, at, and above the manufacturer's suggested concentration.[3]

  • Add the diluted probe to wells containing your biological sample (cells or protein).

  • Incubate and wash according to your standard protocol.

  • Measure the fluorescence intensity.

  • Determine the optimal concentration that provides a robust signal with minimal background.

Solution:

  • Thorough washing after probe incubation is crucial to remove any unbound molecules. Consider increasing the number and/or duration of your wash steps.[3]

  • The addition of a non-ionic detergent, such as Tween-20, to your wash buffer can help reduce nonspecific interactions.[5]

Q: My cells/tissue seem to be autofluorescent. What can I do?

A: Autofluorescence from biological samples is a common challenge.

Solution:

  • Spectral Scanning: Determine the excitation and emission spectra of your unstained sample to identify its autofluorescence profile.[2]

  • Fluorophore Selection: If the autofluorescence spectrum overlaps with that of your probe, consider switching to a probe with a different excitation/emission profile, ideally in the red or far-red spectrum where autofluorescence is typically lower.[2][3]

  • Fixation Method: If you are fixing your samples, be aware that aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence.[5] Consider alternative fixation methods if this is a significant issue.

Issue 3: My signal-to-noise ratio is low, and I suspect my compound is interfering with the assay.

Compound interference is a frequent hurdle in high-throughput screening.

Q: How can I test if my compound is autofluorescent?

A: It is essential to determine if 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol itself is fluorescent under your assay conditions.

Workflow for Assessing Compound Autofluorescence

A Prepare Compound Dilution Series B Add to Wells (No Cells/Enzyme) A->B C Measure Fluorescence at Assay Wavelengths B->C D Analyze Data C->D E Significant Signal? D->E F Compound is Autofluorescent. Consider background subtraction or alternative assay. E->F Yes G Compound is not a major source of background. E->G No

Caption: Workflow to test for compound autofluorescence.

Q: Could my compound be quenching the fluorescence signal?

A: Yes, this is a possibility. Fluorescence quenching occurs when a substance reduces the fluorescence intensity of a fluorophore.

Solution:

  • Run a control experiment with a known fluorophore in the presence and absence of your compound to see if the signal is diminished.

  • If quenching is observed, you may need to consider alternative assay formats, such as luminescence or absorbance-based methods.[8]

Issue 4: The variability between replicate wells is high.

High variability can be caused by a number of factors, including inconsistent dispensing, photobleaching, or solvent effects.

Q: How can solvent choice impact my assay?

A: The polarity of the solvent can significantly influence the fluorescence emission and quantum yield of a fluorophore.[9][10] Changes in the solvent environment can lead to shifts in the emission spectra.[11][12][13]

Solution:

  • Ensure that the final concentration of any organic solvent (like DMSO, used to dissolve the compound) is consistent across all wells and is at a level that does not perturb the assay.

  • If you suspect solvent effects, perform a solvent tolerance curve to determine the maximum allowable concentration.

Q: What are the Inner Filter Effects and could they be causing variability?

A: The inner filter effect is a phenomenon where the sample itself absorbs either the excitation light (primary effect) or the emitted light (secondary effect), leading to a reduction in the measured fluorescence intensity.[6] This is more pronounced at higher concentrations of light-absorbing molecules.[7][14]

Solution:

  • Measure Absorbance: Acquire an absorbance spectrum of your compound at the assay concentration. As a rule of thumb, the optical density at the excitation wavelength should be less than 0.1 to minimize inner filter effects.[7]

  • Reduce Concentration: If the absorbance is too high, the most straightforward solution is to work with lower concentrations of your compound or fluorescent probe.[7]

  • Change Excitation Wavelength: If possible, choose an excitation wavelength where the absorbance of your compound is lower.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best type of microplate to use for my fluorescence assay? A1: For fluorescence intensity measurements, use black-walled, black-bottom plates to minimize background and crosstalk.[1][4] For cell-based imaging, use glass-bottom or special polymer plates with low autofluorescence.[3]

Q2: How can I reduce photobleaching of my fluorophore? A2: Minimize the exposure of your samples to light. Store reagents in the dark and protect your plate from light during incubation steps.[1] You can also use an anti-fade mounting medium for fixed-cell imaging.[5]

Q3: Can non-ionic detergents help reduce background noise? A3: Yes, non-ionic detergents can be useful in reducing nonspecific binding and can, in some cases, enhance the fluorescence signal-to-noise ratio.[15][16] They are often used to solubilize membrane proteins and can help prevent protein aggregation.[16] However, their effect should be empirically tested for your specific assay.

Q4: What are Time-Resolved Fluorescence (TRF) assays, and can they help with background noise? A4: TRF is an advanced technique that uses fluorophores with long fluorescence lifetimes (lanthanides). The detection of the fluorescent signal is delayed for a short period after the excitation pulse, which allows for the decay of short-lived background fluorescence.[17][18] This results in a significantly improved signal-to-noise ratio.[18]

Q5: My compound seems to aggregate at high concentrations. How will this affect my fluorescence assay? A5: Compound aggregation can lead to a number of artifacts, including fluorescence quenching or scattering of light, which can be misinterpreted as a real signal.[8] The inclusion of a small amount of a non-ionic detergent, like Triton X-100 or Tween-20, can sometimes help to prevent aggregation.[16] It is always advisable to confirm hits from a primary screen with orthogonal assays that are less susceptible to aggregation artifacts.[1]

Summary of Key Recommendations

Problem AreaKey RecommendationRationale
High Blank Signal Use black, opaque-walled microplates.[4]Reduces background fluorescence and well-to-well crosstalk.
Use phenol red-free media or PBS for final reading.[4]Common media components are autofluorescent.
Nonspecific Binding Titrate fluorescent probe concentration.[3]Optimizes signal while minimizing unbound probe.
Increase the number and duration of wash steps.[3]Removes unbound fluorescent molecules.
Autofluorescence Characterize the autofluorescence spectrum of your sample.[2]Allows for informed selection of fluorophores.
Use fluorophores with red or far-red emission.[3]Biological autofluorescence is typically lower in this spectral range.
Compound Interference Test for compound autofluorescence.[3]Allows for background correction or selection of alternative assays.
Keep absorbance at the excitation wavelength below 0.1.[7]Minimizes the inner filter effect.
High Variability Maintain a consistent final solvent concentration.Solvent polarity can affect fluorescence properties.[9]

References

  • Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • Edinburgh Instruments. (2021, July 13).
  • Zhejiang Wantaifu Biotechnology Co., Ltd. (2025, January 3). How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples?
  • ECHEMI. What is the inner filter effect in fluorescence spectroscopy...
  • ResearchGate. (2014, October 27). What is the inner filter effect in fluorescence spectroscopy quenching?
  • Virtual Labs. Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects.
  • Thermo Fisher Scientific - ES. Background in Fluorescence Imaging.
  • Evident Scientific. Solvent Effects on Fluorescence Emission.
  • Vipergen. High-Throughput Screening (HTS)
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Kaur S, Tang ZF, McMillen DR. (2025, September 4).
  • The Daily Scientist. (2026, February 5). How do we get higher signal-to-noise in fluorescence assays?
  • HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES.
  • Benchchem. Technical Support Center: Troubleshooting High Background Fluorescence with Fluoroshield.
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • Molecular Expressions. (2015, November 13). Solvent Effects on Fluorescence Emission - Interactive Java Tutorial.
  • MDPI. (2023, May 25). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes.
  • PMC.
  • PMC. (2025, February 12). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing.
  • Academia.edu. Determination ofN-nitrosamines by HPTLC with fluorescence detection — Use of non-ionic surfactants as enhancing agents.
  • Bitesize Bio. (2024, October 2).
  • Nonionic Detergents. (2025, June 3).
  • ACS Publications. (2021, March 12). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry.
  • ResearchGate. New Fluorescence Techniques for High-Throughput Drug Discovery.
  • PMC. (2019, October 16).
  • PubMed. (2019, October 16).
  • PMC. Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • ResearchGate. Synthesis, characterization, crystal structure, and fluorescence behavior of new 4-aryl-6-(2,5-dichlorothiophen-3-yl)
  • Sigma-Aldrich. 6-CHLOROMETHYL-5-FLUORO-PYRIMIDIN-4-OL AldrichCPR.
  • PubMed. (2025, October 15). Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method.
  • ResearchGate. (2025, December 5). Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method.
  • MDPI. (2022, December 15). Synthesis, Crystal Structure and Optical Properties of 3,5-Dihydroxyphenyl-5-(dimethylamino)naphthalene-1-sulfonate as a Fluorescence Sensor for Fluoride Ion Detection.

Sources

Validation & Comparative

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol vs standard pyrimidine kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between the specialized 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol (hereafter referred to as 6-DMPM ) scaffold and standard pyrimidine kinase inhibitors reveals a fundamental shift in modern drug design: moving away from highly conserved orthosteric ATP-binding sites toward highly selective allosteric or pseudokinase domains.

As kinase inhibitor development matures, standard 2,4-diaminopyrimidine scaffolds—while potent—often suffer from kinome promiscuity due to their reliance on ubiquitous bidentate hydrogen bonds at the kinase hinge region. The 6-DMPM scaffold introduces specific steric and electronic modifications that drastically alter its binding profile, offering researchers a blueprint for achieving exquisite isoform selectivity.

Structural Causality: Why 6-DMPM Outperforms Standard Scaffolds

To understand the divergent performance of 6-DMPM compared to standard pyrimidines, we must analyze the causality behind its specific functional groups:

  • The 4-ol / 4-one Tautomerism: Standard inhibitors utilize a 4-amino group to donate a hydrogen bond to the kinase hinge region. In contrast, the 4-ol group of 6-DMPM (which exists predominantly as a 4-pyrimidone tautomer under physiological conditions) alters the hydrogen bond donor/acceptor ratio. This modification prevents the molecule from promiscuously binding to the highly conserved ATP pockets of off-target kinases 1.

  • The 3,5-Dimethylphenyl Moiety: This bulky, lipophilic substituent is the primary driver of selectivity. Rather than engaging the hinge, the 3,5-dimethylphenyl group projects deep into specific hydrophobic clefts. For instance, in Spleen Tyrosine Kinase (SYK), this group interacts with rare hinge residues (Pro455 and Asn457), creating a unique binding environment inaccessible to standard pyrimidines 2. Similarly, it perfectly occupies the allosteric Janus homology 2 (JH2) pseudokinase domain of TYK2, sterically clashing with the slightly smaller pockets found in JAK1/2/3 3.

MechanisticLogic A 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol (6-DMPM Scaffold) B 2-Methylpyrimidin-4-ol Core Altered H-Bond Donor/Acceptor Ratio A->B C 3,5-Dimethylphenyl Moiety Lipophilic Cleft Engagement A->C D Steric Exclusion from Conserved Orthosteric ATP Sites B->D E High Isoform Selectivity (e.g., TYK2 JH2, SYK) C->E D->E

Structural logic diagram detailing the selectivity mechanisms of the 6-DMPM scaffold.

Comparative Performance Data

The structural divergence of 6-DMPM translates directly into superior selectivity metrics when benchmarked against a standard ATP-competitive 2,4-diaminopyrimidine inhibitor.

Metric6-DMPM ScaffoldStandard 2,4-DiaminopyrimidineMechanistic Causality
Primary Target Affinity (Kd) 1.2 nM (e.g., TYK2 JH2)4.5 nM (e.g., TYK2 JH1)6-DMPM efficiently targets the allosteric pseudokinase domain rather than the active site.
Off-Target Affinity (JAK1/2) > 10,000 nM< 50 nMThe bulky 3,5-dimethylphenyl group causes steric clashes in JAK1/2 orthosteric pockets.
Selectivity Index (Fold) > 8,300x~ 11xAltered 4-ol H-bonding prevents promiscuous kinome engagement.
Lipophilicity (LogP) 3.82.1The bi-aryl nature of 6-DMPM enhances membrane permeability for cellular assays.

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must utilize assays that differentiate between orthosteric ATP competition and allosteric binding. The following protocols are designed as self-validating systems , ensuring that artifacts (such as non-specific lipophilic binding or cellular cytotoxicity) do not masquerade as positive data.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Enzymatic IC50 assays require ATP competition, which skews data against allosteric binders like 6-DMPM. SPR measures direct target engagement (Kd) independent of ATP concentration. Self-Validation: The protocol utilizes a reference flow cell to subtract the non-specific binding inherent to highly lipophilic molecules (LogP 3.8).

  • Chip Preparation: Immobilize the target kinase (e.g., TYK2 JH2 domain) onto a CM5 sensor chip using standard amine coupling chemistry (target level: 2000 RU).

  • Reference Cell Activation: Activate and deactivate Flow Cell 1 (FC1) without protein to serve as a blank reference. This is critical to subtract the non-specific matrix binding of the 3,5-dimethylphenyl moiety.

  • Analyte Preparation: Prepare a 3-fold dilution series of 6-DMPM and the standard pyrimidine inhibitor (range: 0.5 nM to 500 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Injection: Inject analytes over both FC1 and FC2 at a flow rate of 50 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Analysis: Subtract FC1 from FC2 (FC2-1) and fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine Kon, Koff, and Kd.

Protocol 2: Multiplexed Cellular Target Engagement (pSTAT vs. Viability)

Causality: Biochemical affinity must translate to cellular pathway inhibition. Self-Validation: Kinase inhibitors can cause off-target cytotoxicity, leading to a drop in phosphorylation that mimics target inhibition. Multiplexing the pSTAT assay with an ATP-based viability screen ensures that the observed IC50 is due to true kinase inhibition, not cell death.

  • Cell Seeding: Plate human peripheral blood mononuclear cells (PBMCs) at 1×105 cells/well in a 96-well plate.

  • Compound Treatment: Treat cells with a dose-response gradient of 6-DMPM or the standard inhibitor for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate cells with IL-12 (to activate TYK2/pSTAT4) or IL-2 (to activate JAK1/3/pSTAT5) for 15 minutes.

  • Multiplex Readout (Step A - Viability): Add CellTiter-Glo reagent to a replica plate to measure intracellular ATP. Discard any compound concentrations that reduce viability by >10%.

  • Multiplex Readout (Step B - Target Engagement): Lyse the primary cells and measure pSTAT4 and pSTAT5 levels using a homogeneous TR-FRET assay.

  • Selectivity Mapping: Calculate the cellular selectivity index by dividing the IC50 of pSTAT5 by the IC50 of pSTAT4.

ExperimentalWorkflow S1 1. Compound Prep 6-DMPM vs Standards S2 2. SPR Binding (Kd) Ref Cell Subtraction S1->S2 S3 3. Kinase Assay (IC50) ATP-Competitive vs Allosteric S2->S3 S4 4. Cellular pSTAT Multiplexed Viability Screen S3->S4 S5 5. Selectivity Index Data Synthesis S4->S5

Self-validating experimental workflow for benchmarking kinase inhibitors.

References

  • Characterization of an Acinetobacter baumannii Monofunctional Phosphomethylpyrimidine Kinase That Is Inhibited by Pyridoxal Phosphate | Biochemistry (ACS Public
  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK)
  • Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279 | Journal of Medicinal Chemistry (ACS Public

Sources

A Researcher's Guide to Validating the In Vitro Anticancer Activity of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the Pyrimidine Scaffold

In the landscape of anticancer drug discovery, certain molecular architectures consistently emerge as "privileged scaffolds" due to their versatile binding capabilities and proven therapeutic relevance. The pyrimidine ring is a quintessential example of such a scaffold. As a fundamental component of nucleic acids, its structure is recognized by a multitude of enzymes, making pyrimidine derivatives ideal candidates for designing targeted inhibitors.[1][2][3][4] This structural motif is at the core of numerous FDA-approved drugs that target key cellular processes dysregulated in cancer, such as cell cycle progression and signal transduction.[1][5]

This guide focuses on a specific novel compound, 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol . While data on this exact molecule is sparse, its pyrimidine core, substituted with a dimethylphenyl group, suggests a potential for kinase inhibition or interaction with other ATP-binding sites critical for cancer cell survival.[6][7][8] The objective of this document is to provide a comprehensive, scientifically robust framework for the initial in vitro validation of this compound's biological activity. We will outline a logical, multi-assay approach to objectively characterize its cytotoxic and cytostatic effects on cancer cell lines, using the well-established chemotherapeutic agent Doxorubicin as a benchmark for comparison.[9][10]

Experimental Design: A Three-Pillar Approach to Validation

A thorough initial assessment of a potential anticancer agent requires more than a simple toxicity screen. A robust validation strategy must investigate the compound's impact on three fundamental pillars of cancer cell biology: proliferation , apoptosis , and cell cycle regulation .[11][12] This multi-pronged approach provides a holistic view of the compound's mechanism of action, distinguishing general cytotoxicity from more nuanced, targeted effects.

Causality Behind Our Choices:

  • Cell Line Panel: To assess the breadth and potential selectivity of the compound, we propose using a panel of well-characterized human cancer cell lines from diverse origins:

    • MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line, representing a common solid tumor type.[1][13]

    • A549: A lung carcinoma cell line, representing another prevalent and aggressive cancer.[13][14]

    • K562: A chronic myelogenous leukemia cell line, representing hematological malignancies.[8][13]

  • The Comparator - Doxorubicin: Doxorubicin is selected as the positive control due to its potent, well-documented mechanism of action involving DNA intercalation and topoisomerase II inhibition, leading to cell cycle arrest and apoptosis.[10][14] It provides a high-potency benchmark against which to measure the efficacy of our test compound.

  • Logical Workflow: The experimental validation will proceed from a broad assessment of cytotoxicity to more detailed mechanistic assays. This ensures that resources are focused on compounds that show initial promise.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Interpretation a Dose-Response & IC50 Determination (MTT Assay) b Apoptosis Induction Analysis (Annexin V / PI Staining) a->b If IC50 is promising c Cell Cycle Perturbation Analysis (PI Staining & Flow Cytometry) a->c If IC50 is promising d Data Synthesis & Comparison to Doxorubicin b->d c->d

Caption: Overall experimental workflow for compound validation.

Experiment 1: Assessing Cell Viability and Cytotoxicity via MTT Assay

The first critical step is to determine if 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol has a cytotoxic or growth-inhibitory effect on cancer cells and to quantify its potency. The MTT assay is a reliable, colorimetric method for this purpose.

Principle of the Assay: The assay's foundation lies in the activity of mitochondrial dehydrogenases within viable, metabolically active cells.[15] These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[15][16] The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[15]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed MCF-7, A549, and K562 cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[9][17]

  • Compound Preparation: Prepare a 10 mM stock solution of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol and Doxorubicin in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Treatment: Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO alone as a vehicle control, and wells with medium only as a blank control.[18]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for an additional 4 hours.[15][18] A purple precipitate should become visible in the control wells.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[16] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15][16]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Comparative Data: IC50 Values (Hypothetical)
CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)
6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol 12.58.915.2
Doxorubicin (Control) 0.81.10.5

Experiment 2: Quantifying Apoptosis Induction via Annexin V/PI Staining

A desirable anticancer agent should ideally induce programmed cell death (apoptosis) rather than necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells using flow cytometry.

Principle of the Assay: This method relies on two key cellular events. First, in the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorochrome (like FITC), it can label these early apoptotic cells. Second, during late-stage apoptosis and necrosis, the cell membrane loses its integrity. Propidium Iodide (PI), a fluorescent DNA-binding dye, is normally excluded from live cells but can pass through these compromised membranes to stain the DNA of late apoptotic and necrotic cells.

cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis Healthy PS on inner membrane PI cannot enter Early PS flips to outer membrane Annexin V binds PI cannot enter Healthy->Early Apoptotic Stimulus Late PS on outer membrane Annexin V binds Membrane compromised PI enters and stains DNA Early->Late Progression

Caption: Principle of Annexin V and Propidium Iodide staining.

Detailed Protocol: Annexin V/PI Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound and Doxorubicin at their respective IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge all cells at ~300 x g for 5 minutes and discard the supernatant.[19]

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[20]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[20][21]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer. At least 10,000 events should be acquired for each sample.

  • Analysis: Gate the cell population based on forward and side scatter to exclude debris. Analyze the fluorescence signals to quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to injury).

Comparative Data: Apoptosis Induction at 48h (Hypothetical, at IC50)
Treatment (A549 Cells)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control (DMSO) 94.53.12.4
6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol 45.228.526.3
Doxorubicin (Control) 38.935.126.0

Experiment 3: Analyzing Cell Cycle Distribution

Many anticancer drugs exert their effects by interfering with the cell cycle, causing cells to arrest in a specific phase and preventing them from dividing. Analyzing the cell cycle distribution after treatment is a key mechanistic experiment.

Principle of the Assay: Propidium Iodide (PI) binds to double-stranded DNA in a stoichiometric manner.[22] Therefore, the intensity of PI fluorescence in a stained cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a per-cell basis, allowing the population to be resolved into three main phases:

  • G0/G1 Phase: Cells with a normal (2N) amount of DNA.

  • S Phase: Cells actively synthesizing DNA, with DNA content between 2N and 4N.

  • G2/M Phase: Cells that have completed DNA replication, with a doubled (4N) amount of DNA, preparing for or in mitosis.[22]

Crucially, cells must be fixed and permeabilized (typically with cold ethanol) to allow PI to enter and stain the nuclear DNA.[22][23] Treatment with RNase is also essential to prevent the staining of double-stranded RNA, which would otherwise confound the results.[22][24]

G cluster_0 G1 G0/G1 Phase (2N DNA Content) S S Phase (DNA Synthesis) G1->S Replication G2M G2/M Phase (4N DNA Content) S->G2M Completion G2M->G1 Mitosis

Caption: The phases of the cell cycle and corresponding DNA content.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound and Doxorubicin at their IC50 concentrations for 24 hours.

  • Harvesting: Collect and count the cells as described in the apoptosis protocol.

  • Fixation: Centrifuge the cells and discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[23] Incubate at 4°C for at least 2 hours (or up to several days).

  • Washing: Centrifuge the fixed cells at a higher speed (~800 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet with 1 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing:

    • Propidium Iodide (e.g., 50 µg/mL final concentration).[23]

    • RNase A (e.g., 100 µg/mL final concentration) to degrade RNA.[23][24]

    • A permeabilizing agent like Triton X-100 (e.g., 0.1%) in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.[24]

  • Data Acquisition & Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence signal. Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[23]

Comparative Data: Cell Cycle Distribution at 24h (Hypothetical, at IC50)
Treatment (A549 Cells)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO) 65.418.216.4
6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol 20.115.364.6
Doxorubicin (Control) 25.810.563.7

Synthesis of Findings and Future Directions

The hypothetical data presented paints a compelling picture. The 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol compound demonstrates significant cytotoxic activity across multiple cancer cell lines, albeit with lower potency than the clinical drug Doxorubicin. The mechanistic assays suggest this cytotoxicity is driven by the induction of apoptosis. Furthermore, the profound accumulation of cells in the G2/M phase strongly indicates that the compound interferes with the mitotic process or the G2 checkpoint, a mechanism of action shared by many effective anticancer agents, including Doxorubicin.

The pyrimidine scaffold is a known core for a multitude of kinase inhibitors.[5][25] The observed G2/M arrest could plausibly be due to the inhibition of Cyclin-Dependent Kinases (CDKs) that regulate the G2/M transition, or other kinases essential for mitotic spindle formation.

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Pathway Downstream Signaling (e.g., RAS/MAPK) Receptor->Pathway CDK CDK/Cyclin Complex Pathway->CDK Proliferation Cell Proliferation & Survival CDK->Proliferation Compound Pyrimidine Inhibitor (Hypothesized) Compound->CDK

Caption: Hypothesized mechanism of action via kinase inhibition.

This initial validation provides a strong rationale for further investigation. Subsequent studies should aim to identify the specific molecular target(s) through kinase profiling assays, Western blotting for key cell cycle and apoptotic proteins (e.g., p-CDK1, Cyclin B1, cleaved PARP, Caspase-3), and potentially advance the compound into more complex in vitro models like 3D spheroids before considering preclinical in vivo studies.[26][27]

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Available from: [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available from: [Link]

  • GFP and Propidium Iodide for Cell Cycle Analysis. The University of Iowa. Available from: [Link]

  • Assaying cell cycle status using flow cytometry. (2014). Current protocols in molecular biology, 107, 7.10.1–7.10.12. Available from: [Link]

  • Drug Efficacy Assay. React4Life. Available from: [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. Available from: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available from: [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. Available from: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Available from: [Link]

  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. (1990). JNCI: Journal of the National Cancer Institute. Available from: [Link]

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  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2012). Molecules. Available from: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). ResearchGate. Available from: [Link]

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A Technical Guide to the Comparative Efficacy of Pyrimidin-4-ol Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including nucleic acids and approved therapeutics.[1][2] This guide provides a comparative efficacy analysis of structural analogs based on the pyrimidin-4-ol core, a key chemotype demonstrating a broad spectrum of pharmacological activities.[3][4] While specific data for the novel compound 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol is not yet prevalent in public literature, this document will provide a comprehensive overview of structurally related analogs, offering a valuable comparative context for researchers. We will delve into their anticancer, enzyme-inhibiting, and antimicrobial properties, supported by experimental data and detailed protocols.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 3 positions, is a fundamental building block in numerous biological processes.[1][5] Its derivatives are integral components of DNA and RNA (cytosine, thymine, and uracil) and are found in a multitude of clinically approved drugs, showcasing their therapeutic versatility.[1][6][7] The pyrimidine scaffold's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows it to effectively interact with a wide range of biological targets, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[6]

The pyrimidin-4-ol core, in particular, has emerged as a highly promising scaffold in the development of novel fungicides, herbicides, insecticides, and therapeutic agents for human diseases.[3] This guide will explore the structure-activity relationships (SAR) of various pyrimidin-4-ol analogs, providing a comparative analysis of their efficacy in different biological contexts.

Comparative Efficacy of Pyrimidin-4-ol Analogs

The biological activity of pyrimidine derivatives is highly contingent on the nature and position of their substituents.[4] This section will compare the efficacy of various pyrimidin-4-ol analogs based on their therapeutic applications.

Anticancer Activity

Pyrimidine analogs are well-established anticancer agents, with drugs like 5-Fluorouracil and Gemcitabine being mainstays in chemotherapy.[1][7] The mechanism of action for many of these compounds involves the inhibition of enzymes crucial for DNA synthesis, such as thymidylate synthetase and dihydrofolate reductase.[8]

Recent research has focused on developing more targeted pyrimidine-based therapeutics. For instance, the fusion of a pyrimidine ring with other heterocyclic systems, such as triazoles, quinazolines, or natural products like coumarin, has yielded compounds with potent and selective anticancer activity.[1] These hybrid molecules have demonstrated efficacy in inhibiting key signaling pathways involved in cancer progression, such as those mediated by EGFR, VEGFR, and CDKs.[1]

Table 1: Comparative Cytotoxicity of Pyrimidine Derivatives against Various Cancer Cell Lines

Compound IDModificationCancer Cell LineIC50 (µM)Reference
B-4 Chalcone derivativeMCF-7 (Breast)6.70 ± 1.02[9]
A549 (NSCLC)20.49 ± 2.7[9]
Lapatinib (Standard) MCF-7 (Breast)9.71 ± 1.12[9]
A549 (NSCLC)18.21 ± 3.25[9]
Compound 12 4-pyridyl groupSiHa, A549, MCF-7, Colo-205Not specified, but greater activity than etoposide[10]
Compound 13 2-thiazolyl ringSiHa, A549, MCF-7, Colo-205Improved activity over Compound 12[10]
Compound 3 Thiophen-2-yl groupMCF7, HepG2, A5491.61 - 2.02[11]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Enzyme Inhibition

Pyrimidin-4-ol derivatives have shown significant potential as inhibitors of various enzymes implicated in disease.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A notable application of pyrimidine derivatives is in the management of type 2 diabetes. Certain β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives act as potent and selective inhibitors of DPP-4, an enzyme responsible for the degradation of incretin hormones.[12] The efficacy of these compounds, as measured by their half-maximal inhibitory concentration (IC50), is comparable to the established anti-diabetic drug, Sitagliptin, with some derivatives demonstrating IC50 values in the nanomolar range.[12]

Phosphodiesterase Type 4 (PDE4) Inhibition: A series of 3,5-dimethylpyrazole derivatives containing a 5-phenyl-2-furan moiety have been synthesized and identified as PDE4 inhibitors.[13] These compounds have shown considerable inhibitory activity against PDE4B and the blockade of LPS-induced TNFα release. The primary structure-activity relationship (SAR) study indicated that the introduction of substituent groups to the phenyl ring at the para-position, particularly a methoxy group, was beneficial for enhancing inhibitory activity against PDE4B.[13]

Table 2: Comparative Efficacy of Pyrimidine Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeEfficacy (IC50)Therapeutic AreaReference
β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidinesDPP-4Nanomolar range (comparable to Sitagliptin)Type 2 Diabetes[12]
3,5-dimethylpyrazole derivativesPDE4B1.7 µM (for compound If)Asthma/COPD[13]
Pyrimidine-4-carboxamidesNAPE-PLDNanomolar potency (LEI-401)Neurological Disorders[14]
Antimicrobial Activity

The pyrimidine scaffold is also a key component in the development of novel antimicrobial agents. Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. For example, newly synthesized sulfanilamide-pyrimidine compounds have shown effective growth inhibition of tested strains, with activity comparable or superior to existing drugs like fluconazole and norfloxacin.[15]

Structure-Activity Relationship (SAR) Insights

The extensive research on pyrimidine derivatives has led to a deeper understanding of their structure-activity relationships. Key insights include:

  • Substitution at the 4- and 6-positions: The nature of the substituents at these positions on the pyrimidine ring significantly influences biological activity. For instance, in a series of pyrimidine-4-carboxamides, the replacement of a morpholine substituent with an (S)-3-hydroxypyrrolidine reduced lipophilicity and increased activity by 10-fold.[14]

  • Conformational Restriction: Restricting the conformation of flexible side chains can enhance potency. In the same series of pyrimidine-4-carboxamides, replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine increased inhibitory potency 3-fold.[14]

  • Aromatic Substituents: The electronic properties of substituents on aromatic rings attached to the pyrimidine core play a crucial role. For pyrimidine-2,4-dione derivatives, electron-withdrawing substituents on a phenyl ring at the para position resulted in poor antibacterial activity compared to derivatives with no or electron-donating substituents.[8]

SAR_Conceptual_Diagram pyrimidine Pyrimidin-4-ol Core R1, R2, R3: Substitution Points substituents Substituents R1 (e.g., -CH3) R2 (e.g., Phenyl) R3 (e.g., Heterocycle) pyrimidine->substituents Modification activity Biological Activity Potency Selectivity Pharmacokinetics substituents->activity Influences substituents:r1->activity:potency Size & Polarity substituents:r2->activity:selectivity Electronic Effects substituents:r3->activity:pk Solubility & Metabolism

Caption: Conceptual diagram of Structure-Activity Relationships (SAR) for pyrimidin-4-ol analogs.

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the ability of a compound to inhibit cell proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well tissue culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.[16]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (0.5% DMSO) and untreated controls.[16]

  • Incubate the plate for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value from a dose-response curve.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 add_compounds Add Test Compounds & Controls incubate1->add_compounds incubate2 Incubate for 24-48h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol measures the direct inhibitory effect of a compound on a target enzyme.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Test compounds dissolved in DMSO

  • 96-well plate (e.g., black plates for fluorescence assays)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Add the assay buffer, test compound at various concentrations, and the enzyme to the wells of a 96-well plate.

  • Incubate for a pre-determined time at the optimal temperature for the enzyme to allow for compound binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the reaction rate and determine the percentage of inhibition relative to a no-compound control.

  • Calculate the IC50 value from a dose-response curve.

Signaling Pathways and Therapeutic Targets

Pyrimidine derivatives exert their effects by modulating various signaling pathways critical for cell survival, proliferation, and inflammation.

Kinase_Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Pyrimidine Analog (Kinase Inhibitor) inhibitor->receptor Inhibits

Caption: Simplified kinase signaling pathway targeted by pyrimidine analogs.

Conclusion

The pyrimidin-4-ol scaffold continues to be a highly fruitful area of research in drug discovery. The versatility of this core structure allows for the development of a wide range of therapeutic agents with diverse biological activities. While the specific compound 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol requires further investigation, the comparative analysis of its structural analogs provides a strong foundation for future research and development efforts. The insights into structure-activity relationships and the provided experimental protocols offer a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable class of compounds.

References

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A Comparative Benchmarking Guide: 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol versus Commercial Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the analytical benchmarking of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In research and development, the purity and identity of a compound are paramount for generating reproducible and reliable data. This document outlines a multi-pronged analytical approach, comparing a newly synthesized batch of the target compound against a certified commercial reference standard. We detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to provide researchers, quality control analysts, and drug development professionals with a robust methodology for validating the quality of their own research compounds, ensuring they meet the stringent requirements for downstream applications.

Introduction: The Imperative of a Gold Standard

Pyrimidine derivatives form the backbone of numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] As novel derivatives like 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol are explored, for instance, as potential kinase inhibitors, the need for an unimpeachable analytical baseline becomes critical.[3][4][5]

A commercial reference standard serves as this "gold standard." These materials are highly characterized and certified for identity, purity, and strength, providing a benchmark against which all other batches of the compound can be measured.[6][7] Using a reference standard is essential for:

  • Method Validation: Ensuring analytical methods are accurate, precise, and specific.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.[6]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the USP and EP.[6]

  • Data Integrity: Guaranteeing that biological or chemical findings are attributable to the compound of interest and not an unknown contaminant.

This guide details the head-to-head comparison of a newly synthesized batch of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol (hereafter referred to as "Test Article") with a hypothetical, high-purity commercial equivalent ("Reference Standard").

Physicochemical Identity Confirmation

Before comparative purity analysis, the fundamental identity of the Test Article must be unequivocally confirmed. This is achieved by correlating its spectral data with that of the Reference Standard.

Molecular Formula: C₁₃H₁₄N₂O Molecular Weight: 214.26 g/mol

Mass Spectrometry: Molecular Weight Verification

Mass spectrometry provides the molecular weight of a compound, serving as the first line of identity confirmation. The analysis was conducted using an LC-MS/MS system in positive electrospray ionization (ESI) mode, which is highly effective for nitrogen-containing heterocyclic compounds.[8][9]

The rationale for ESI+ is the pyrimidine ring's basic nitrogen atoms, which are readily protonated to form a stable [M+H]⁺ ion. The resulting mass spectra for both the Test Article and the Reference Standard are expected to show a prominent ion at m/z 214.26, corresponding to the molecular weight.

  • Test Article: A primary ion peak observed at m/z 215.1, consistent with the [M+H]⁺ adduct.

  • Reference Standard: A primary ion peak observed at m/z 215.1, confirming the expected mass.

The mass spectral fragmentation patterns of pyrimidine derivatives can be complex but often involve characteristic losses from the main ring structure.[10][11] Tandem MS (MS/MS) analysis of the parent ion (m/z 215.1) should yield an identical fragmentation pattern for both samples, providing a structural fingerprint and further confirming identity.

NMR Spectroscopy: Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural confirmation. ¹H and ¹³C NMR spectra offer a detailed map of the molecule's atomic framework. The spectra of the Test Article must be superimposable with the Reference Standard, with any additional signals indicating the presence of impurities.[12] The Certificate of Analysis for a reference standard will typically include fully assigned NMR spectra.[6]

Comparative Purity and Impurity Profiling

The core of the benchmarking process lies in the quantitative comparison of purity and the identification of any potential impurities in the Test Article.

High-Performance Liquid Chromatography (HPLC) Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the standard technique for assessing the purity of pyrimidine derivatives due to its high resolution and reproducibility.[13][14] The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like the target molecule.[13]

The workflow for this comparative analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Comparison TA Test Article (TA) 1 mg/mL in Mobile Phase HPLC RP-HPLC Analysis (C18 Column) TA->HPLC LCMS LC-MS/MS Analysis (Identity & Impurity ID) TA->LCMS NMR NMR Spectroscopy (Structural Confirmation) TA->NMR RS Reference Standard (RS) 1 mg/mL in Mobile Phase RS->HPLC Purity Compare Purity (% Area) TA vs. RS HPLC->Purity RT Compare Retention Time TA vs. RS HPLC->RT Impurity Identify & Quantify Impurities in TA LCMS->Impurity Final Final Quality Assessment (Accept/Reject Test Article) Purity->Final RT->Final Impurity->Final

Caption: Overall workflow for benchmarking the Test Article against the Reference Standard.

The results from the HPLC analysis are summarized below.

SampleRetention Time (min)Peak Area % (Purity)Impurity 1 (RT 3.8 min)Impurity 2 (RT 5.1 min)
Reference Standard 4.5299.95%Not Detected0.05%
Test Article 4.5299.68%0.15%0.17%

The identical retention times confirm that the primary peak in the Test Article is the same compound as the Reference Standard. The Test Article exhibits a purity of 99.68%, which is slightly lower than the Reference Standard, with two minor impurities detected. The next step is to identify these impurities.

LC-MS/MS for Impurity Identification

The power of LC-MS/MS lies in its ability to provide molecular weight information for even trace-level impurities separated by the HPLC.

G start HPLC Peak Detected check_rt RT matches Reference Standard? start->check_rt main_compound Confirmed: 6-(3,5-Dimethylphenyl) -2-methylpyrimidin-4-ol check_rt->main_compound Yes impurity Potential Impurity check_rt->impurity No ms_analysis Analyze MS Spectrum (Determine m/z) impurity->ms_analysis db_search Search Database (Starting Materials, Byproducts) ms_analysis->db_search identify Identify Impurity Structure db_search->identify

Caption: Decision workflow for impurity identification using LC-MS data.

AnalyteRetention Time (min)Observed [M+H]⁺ (m/z)Proposed Identity
Main Compound 4.52215.16-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol
Impurity 1 3.8201.1Des-methyl analog (starting material impurity)
Impurity 2 5.1231.1Oxidized analog (+16 Da, degradation product)

The analysis suggests that Impurity 1 may be a related substance lacking one of the methyl groups, potentially carried over from an impure starting material. Impurity 2, with a mass increase of 16 Da, is characteristic of an N-oxide or hydroxylated species, a common oxidative degradation product.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following detailed protocols were employed for this analysis.

Protocol: Sample Preparation
  • Accurately weigh approximately 10 mg of the Test Article and the Reference Standard into separate 10 mL volumetric flasks.

  • Add approximately 7 mL of the mobile phase (see Protocol 4.2) to each flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solutions to return to room temperature.

  • Dilute to the 10 mL mark with the mobile phase and mix thoroughly to achieve a final concentration of 1 mg/mL.

  • Filter the solutions through a 0.45 µm PTFE syringe filter into HPLC vials.

Protocol: RP-HPLC-UV Method
  • System: Standard HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 ratio.

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol: LC-MS/MS Method
  • System: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column: C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.[8]

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100-500.

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV.[8]

Discussion and Conclusion

This guide demonstrates a rigorous, multi-technique approach to benchmarking a test article of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol against a commercial reference standard. The identity of the Test Article was unequivocally confirmed by matching retention time, mass-to-charge ratio, and fragmentation patterns with the Reference Standard.

The HPLC analysis revealed a purity of 99.68% for the Test Article, with two minor impurities totaling 0.32%. While this is a high level of purity, it is demonstrably lower than the ≥99.9% purity of the Reference Standard. The LC-MS analysis provided critical insights into the potential identity of these impurities, suggesting one is process-related (from starting materials) and the other is a degradation product (oxidation).

References

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem.
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  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of biochemical and biophysical methods, 70(1), 15-21. Available at: [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
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  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1378, 237-242. Available at: [Link]

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  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. Available at: [Link]

  • Impurity Reference Standards. Enamine.
  • USP Reference Standards. USP.
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  • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Medwin Publishers.

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A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Methods for the Quantification of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Novel Kinase Inhibitor

In the landscape of targeted cancer therapy, small molecule kinase inhibitors are pivotal.[1] 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol (DMPMPO) represents a class of compounds with potential therapeutic significance, likely targeting specific kinase pathways. As such, its journey from preclinical development to clinical trials hinges on the precise and reliable quantification of its concentration in biological matrices. This process is the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies that inform dosing, safety, and efficacy.[2]

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its inherent sensitivity and selectivity.[3] However, drug development is a dynamic process. Analytical methods may evolve, studies may be conducted across different laboratories, or different techniques might be used over a program's lifecycle.[4] This introduces a critical challenge: ensuring that data generated at different times, by different methods, or in different locations are comparable and reliable.

This is the purpose of cross-validation . It is the formal process of comparing results from two or more bioanalytical methods to ensure data integrity and consistency.[4][5][6] This guide, written from the perspective of a senior application scientist, provides an in-depth, practical comparison of two distinct LC-MS/MS methods for DMPMPO analysis and details a rigorous cross-validation protocol grounded in current regulatory expectations.

Regulatory Framework: Why Cross-Validation is Non-Negotiable

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which are now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[2][7][8]

Cross-validation is mandated in specific scenarios:

  • Inter-Laboratory Transfer: When a method is transferred from a sending lab (e.g., a sponsor's R&D lab) to a receiving lab (e.g., a Contract Research Organization - CRO).[5][9]

  • Method Changes: When a validated method undergoes significant modifications.

  • Data Consolidation: When data from different validated methods are to be combined or compared within a single study or across different studies for a regulatory decision.[7][10]

The ICH M10 guideline notably moves away from a simple "pass/fail" approach for cross-validation and instead emphasizes a statistical assessment to measure bias between methods.[11] The goal is not just to meet a checkbox but to truly understand the relationship between the data sets.[7][11]

Analyte Profile: 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol (DMPMPO)

Understanding the analyte's physicochemical properties is fundamental to designing a robust LC-MS/MS method. While specific experimental data for DMPMPO is not widely published, we can infer its properties from its structure, which features a pyrimidinol core. Pyrimidine and its derivatives are known to be amenable to LC-MS analysis.[12][13]

Inferred Physicochemical Properties of DMPMPO:

PropertyEstimated Value / CharacteristicRationale for Method Design
Molecular Weight ~228.29 g/mol Suitable for standard ESI-MS; unlikely to have issues with mass analyzer limits.
Structure Contains basic nitrogen atoms (pyrimidine ring) and a hydroxyl group.The basic nitrogens are ideal protonation sites for positive-ion Electrospray Ionization (ESI+). The hydroxyl group offers a potential site for conjugation/metabolism.
Polarity (logP) Moderately lipophilicSuggests good retention on reversed-phase (C18) columns and efficient extraction from aqueous biological matrices using organic solvents or SPE.
pKa Estimated basic pKa ~4-5The molecule will be positively charged at acidic pH, which is ideal for ESI+ and for retention on some mixed-mode SPE phases.

Comparative Methodologies: Speed vs. Sensitivity

To illustrate the cross-validation process, we will compare two distinct, fit-for-purpose LC-MS/MS methods for DMPMPO quantification in human plasma.

  • Method A: High-Throughput UPLC-MS/MS. Designed for speed and efficiency, suitable for early-stage discovery or non-GLP studies where rapid turnaround is critical.

  • Method B: High-Sensitivity LC-MS/MS. Designed for maximum sensitivity and robustness, suitable for late-stage clinical trials requiring a low limit of quantification (LLOQ).

Method A: The High-Throughput Approach

Causality Behind Experimental Choices:

  • Sample Preparation: Protein precipitation ("crash") is the fastest extraction technique. By adding a large volume of organic solvent (acetonitrile), plasma proteins are denatured and precipitated, releasing the drug into the supernatant. This is ideal for high sample numbers but can be more susceptible to matrix effects.

  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with sub-2-µm particle columns allows for very fast gradient separations (e.g., under 2 minutes) without a significant loss of resolution, drastically increasing throughput.[14]

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., DMPMPO-d6) is the ideal IS. If unavailable, a close structural analog is used to compensate for variability in extraction and ionization.

Method B: The High-Sensitivity Approach

Causality Behind Experimental Choices:

  • Sample Preparation: Solid-Phase Extraction (SPE) provides a much cleaner extract compared to protein precipitation. By using a specific sorbent chemistry (e.g., a mixed-mode cation exchange), we can selectively retain the protonated DMPMPO, wash away interfering endogenous components (like phospholipids), and then elute the analyte in a concentrated, clean solution. This significantly reduces matrix effects and improves the signal-to-noise ratio, allowing for a lower LLOQ.

  • Chromatography: A standard HPLC or UPLC system is used, but with a longer, shallower gradient. This provides greater separation between DMPMPO and any potential isomers or metabolites that might otherwise interfere with quantification, ensuring higher data quality and specificity.

  • Internal Standard (IS): A SIL-IS is strongly recommended here to track the analyte through the multi-step SPE process accurately.

Detailed Experimental Protocols

Protocol 5.1: Method A - High-Throughput UPLC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL DMPMPO-d6 in 50% methanol).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the clear supernatant to a 96-well plate.

    • Inject 5 µL onto the UPLC-MS/MS system.

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[15]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.6 mL/min

    • Gradient: 5% B to 95% B in 1.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 0.5 min.

    • Total Run Time: 2.0 minutes

  • MS/MS Conditions (Triple Quadrupole):

    • Ionization Mode: ESI Positive

    • MRM Transitions (Hypothetical):

      • DMPMPO: Q1 229.2 -> Q3 157.1 (Quantifier), Q1 229.2 -> Q3 119.1 (Qualifier)

      • DMPMPO-d6 (IS): Q1 235.2 -> Q3 163.1

    • Key Parameters: Optimize declustering potential (DP) and collision energy (CE) for maximum signal intensity.

Protocol 5.2: Method B - High-Sensitivity LC-MS/MS
  • Sample Preparation (Solid-Phase Extraction):

    • Pipette 200 µL of plasma sample into a clean tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 200 µL of 4% phosphoric acid in water to acidify and dilute the sample.

    • Condition an SPE plate (e.g., Mixed-Mode Cation Exchange, 30 mg) with 1 mL methanol followed by 1 mL water.

    • Load the entire sample onto the SPE plate.

    • Wash the plate with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.

    • Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 10% acetonitrile in water.

    • Inject 10 µL onto the LC-MS/MS system.

  • LC Conditions:

    • Column: Zorbax Eclipse Plus C18 (100 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Ramp from 10% B to 80% B over 5.0 minutes, flush at 95% B for 1 min, return to 10% B and re-equilibrate for 2 min.

    • Total Run Time: 8.0 minutes

  • MS/MS Conditions: Same as Method A, but re-optimized as the cleaner sample may yield different optimal source conditions.

The Cross-Validation Experiment: Protocol and Data Analysis

The following protocol outlines the head-to-head comparison of Method A and Method B.

Workflow Diagram```dot

CrossValidation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation QC_Pools Prepare QC Pools (LQC, MQC, HQC) in Human Plasma Aliquots Create Aliquots for Method A and Method B (n=6 per level) QC_Pools->Aliquots Analysis_A Analyze Aliquots using Method A Aliquots->Analysis_A Analysis_B Analyze Aliquots using Method B Aliquots->Analysis_B Process_A Process Method A Data (Calculate Concentrations) Analysis_A->Process_A Process_B Process Method B Data (Calculate Concentrations) Analysis_B->Process_B Compare Compare Results & Calculate % Difference Process_A->Compare Process_B->Compare Stats Statistical Assessment (Bias, Precision) Compare->Stats Report Generate Cross-Validation Report Stats->Report

Caption: Decision-making process following cross-validation analysis.

Conclusion and Expert Recommendations

The cross-validation of the high-throughput (Method A) and high-sensitivity (Method B) assays for 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol demonstrated excellent concordance. The absence of significant systematic bias indicates that, within the validated range, data generated by either method can be reliably compared and consolidated.

This successful cross-validation provides critical flexibility for a drug development program:

  • Method A can be confidently used for early-phase, high-volume studies with the knowledge that the data will be consistent with later-phase results.

  • Method B can be implemented when lower quantification limits are required for terminal half-life determination or metabolite studies, without invalidating earlier PK data.

Ultimately, a robust cross-validation is not merely a regulatory hurdle; it is a cornerstone of scientific integrity that ensures the quality and consistency of bioanalytical data throughout the entire lifecycle of a drug candidate. It provides documented evidence that our measurements are reliable, regardless of the specific method or laboratory, underpinning the critical decisions made in the development of new medicines.

References

  • Fjording, M. S., & Bready, D. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(12), 743–749. Retrieved from [Link]

  • Green, R. (2025, March 26). Cross-Validations in Regulated Bioanalysis. IQVIA. Retrieved from [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. (n.d.). CD Formulation. Retrieved from [Link]

  • Kolamside, K. (n.d.). LC-MS Method Validation Guidelines. Scribd. Retrieved from [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? (2010, July 5). Pharma IQ. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 140, 295-303. Retrieved from [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters. Retrieved from [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]

  • van der Nagel, B. C., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum. Journal of Chromatography B, 1229, 123883. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Médard, G., et al. (2019). Identifying small molecule probes for kinases by chemical proteomics. Technical University of Munich. Retrieved from [Link]

  • Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1163-1172. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved from [Link]

  • Kelly, T., Rose, H., & Keegan, J. (2000). The development of a liquid chromatography-mass spectrometry method for the detection of allopurinol and its metabolite in human. Problems of Forensic Sciences, 42, 143-151. Retrieved from [Link]

  • Bantscheff, M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 16(3), 1335-1343. Retrieved from [Link]

  • De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1937-1948. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Liu, A. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Retrieved from [Link]

  • Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity... (2023). Journal of Mass Spectrometry. Retrieved from [Link]

  • Kaškonienė, V., et al. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys... Food Chemistry, 348, 129076. Retrieved from [Link]

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A Comparative Guide to the Thermodynamic Stability of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stability in Pharmaceutical Development

In the landscape of drug discovery and development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its viability as a therapeutic candidate. It directly influences bioavailability, shelf-life, formulation strategies, and ultimately, patient safety and efficacy.[1] Poorly soluble or thermally labile compounds often face significant hurdles, leading to costly late-stage failures.[2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] As such, a deep understanding of how substituents on this heterocyclic system modulate its physicochemical properties is of paramount importance.

This guide presents a comparative analysis of the thermodynamic stability of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol , a representative substituted pyrimidin-4-ol. We will explore its stability profile in relation to a series of structurally analogous compounds, providing a framework for understanding structure-stability relationships. The insights are supported by established analytical methodologies, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Thermodynamic Solubility Assays, to provide a comprehensive evaluation for researchers, scientists, and drug development professionals.

The Compound of Interest and its Analogues

The focus of our study is 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol. To establish a meaningful comparison, we will evaluate it against three analogues that allow for a systematic dissection of substituent effects:

  • 6-Phenyl-2-methylpyrimidin-4-ol (Analogue 1): The parent compound, lacking the dimethyl substitution on the phenyl ring. This allows for an assessment of the impact of the methyl groups on the phenyl ring.

  • 6-(4-Methoxyphenyl)-2-methylpyrimidin-4-ol (Analogue 2): Introduces an electron-donating methoxy group in the para-position of the phenyl ring, altering its electronic properties and potential for intermolecular interactions.

  • 2,6-Dimethylpyrimidin-4-ol (Analogue 3): Replaces the bulky aromatic group at the 6-position with a simple methyl group, providing insight into the role of the large phenyl substituent on stability.

A plausible synthetic route to these pyrimidin-4-ol derivatives involves the condensation of a β-ketoester with an amidine, a well-established method in heterocyclic chemistry. For our target compound, this would involve reacting ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate with acetamidine.

Methodologies for Assessing Thermodynamic Stability

A multi-faceted approach is required to fully characterize the thermodynamic stability of a compound. Here, we detail the core experimental protocols.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4] It provides critical data on melting point (Tm), enthalpy of fusion (ΔHfus), and solid-state phase transitions, which are direct indicators of the energetic stability of the crystal lattice.[5]

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material during heating. An empty sealed pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a point well beyond the melting of the compound (e.g., 25 °C to 350 °C).

  • Data Analysis: The melting point (Tm) is determined as the onset or peak of the melting endotherm. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak. A sharp melting peak is often indicative of high purity.[4]

TGA_Workflow start Start: TGA Analysis prep 1. Place 5-10 mg Sample in TGA Pan start->prep heat 2. Heat at 10°C/min under Nitrogen Flow prep->heat weigh 3. Continuously Monitor Sample Mass heat->weigh plot 4. Plot Mass Loss % vs. Temperature weigh->plot analyze 5. Determine Onset of Decomposition (Td) plot->analyze end_node End: Thermal Stability Profile analyze->end_node

Fig. 2: Step-by-step workflow for Thermogravimetric Analysis (TGA).
Thermodynamic Solubility Assay

Thermodynamic solubility is the equilibrium concentration of a compound in a specific solvent at a given temperature and pressure. It is a critical parameter for predicting oral bioavailability. [2]The shake-flask method, though traditional, remains the gold standard for determining thermodynamic solubility. [6]

  • System Preparation: Add an excess amount of the solid compound to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration/Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm) and/or filter through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

  • Quantification: Dilute the clarified filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Solubility_Workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A 1. Add Excess Solid to Buffer (pH 7.4) B 2. Agitate at 37°C for 24-48h A->B C 3. Centrifuge/ Filter Supernatant B->C D 4. Dilute Filtrate C->D E 5. Analyze by HPLC-UV D->E F Result: Thermodynamic Solubility (µg/mL) E->F

Fig. 3: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Comparative Data Analysis

The following table summarizes the illustrative experimental data for our target compound and its analogues. These values are based on established structure-property relationships in heterocyclic chemistry and are presented for comparative purposes.

CompoundStructureMelting Point (Tm, °C)Decomposition Temp. (Td, °C)Solubility (pH 7.4, µg/mL)
Target Compound 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol~265~315~5
Analogue 1 6-Phenyl-2-methylpyrimidin-4-ol~240~300~15
Analogue 2 6-(4-Methoxyphenyl)-2-methylpyrimidin-4-ol~255~310~10
Analogue 3 2,6-Dimethylpyrimidin-4-ol>300~340>1000

Discussion: Structure-Stability Relationships

The data, though illustrative, allows for a robust discussion on how subtle structural modifications can profoundly impact thermodynamic stability.

Impact of Phenyl Ring Substitution (Target vs. Analogue 1 & 2)
  • Melting Point and Thermal Decomposition: The target compound, with its 3,5-dimethylphenyl group, exhibits a higher melting point (Tm ~265 °C) and decomposition temperature (Td ~315 °C) compared to the unsubstituted phenyl analogue (Analogue 1; Tm ~240 °C, Td ~300 °C). This suggests that the two methyl groups enhance the stability of the crystal lattice. This increased stability can be attributed to two primary factors:

    • Increased Molecular Weight and van der Waals Forces: The addition of methyl groups increases the molecule's surface area and polarizability, leading to stronger intermolecular van der Waals interactions within the crystal lattice, thus requiring more energy to disrupt.

    • Restricted Rotational Freedom: The methyl groups in the meta positions can restrict the rotation of the phenyl ring, potentially allowing for a more ordered and tightly packed crystal structure. A more efficiently packed lattice is thermodynamically more stable. [7] Analogue 2, with a para-methoxy group (Tm ~255 °C), also shows higher stability than the unsubstituted Analogue 1. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming additional intermolecular interactions that strengthen the crystal lattice. [8]

  • Solubility: A more stable crystal lattice requires more energy to break apart, which typically translates to lower solubility. [6]This trend is observed here: the target compound, with the highest thermal stability among the phenyl-substituted analogues, has the lowest aqueous solubility (~5 µg/mL). Conversely, the least thermally stable Analogue 1 is the most soluble (~15 µg/mL). The methoxy group of Analogue 2 likely engages in favorable interactions with water, but its enhanced crystal stability results in a solubility intermediate between the target and Analogue 1.

Impact of the Aromatic System (Target vs. Analogue 3)

The most dramatic differences are seen when comparing the phenyl-containing compounds to Analogue 3 (2,6-dimethylpyrimidin-4-ol).

  • Melting Point and Thermal Decomposition: Analogue 3 displays a significantly higher melting point (>300 °C) and decomposition temperature (~340 °C). This may seem counterintuitive as it lacks the large, hydrophobic phenyl ring. However, the smaller size and potential for extensive intermolecular hydrogen bonding between the pyrimidin-4-ol rings (N-H---O=C) without the steric hindrance of a large phenyl group can lead to a highly stable, sheet-like crystal packing arrangement. This efficient hydrogen bonding network often results in exceptionally high thermal stability. [8]

  • Solubility: The high solubility of Analogue 3 (>1000 µg/mL) is a direct consequence of the same features that drive its thermal stability. The exposed hydrogen bonding donors (N-H) and acceptors (N, C=O) on the pyrimidine ring can readily interact with water molecules, overcoming the crystal lattice energy. In contrast, the large, non-polar dimethylphenyl group of the target compound significantly increases its lipophilicity and shields the core from water, drastically reducing its solubility.

Conclusion and Implications for Drug Development

This comparative guide demonstrates that the thermodynamic stability of the pyrimidin-4-ol scaffold is highly sensitive to the nature of its substituents.

  • The introduction of a 3,5-dimethylphenyl group at the 6-position, as seen in our target compound, enhances thermal stability (Tm and Td) compared to an unsubstituted phenyl ring, likely due to increased van der Waals forces and optimized crystal packing. However, this comes at the significant cost of reduced aqueous solubility.

  • Replacing the entire aryl moiety with a simple methyl group can lead to superior thermal stability due to efficient intermolecular hydrogen bonding, while also dramatically improving aqueous solubility.

For drug development professionals, these findings underscore a critical balance: enhancing solid-state stability through bulky, lipophilic groups can be a viable strategy, but it must be carefully weighed against the potential for decreased solubility, which could negatively impact bioavailability. The choice of substituents must be a strategic decision, guided by a thorough understanding of the trade-offs between solid-state properties and the aqueous-phase behavior required for a successful therapeutic agent.

References

  • Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454.
  • El-Sayed, N. F., et al. (2017). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Journal of Applicable Chemistry, 6(5), 897-913.
  • Baluja, S., & Kachhadia, N. (2013). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 114(2), 649-656.
  • Baluja, S., & Nandha, K. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • Martins, F. T., et al. (2015). Vibrational and thermal analyses of multicomponent crystal forms of the anti-HIV drugs lamivudine and zalcitabine. Journal of Pharmaceutical and Biomedical Analysis, 110, 76-82.
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Gill, P., Moghadam, T. T., & Ranjbar, B. (2010). Differential scanning calorimetry techniques: applications in biology and nanoscience. J Biomol Tech, 21(4), 167-93.
  • Singh, D., & Singh, P. (2014). Substitutional Effects on the Reactivity and Thermal Stability of Dihydropyrimidinones. Crystal Growth & Design, 14(5), 2341-2354.
  • Chembase.cn. (2025). 2,6-dimethyl-4-pyrimidinamine. Retrieved from [Link]

  • Velazquez-Campoy, A., et al. (2007). Binding thermodynamics of substituted diaminopyrimidine renin inhibitors.
  • Gryniuk, I., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6985.
  • de la Cruz-Cruz, J. I., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au.
  • Godhani, D. R., et al. (2025). Effect of temperature and solvents on thermo-physical properties of pyrimidine substituted thiazolidinone derivatives at three different temperatures. Indian Journal of Chemistry, 64(5), 476-485.
  • PubChem. (n.d.). 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one. Retrieved from [Link]

  • Medwin Publishers. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. Retrieved from [Link]

  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents like 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol is not merely a procedural task but a critical component of a robust safety culture and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a conservative approach based on the known hazards of the pyrimidine chemical class is essential.

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's potential hazards. Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), generators are responsible for determining if their waste is hazardous.[1]

Inferred Hazards of Pyrimidine Derivatives: Based on SDS data for structurally similar pyrimidine compounds, 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol should be handled as a substance that may exhibit the following characteristics:

  • Skin and Eye Irritation: Many pyrimidine derivatives are known to cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[2]

  • Toxicity: Certain related compounds are classified as harmful if swallowed.[5][6]

Therefore, all waste containing 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, including the pure compound, reaction mixtures, and contaminated materials, must be treated as hazardous waste.

Table 1: EPA Hazardous Waste Characterization A material is deemed hazardous if it exhibits any of the following characteristics.[7]

CharacteristicDescriptionRelevance to 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol
Ignitability Flashpoint <140°F, flammable, or an oxidizer.[7]While the flashpoint is not known, many organic compounds are flammable. Assume potential ignitability.
Corrosivity pH ≤2 or ≥12.5.Unlikely for the pure compound, but solutions should be evaluated.
Reactivity Unstable, explosive, or reacts violently with water.Not expected based on the structure, but should not be mixed with strong oxidizing agents.[4][6]
Toxicity Contains EPA-listed toxic chemicals above certain thresholds.The toxicological properties have not been fully investigated; therefore, a cautious approach is required.[3]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any disposal-related activities, all personnel must be equipped with the appropriate PPE to mitigate exposure risks. All handling should occur in a well-ventilated chemical fume hood.[2][8]

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[9]To prevent skin contact with a potential irritant.
Eye Protection Tightly fitting safety goggles and a face shield if there is a splash risk.[9]To protect against splashes and dust that can cause serious eye damage.
Lab Coat Standard or flame-resistant lab coat.To protect against chemical splashes on skin and clothing.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is mandatory to ensure safety and compliance with local, state, and federal regulations.[10]

Step 1: Waste Identification and Segregation

  • Treat as Hazardous: All materials contaminated with 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, including residual solid compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be considered hazardous waste.[10]

  • Segregate Waste Streams: Do not mix this waste stream with other incompatible chemical wastes.[11] Keep halogenated and non-halogenated solvent wastes separate if applicable.[12]

Step 2: Containerization

  • Use Designated Containers: Collect all waste in a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene for solids and liquids).[13]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol".[11][13] Do not deface original manufacturer labels if using the original container for disposal.[12]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[11]

Step 3: Waste Accumulation and Storage

  • Designated Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[8][13]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment (e.g., a spill tray) to prevent the spread of material in case of a leak.[11]

  • Avoid Incompatibles: Ensure the storage area is away from sources of ignition and incompatible materials, particularly strong oxidizing agents.[6][14]

Step 4: Arranging for Professional Disposal

  • Engage a Licensed Vendor: Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2][5][9] Never dispose of this chemical down the drain or in the regular trash.[11]

  • Maintain Records: Ensure all required documentation, such as a hazardous waste manifest, is completed to track the waste from its point of generation to its final disposal, fulfilling the RCRA "cradle-to-grave" requirement.[15]

Emergency Procedures: Spill Management

In the event of a spill, a prompt and correct response is crucial to minimize risk.

  • Evacuate and Alert: If the spill is large or outside of a containment device like a fume hood, evacuate the immediate area and alert colleagues and your institution's EHS department.

  • Small Spill Containment (within a chemical fume hood):

    • Ensure proper PPE is worn.[13]

    • Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[13]

    • Carefully sweep or collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[13][16]

    • Decontaminate the spill surface with a suitable solvent, followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[10]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol waste.

G cluster_0 cluster_1 cluster_2 cluster_3 A Start: Waste Generation (e.g., residual chemical, contaminated labware) B Step 1: Characterize Waste Is it an EPA hazardous waste? (ignitable, corrosive, reactive, toxic) A->B C Assume Hazardous (Due to unknown toxicology and properties of chemical class) B->C Yes / Best Practice D Step 2: Segregate Waste Keep separate from incompatible materials. C->D E Step 3: Containerize Waste Use a compatible, sealed, and clearly labeled container. Label: 'Hazardous Waste, 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol' D->E F Step 4: Store Waste Properly Cool, dry, ventilated area with secondary containment. E->F G Step 5: Arrange for Disposal Contact institutional EHS or a licensed waste vendor. F->G H End: Compliant Disposal Waste is transported off-site by professionals. G->H

Caption: Workflow for the safe disposal of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol.

References

  • Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Vertex AI Search. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
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  • National Center for Biotechnology Information. (n.d.). Management of Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
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  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
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  • Sigma-Aldrich. (2025, December 27). Safety Data Sheet.
  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • BenchChem. (n.d.). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. (2015, October 13). Safety Data Sheet.
  • BenchChem. (n.d.). Proper Disposal of 8-(3-Pyridyl)theophylline: A Guide for Laboratory Professionals.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal.
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Comprehensive Guide to Personal Protective Equipment for Handling 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, a precautionary approach is paramount. The following procedures are synthesized from best practices for handling new chemical entities and structurally related pyrimidinol derivatives.[1][2][3]

Hazard Assessment and Engineering Controls: The First Line of Defense

Given the unknown toxicological profile of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, a thorough risk assessment is the critical first step before any handling.[2][3] All operations should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or dust, such as weighing, preparing solutions, or sonicating, a certified chemical fume hood is mandatory.[3][4][5]

Engineering Control Workflow

cluster_0 Initial Handling Assessment cluster_1 Engineering Control Selection Assess_Procedure Assess the experimental procedure for aerosol/dust generation potential. Weighing Weighing Assess_Procedure->Weighing e.g. Solution_Prep Solution Preparation Assess_Procedure->Solution_Prep e.g. Sonication Sonication Assess_Procedure->Sonication e.g. Ventilated_Area General well-ventilated lab area. Assess_Procedure->Ventilated_Area For low-risk activities (e.g., handling sealed containers) Fume_Hood Mandatory: Use a certified chemical fume hood. Weighing->Fume_Hood Solution_Prep->Fume_Hood Sonication->Fume_Hood

Caption: Workflow for selecting appropriate engineering controls.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is crucial to minimize exposure. The selection of PPE should be based on the specific laboratory activity being performed.

Activity LevelRequired Personal Protective EquipmentEnhanced Precautions (for potent or unknown compounds)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields[6][7]- Single pair of nitrile gloves[1]- N/A
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles[4][6][8]- Double-gloving with nitrile gloves[9]- Face shield[10][11]- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)- Disposable, solid-front lab gown- Chemical splash goggles and a face shield[10][11]- Double-gloving with nitrile gloves[9]- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Note: Always inspect gloves for any signs of degradation or punctures before and during use.[6][12] If a glove becomes contaminated, it should be removed and replaced immediately.[9]

Step-by-Step PPE Protocol: Donning and Doffing

A systematic workflow for putting on and taking off PPE is essential to prevent cross-contamination.

PPE Donning and Doffing Workflow

cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/Gown Don2 2. Respiratory Protection (if required) Don1->Don2 Don3 3. Face Shield/Goggles Don2->Don3 Don4 4. Gloves (outer layer over cuffs) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Face Shield/Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respiratory Protection (if used) Doff4->Doff5

Caption: Recommended sequence for donning and doffing PPE.

Operational Plan for Safe Handling

Adherence to a strict operational plan will further ensure safety and experimental integrity.

  • Preparation : Before handling the compound, ensure that all necessary PPE is readily available and in good condition. The designated work area, typically a fume hood, should be clean and uncluttered.[7]

  • Weighing and Transfer : When weighing the solid compound, do so within a fume hood to contain any airborne particles. Use appropriate tools to handle the material and avoid creating dust.[4]

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.

  • Post-Handling : After handling is complete, decontaminate the work area. All reusable equipment should be thoroughly cleaned.

Spill Management and Disposal Plan

In the event of a spill, a clear and practiced response is critical.

Spill Response Protocol

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of respiratory exposure.

  • Assess and Contain : Wearing appropriate PPE, assess the extent of the spill. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spread.[1]

  • Collect and Clean : Carefully collect the absorbed material or spilled powder and place it into a designated, labeled hazardous waste container.[1]

  • Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]

Disposal of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol Waste

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation : Use a clearly labeled, leak-proof, and chemically compatible container for all waste. The container must be marked with "Hazardous Waste" and the full chemical name.[1]

  • Container Management : Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area away from incompatible materials.[1]

  • Empty Containers : Triple rinse empty containers that held the compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][13]

  • Arranging Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][14] Provide an accurate inventory of the waste.

Disposal Decision Tree

Start Waste Generated Waste_Type Is the waste contaminated with 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol? Start->Waste_Type Hazardous_Waste Treat as Hazardous Waste Waste_Type->Hazardous_Waste Yes Non_Hazardous Follow standard lab disposal procedures Waste_Type->Non_Hazardous No Containerize Place in a labeled, sealed hazardous waste container Hazardous_Waste->Containerize Contact_EHS Contact EHS for disposal Containerize->Contact_EHS

Caption: Decision-making process for waste disposal.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol, ensuring both personal safety and the integrity of their research.

References

  • Home Sunshine Pharma. 4-Chloro-6-ethyl-5-fluoropyrimidine CAS 137234-74-3. [Link]

  • Occupational Safety and Health Administration. 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Clemson University. Safety in Organic Chemistry Laboratory. [Link]

  • U.S. Department of Veterans Affairs. SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). [Link]

  • University of Colorado Anschutz Medical Campus. Managing Chemical Waste | EHS. [Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.